molecular formula C6H6F2N2O B062712 2-Ethoxy-4,6-difluoropyrimidine CAS No. 166524-65-8

2-Ethoxy-4,6-difluoropyrimidine

Cat. No.: B062712
CAS No.: 166524-65-8
M. Wt: 160.12 g/mol
InChI Key: SGVUAJWRAOSPNC-UHFFFAOYSA-N
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Description

2-Ethoxy-4,6-difluoropyrimidine is a high-value fluorinated pyrimidine building block extensively employed in synthetic organic and medicinal chemistry research. Its core utility stems from the strategic placement of fluorine atoms and an ethoxy group on the pyrimidine ring, creating a highly reactive and versatile scaffold for nucleophilic aromatic substitution (SNAr) reactions. The fluorine atoms at the 4- and 6-positions are excellent leaving groups, allowing for selective and sequential displacement with a wide range of nitrogen, oxygen, and sulfur-based nucleophiles, such as amines, alcohols, and thiols. This reactivity enables researchers to efficiently construct complex, diversely functionalized pyrimidine libraries, which are crucial scaffolds in the development of pharmaceutical candidates, particularly kinase inhibitors, anticancer agents, and antiviral compounds.

Properties

IUPAC Name

2-ethoxy-4,6-difluoropyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H6F2N2O/c1-2-11-6-9-4(7)3-5(8)10-6/h3H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGVUAJWRAOSPNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC(=CC(=N1)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6F2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40452923
Record name 2-Ethoxy-4,6-difluoropyrimidine
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Molecular Weight

160.12 g/mol
Source PubChem
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CAS No.

166524-65-8
Record name 2-Ethoxy-4,6-difluoropyrimidine
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Record name 2-Ethoxy-4,6-difluoropyrimidine
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Record name 2-Ethoxy-4,6-difluoropyrimidine
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Record name 2-ethoxy-4,6-difluoropyrimidine
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Foundational & Exploratory

2-Ethoxy-4,6-difluoropyrimidine: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties, synthesis, and reactivity of 2-Ethoxy-4,6-difluoropyrimidine. This fluorinated pyrimidine building block is a versatile synthon extensively used in synthetic organic and medicinal chemistry research.[1] Its utility is derived from the strategic placement of fluorine atoms and an ethoxy group on the pyrimidine ring, creating a highly reactive scaffold for nucleophilic aromatic substitution (SNAr) reactions.[1]

Core Chemical Properties

This compound is a white crystalline solid.[2] It is insoluble in water but soluble in organic solvents such as ethanol and carbon disulfide.[2] The core chemical and physical properties are summarized in the table below.

PropertyValueSource
CAS Number 166524-65-8[3][4]
Molecular Formula C₆H₆F₂N₂O[2][3][4]
Molecular Weight 160.12 g/mol [1][3]
IUPAC Name This compound[3]
Appearance White crystalline solid[2]
Melting Point ~70-75 °C[2]
Boiling Point 207.5 ± 43.0 °C (Predicted)[5]
Density 1.282 ± 0.06 g/cm³ (Predicted)[5]
InChIKey SGVUAJWRAOSPNC-UHFFFAOYSA-N[3]
SMILES CCOC1=NC(=CC(=N1)F)F[3][6]

Spectroscopic Data

Spectroscopic analysis is crucial for the characterization and structural elucidation of this compound.

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the hydrogen and carbon framework of the molecule.

¹H NMR
Assignment Approximate Chemical Shift (δ, ppm)
Pyrimidine-H (C5-H)~6.5 - 7.0 (m)
OCH₂~4.4 (q, J = 7.1 Hz)
CH₃~1.3 - 1.5 (t, J = 7.1 Hz)

Note: 'm' denotes multiplet, 'q' denotes quartet, and 't' denotes triplet. Actual values can vary based on solvent and experimental conditions.[1]

¹³C NMR
Carbon Atom Approximate Chemical Shift (δ, ppm)
C=N (C2)~165
C-F (C4, C6)~160 (d, JC-F)
C-H (C5)~100
OCH₂~65
CH₃~14

Note: These are approximate chemical shifts. 'd' indicates a doublet due to carbon-fluorine coupling.[1]

2.2. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation patterns. High-resolution mass spectrometry (HRMS) confirms the elemental composition.[1]

Predicted Mass Spectrometry Data
Adduct m/z
[M+H]⁺161.05210
[M+Na]⁺183.03404
[M-H]⁻159.03754
[M]⁺160.04427

Source:[1]

2.3. Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic absorption bands for its functional groups.[1]

Characteristic IR Absorption Bands
Functional Group Wavenumber (cm⁻¹)
C-H stretch (alkane)2850-3000
C=N stretch (aromatic)1550-1650
C=C stretch (aromatic)1450-1600
C-F stretch1000-1400
C-O stretch (ether)1050-1150

Note: These are general ranges for the indicated functional groups.[1]

Computational Chemistry Data

PropertyValue
Topological Polar Surface Area (TPSA) 35.01 Ų
logP 1.1535
Hydrogen Bond Acceptors 3
Hydrogen Bond Donors 0
Rotatable Bonds 2

Source:[6]

Synthesis and Experimental Protocols

The synthesis of this compound is typically a multi-step process.[1][7] A common and optimized route starts from urea and involves the formation of key intermediates.[1][7]

G start Urea + Diethyl Sulfate int1 Ethyl Isourea Sulfate start->int1 reagent1 Cyclization with Diethyl Malonate int1->reagent1 int2 2-Ethoxy-4,6-dihydroxypyrimidine reagent2 Chlorination (e.g., POCl₃) int2->reagent2 int3 2-Ethoxy-4,6-dichloropyrimidine reagent3 Fluorination (Halex) (e.g., KF) int3->reagent3 product This compound reagent1->int2 reagent2->int3 reagent3->product

Caption: Synthetic pathway for this compound.

Detailed Protocol:

  • Synthesis of 2-Ethoxy-4,6-dihydroxypyrimidine: This precursor is synthesized from ethyl isourea sulfate, which is formed from urea and diethyl sulfate.[1][7] The ethyl isourea sulfate is then cyclized with diethyl malonate to yield 2-ethoxy-4,6-dihydroxypyrimidine.[1] Milder reaction conditions, between 0°C and 30°C, can be employed for the synthesis of the dihydroxy precursor.[1]

  • Chlorination: The 2-ethoxy-4,6-dihydroxypyrimidine is converted to 2-ethoxy-4,6-dichloropyrimidine using a chlorinating agent like phosphorus oxychloride (POCl₃).[1] This reaction is typically carried out at an elevated temperature, often in the range of 80–85°C for about 3 hours.[1] This chlorination step can achieve a yield of 90.7% with 98.7% purity.[1]

  • Fluorination: The final step is a nucleophilic fluorination (a Halogen Exchange or Halex reaction) where the dichloro-intermediate is treated with a nucleophilic fluoride source, such as potassium fluoride (KF), to replace the chlorine atoms with fluorine.[1][7] This step can proceed with an 82.7% yield and 99.1% purity.[1] The overall yield for a four-step process starting from urea can be over 61% with a final product purity exceeding 99%.[1]

Reactivity and Applications

The core utility of this compound lies in its reactivity, which makes it a valuable intermediate in medicinal chemistry.[1][4][7]

Nucleophilic Aromatic Substitution (SNAr):

The fluorine atoms at the 4- and 6-positions of the pyrimidine ring are excellent leaving groups.[1] This allows for selective and sequential displacement by a wide range of nucleophiles, including nitrogen, oxygen, and sulfur-based nucleophiles (e.g., amines, alcohols, thiols).[1] This high reactivity is central to its use in constructing complex and diversely functionalized pyrimidine libraries.[1] These libraries are crucial for developing pharmaceutical candidates, especially kinase inhibitors, as well as anticancer and antiviral agents.[1][4]

G reactant This compound reaction SNAr Reaction reactant->reaction product Substituted Pyrimidine (e.g., 2-Ethoxy-4-amino-6-fluoropyrimidine) nucleophile Nucleophile (Nu-H) (e.g., R-NH₂) nucleophile->reaction reaction->product

Caption: General scheme of SNAr reaction on the pyrimidine core.

This reactivity makes this compound an important intermediate for many drugs, including triazolopyrimidine sulfonamides.[7]

Safety and Handling

This compound is considered a toxic compound and requires careful handling.[2]

  • Precautions for Safe Handling: Avoid contact with skin and eyes, and prevent the formation of dust and aerosols.[8] Work in a well-ventilated area, preferably in a fume hood.[2][9]

  • Personal Protective Equipment (PPE): Wear appropriate protective clothing, chemical-resistant gloves (nitrile or neoprene are recommended), and safety goggles.[2][8][9] A face shield may be necessary if there is a risk of splashes.[9]

  • First Aid Measures:

    • Inhalation: If inhaled, move the person to fresh air. If not breathing, give artificial respiration and consult a physician.[8]

    • Skin Contact: Wash off with soap and plenty of water and consult a physician.[8]

    • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[8]

  • Storage: Store in a dry, well-ventilated area at 2-8°C.[6][8]

  • Fire Fighting Measures: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[8] Wear self-contained breathing apparatus if necessary.[8]

  • Disposal: Dispose of the substance and contaminated materials in accordance with applicable laws and good laboratory practices.[8][9] Do not let the product enter drains.[8]

References

An In-depth Technical Guide to 2-Ethoxy-4,6-difluoropyrimidine (CAS: 166524-65-8)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: 2-Ethoxy-4,6-difluoropyrimidine is a fluorinated pyrimidine derivative that serves as a high-value and versatile building block in synthetic organic and medicinal chemistry.[1] Identified by its CAS number 166524-65-8, this compound's strategic placement of two reactive fluorine atoms and an ethoxy group on the pyrimidine ring makes it a highly sought-after intermediate.[1] The fluorine atoms at the 4- and 6-positions act as excellent leaving groups, facilitating selective nucleophilic aromatic substitution (SNAr) reactions. This reactivity is harnessed in the synthesis of a wide range of pharmaceutical and agricultural compounds, including antiviral, anticancer, and herbicidal agents.[2]

This technical guide provides a comprehensive overview of this compound, including its chemical properties, spectroscopic data, detailed synthetic protocols, and its applications in drug discovery and development.

Physicochemical and Computational Data

The fundamental properties of this compound are summarized below. This data is essential for its handling, reaction setup, and characterization.

PropertyValueReference
Molecular Formula C₆H₆F₂N₂O[2][3][4]
Molecular Weight 160.12 g/mol [1][3][4]
Appearance White crystalline solid[5]
Melting Point 70-75 °C[5]
Boiling Point 207.5 ± 43.0 °C (Predicted)[6]
Density 1.282 ± 0.06 g/cm³ (Predicted)[6]
Flash Point 79.3 °C[2]
pKa -5.14 ± 0.30 (Predicted)[2]
LogP 1.1535[4]
Topological Polar Surface Area 35.01 Ų[4]
Hydrogen Bond Donors 0[4]
Hydrogen Bond Acceptors 3[4]
Rotatable Bonds 2[4]
Purity ≥98%[4]

Spectroscopic Profile

Spectroscopic analysis is critical for the structural confirmation of this compound. The following tables present characteristic NMR data.

¹H NMR Spectral Data [1]

Proton Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
CH (pyrimidine ring) 6.5 - 7.5 m -
OCH₂ 4.3 - 4.6 q 7.1
CH₃ 1.3 - 1.5 t 7.1

Note: Data is based on typical values and may vary with solvent and experimental conditions.

¹³C NMR Spectral Data [1]

Carbon Atom Approximate Chemical Shift (δ, ppm)
C=N (C2) ~165
C-F (C4, C6) ~160 (d, JC-F)
C-H (C5) ~100
OCH₂ ~65
CH₃ ~14

Note: 'd' indicates a doublet due to carbon-fluorine coupling.

Mass Spectrometry (MS): High-resolution mass spectrometry is essential for confirming the compound's elemental composition and molecular weight.[7]

Synthesis and Experimental Protocols

The most widely reported synthesis of this compound is a multi-step process starting from 2-ethoxy-4,6-dihydroxypyrimidine.[1][8] A more recent, cost-effective method has been developed starting from urea.[9] The key transformations involve chlorination followed by fluorination.

G A 2-Ethoxy-4,6-dihydroxypyrimidine B 2-Ethoxy-4,6-dichloropyrimidine A->B  Chlorination  POCl₃, Triethylamine  80-85°C C This compound (Target Product) B->C  Fluorination  Potassium Fluoride (KF)  160°C G A 2-Ethoxy-4,6- difluoropyrimidine B Synthesis of Derivatives (e.g., Hydrazones) A->B SNAr Reaction (e.g., + Hydrazine) C Biological Screening (e.g., Kinase Assays, Cell Viability) B->C D SAR Analysis C->D D->B Iterative Design E Lead Optimization D->E G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Kinase Receptor (e.g., VEGFR, EGFR) Pathway Downstream Signaling Cascade (e.g., RAS/MAPK) Receptor->Pathway Response Cell Proliferation, Angiogenesis Pathway->Response Inhibitor Pyrimidine-Based Kinase Inhibitor (Derivative) Inhibitor->Receptor Inhibition

References

2-Ethoxy-4,6-difluoropyrimidine molecular formula

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2-Ethoxy-4,6-difluoropyrimidine

Abstract

This compound is a fluorinated heterocyclic compound of significant interest in medicinal chemistry and drug development. Its molecular structure, characterized by a pyrimidine ring substituted with an ethoxy group and two reactive fluorine atoms, makes it a versatile building block for the synthesis of a wide range of biologically active molecules. This document provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on its role as a key intermediate in the development of novel therapeutic agents.

Chemical and Physical Properties

This compound, with the molecular formula C₆H₆F₂N₂O, is a white crystalline solid.[1] The strategic placement of the two fluorine atoms at the 4- and 6-positions of the pyrimidine ring makes them excellent leaving groups, which is fundamental to the compound's utility in nucleophilic aromatic substitution (SNAr) reactions.[2]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₆H₆F₂N₂O[1][3][4][5][6]
Molecular Weight 160.12 g/mol [4][5]
CAS Number 166524-65-8[3][4][5]
Appearance White crystalline solid[1]
Boiling Point 207.5 ± 43.0 °C at 760 mmHg[3][7]
Density 1.283 ± 0.06 g/cm³[3][7]
Flash Point 79.286 °C[3]
pKa -5.14 ± 0.30 (Predicted)[3][7]
LogP 1.1535[4]
Topological Polar Surface Area (TPSA) 35.01 Ų[4]
Solubility Insoluble in water; Soluble in ethanol and carbon disulfide.[1]

Synthesis of this compound

The synthesis of this compound is a multi-step process that typically starts from inexpensive and readily available materials like urea.[8] The general synthetic route involves the formation of a dihydroxy pyrimidine intermediate, followed by chlorination and subsequent fluorination.[2][9]

G cluster_0 Step 1: Intermediate I Synthesis cluster_1 Step 2: Intermediate II Synthesis (Cyclization) cluster_2 Step 3: Intermediate III Synthesis (Chlorination) cluster_3 Step 4: Final Product Synthesis (Fluorination) Urea Urea Intermediate_I Intermediate I (O-ethylisourea sulfate) Urea->Intermediate_I 60-120°C, Organic Solvent Intermediate_I_ref Intermediate I DES Diethyl Sulfate DES->Intermediate_I Intermediate_II_ref Intermediate II DEM Diethyl Malonate Intermediate_II Intermediate II (2-Ethoxy-4,6-dihydroxypyrimidine) DEM->Intermediate_II Intermediate_I_ref->Intermediate_II Cyclization Intermediate_III_ref Intermediate III POCl3 Phosphorus Oxychloride (POCl₃) Intermediate_III Intermediate III (2-Ethoxy-4,6-dichloropyrimidine) POCl3->Intermediate_III Intermediate_II_ref->Intermediate_III Alkaline Conditions (e.g., Triethylamine) Final_Product This compound KF Potassium Fluoride (KF) KF->Final_Product Intermediate_III_ref->Final_Product 80-120°C, Halex Reaction

Caption: Synthetic pathway for this compound.

Experimental Protocol: Synthesis from 2-Ethoxy-4,6-dihydroxypyrimidine

This protocol outlines the chlorination and subsequent fluorination steps, which are crucial for the synthesis.[2][8][9]

Materials:

  • 2-Ethoxy-4,6-dihydroxypyrimidine (Intermediate II)

  • Phosphorus oxychloride (POCl₃)

  • Triethylamine

  • Potassium fluoride (KF)

  • 1,2-Dichloroethane (or other suitable organic solvent)

  • Acetonitrile

Procedure:

Step 1: Chlorination to form 2-Ethoxy-4,6-dichloropyrimidine (Intermediate III)

  • In a reaction vessel, dissolve 1 mole of 2-ethoxy-4,6-dihydroxypyrimidine in a suitable solvent like 1,2-dichloroethane.[9]

  • Slowly add 2.2 moles of phosphorus oxychloride (POCl₃).[9]

  • While stirring, add 2 moles of triethylamine. The temperature should be controlled to not exceed 50°C.[9]

  • Monitor the reaction to completion.

  • Upon completion, the reaction mixture is worked up to isolate the chlorinated intermediate. This step has been reported to achieve a yield of 90.7% with 98.7% purity.[2]

Step 2: Fluorination to form this compound

  • The chlorinated intermediate (2-ethoxy-4,6-dichloropyrimidine) is reacted with a fluorinating agent, such as potassium fluoride (KF).[2][8]

  • The reaction is typically carried out in a suitable solvent at temperatures ranging from 80-120°C for approximately 6 hours.[8]

  • It is crucial to ensure anhydrous conditions as the fluorination reaction is sensitive to moisture.[9]

  • After the reaction, the final product is obtained through separation and purification.[8] This fluorination step can proceed with an 82.7% yield and 99.1% purity.[2]

Applications in Drug Development and Research

This compound serves as a critical intermediate in the pharmaceutical and agricultural industries.[3] It is used in the synthesis of antiviral and anticancer drugs, as well as pesticides and herbicides.[1][3] Its utility stems from its ability to undergo selective and sequential nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of various functional groups.[2]

G cluster_0 Nucleophilic Aromatic Substitution (SNAr) cluster_1 Synthesized Derivatives Start This compound Hydrazinyl 2-Ethoxy-4-fluoro-6- hydrazinylpyrimidine Start->Hydrazinyl SNAr Amine_Deriv Amine Derivatives Start->Amine_Deriv SNAr Ether_Deriv Ether Derivatives Start->Ether_Deriv SNAr Thioether_Deriv Thioether Derivatives Start->Thioether_Deriv SNAr Hydrazine Hydrazine Hydrate Amine Amines (R-NH₂) Alcohol Alcohols (R-OH) Thiol Thiols (R-SH)

Caption: Role as an intermediate in synthesizing diverse derivatives.

This versatility makes it an attractive scaffold for Structure-Activity Relationship (SAR) studies, which are fundamental to modern drug discovery.[10]

A Identify Scaffold (e.g., 2-Ethoxy-4-fluoro-6- hydrazinylpyrimidine) B Synthesize Library of Derivatives A->B C Biological Screening (e.g., Kinase Assays) B->C D Analyze Data (Determine IC₅₀ values) C->D E Identify SAR Trends D->E F Design Next Generation of Compounds E->F G Lead Optimization E->G F->B Iterative Cycle

Caption: Logical workflow of a Structure-Activity Relationship (SAR) study.

Reactivity and Mechanism

The core utility of this compound is derived from the high reactivity of the C-F bonds at positions 4 and 6 towards nucleophiles. The electron-withdrawing nature of the nitrogen atoms in the pyrimidine ring activates these positions for nucleophilic aromatic substitution (SNAr). This allows for the selective displacement of one or both fluorine atoms by a wide range of nucleophiles, including amines, alcohols, and thiols, providing a straightforward route to a diverse library of substituted pyrimidines.[2]

Safety Information

This compound is considered a toxic compound.[1] Appropriate safety precautions must be taken during handling and storage. This includes avoiding contact with skin and inhalation of its dust or vapor.[1] Operations should be conducted in a well-ventilated area, and personal protective equipment such as gloves, safety glasses, and face masks should be worn.[1] It should also be kept away from oxidants and acids.[1]

Conclusion

This compound is a high-value chemical intermediate with significant applications in the synthesis of pharmaceuticals and agrochemicals. Its well-defined synthetic pathway and versatile reactivity make it an indispensable tool for researchers and scientists in the field of drug development. The ability to readily generate diverse molecular architectures from this scaffold continues to drive innovation in the discovery of new therapeutic agents.

References

An In-depth Technical Guide to the Structure Elucidation of 2-Ethoxy-4,6-difluoropyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethoxy-4,6-difluoropyrimidine is a key heterocyclic building block in modern medicinal chemistry and drug discovery.[1] Its structure, featuring a pyrimidine core functionalized with two fluorine atoms and an ethoxy group, makes it an exceptionally versatile synthon. The electron-withdrawing nature of the fluorine atoms activates the pyrimidine ring for nucleophilic aromatic substitution (SNAr) reactions, allowing for the selective and sequential displacement of the fluorine atoms with a variety of nucleophiles.[1] This reactivity is instrumental in the synthesis of complex molecular scaffolds, particularly for the development of kinase inhibitors, anticancer agents, and antiviral compounds.[1] This technical guide provides a comprehensive overview of the structure elucidation of this compound, detailing its physicochemical properties, spectroscopic signature, and synthetic pathway.

Physicochemical and Spectroscopic Data

The structural identity of this compound is confirmed through a combination of physicochemical measurements and spectroscopic analysis. The data presented below has been compiled from various sources and includes both predicted and experimental values.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₆H₆F₂N₂O[2][3][4]
Molecular Weight 160.12 g/mol [1][4]
CAS Number 166524-65-8[4]
Appearance White crystalline solid[2]
Boiling Point 207.5 ± 43.0 °C (Predicted)[2][5]
Density 1.282 ± 0.06 g/cm³ (Predicted)[2][5]
pKa -5.14 ± 0.30 (Predicted)[2][5]
Flash Point 79.286 °C[3]
Melting Point ~70-75 °C[2]
Solubility Insoluble in water; soluble in ethanol and carbon disulfide[2]

Table 2: Nuclear Magnetic Resonance (NMR) Spectroscopic Data for this compound

NucleusChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
¹H NMR ~6.8 - 7.0m-Pyrimidine C5-H
~4.4 - 4.6q7.1-OCH₂CH₃
~1.3 - 1.5t7.1-OCH₂CH₃
¹³C NMR ~165s-C2 (C=N)
~160dJC-FC4, C6 (C-F)
~100s-C5 (C-H)
~65s--OCH₂CH₃
~14s--OCH₂CH₃

Note: NMR data are approximate and can vary based on solvent and experimental conditions. 'm' denotes multiplet, 'q' denotes quartet, 't' denotes triplet, 's' denotes singlet, and 'd' denotes doublet.[1]

Table 3: Mass Spectrometry Data for this compound

AdductCalculated m/z
[M]⁺ 160.04427
[M+H]⁺ 161.05210
[M+Na]⁺ 183.03404
[M-H]⁻ 159.03754

Source: Predicted data from computational models.[1][6]

Table 4: Infrared (IR) Spectroscopy Data for this compound

Functional GroupWavenumber (cm⁻¹)
C-H stretch (alkane) 2850-3000
C=N stretch (aromatic) 1550-1650
C=C stretch (aromatic) 1450-1600
C-F stretch 1000-1400
C-O stretch (ether) 1050-1150

Note: These are general ranges for the indicated functional groups.[1]

Experimental Protocols

The synthesis of this compound is a multi-step process that begins with readily available starting materials. The general synthetic route is outlined below.

Synthesis of 2-Ethoxy-4,6-dihydroxypyrimidine

A common starting point is the reaction of urea and diethyl sulfate to form an ethyl isourea sulfate intermediate.[1][7] This intermediate is then cyclized with diethyl malonate to produce 2-ethoxy-4,6-dihydroxypyrimidine.[1] Following the cyclization, the reaction mixture is acidified, typically with hydrochloric or acetic acid, to a pH of approximately 4.0.[1] This causes the neutral 2-ethoxy-4,6-dihydroxypyrimidine to crystallize, after which it is isolated by filtration, washed, and dried.[1]

Chlorination and Fluorination

The crucial halogenation steps involve the conversion of the dihydroxy-pyrimidine to the difluoro-pyrimidine.

  • Chlorination: 2-Ethoxy-4,6-dihydroxypyrimidine is treated with a chlorinating agent, such as phosphorus oxychloride (POCl₃), often in the presence of a base like triethylamine, to yield 2-ethoxy-4,6-dichloropyrimidine. This step has been reported to achieve yields as high as 90.7% with 98.7% purity.[1]

  • Fluorination: The dichloro-intermediate undergoes a halogen exchange (Halex) reaction with a nucleophilic fluoride source, typically potassium fluoride (KF), to afford the final product, this compound. This fluorination step can proceed with yields around 82.7% and a purity of 99.1%.[1]

Visualizations

Molecular Structure

2_Ethoxy_4_6_difluoropyrimidine_Structure N1 N C6 C N1->C6 C2 C C2->N1 N3 N C2->N3 O O C2->O N3->C2 C4 C C4->N3 C5 C C4->C5 F4 F C4->F4 C5->C4 H5 H C5->H5 C6->N1 C6->C5 F6 F C6->F6 CH2 CH₂ O->CH2 CH3 CH₃ CH2->CH3

Caption: Molecular structure of this compound.

Synthetic Pathway

Synthetic_Pathway start Urea + Diethyl Sulfate intermediate1 Ethyl Isourea Sulfate start->intermediate1 Reaction intermediate2 2-Ethoxy-4,6-dihydroxypyrimidine intermediate1->intermediate2 Cyclization cyclization_reagent Diethyl Malonate cyclization_reagent->intermediate1 intermediate3 2-Ethoxy-4,6-dichloropyrimidine intermediate2->intermediate3 Chlorination chlorination_reagent POCl₃ chlorination_reagent->intermediate2 product This compound intermediate3->product Fluorination (Halex) fluorination_reagent KF fluorination_reagent->intermediate3

Caption: Synthetic pathway for this compound.

Experimental Workflow for Structure Elucidation

Structure_Elucidation_Workflow synthesis Synthesis and Purification physicochem Physicochemical Characterization (MP, BP, Solubility) synthesis->physicochem spectroscopy Spectroscopic Analysis synthesis->spectroscopy data_analysis Data Interpretation and Structure Confirmation physicochem->data_analysis nmr NMR (¹H, ¹³C) spectroscopy->nmr ms Mass Spectrometry (MS) spectroscopy->ms ir Infrared (IR) Spectroscopy spectroscopy->ir nmr->data_analysis ms->data_analysis ir->data_analysis final_structure Elucidated Structure data_analysis->final_structure

Caption: Workflow for the structure elucidation of a synthesized compound.

Conclusion

The structure of this compound is well-established through a combination of synthetic protocols and comprehensive spectroscopic analysis. Its unique electronic and steric properties make it a valuable and highly reactive intermediate for the synthesis of a wide range of functionalized pyrimidines. The detailed data and methodologies presented in this guide provide a solid foundation for its application in research and development, particularly in the pursuit of novel therapeutic agents.

References

Spectroscopic and Synthetic Profile of 2-Ethoxy-4,6-difluoropyrimidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and synthetic aspects of 2-Ethoxy-4,6-difluoropyrimidine (CAS No: 166524-65-8), a key intermediate in medicinal chemistry. This document compiles available spectroscopic data, outlines detailed experimental protocols for its synthesis, and presents logical workflows for its characterization.

Core Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound, a compound with the molecular formula C₆H₆F₂N₂O and a molecular weight of 160.12 g/mol .[1][2]

Table 1: ¹H NMR Spectroscopic Data
Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
CH (Pyrimidine ring, H-5)6.5 - 7.5 (estimated)m-
OCH₂ (Ethoxy)4.3 - 4.6q7.1
CH₃ (Ethoxy)1.3 - 1.5t7.1
Note: Chemical shifts are approximate and can vary based on the solvent and experimental conditions. 'm' denotes multiplet, 'q' denotes quartet, and 't' denotes triplet.
Table 2: ¹³C NMR Spectroscopic Data
Carbon AssignmentChemical Shift (δ, ppm)Multiplicity
C=N (C2)~165-
C-F (C4, C6)~160d, J(C-F)
C-H (C5)~100-
OCH₂~65-
CH₃~14-
Note: These are approximate chemical shifts. 'd' indicates a doublet due to carbon-fluorine coupling.
Table 3: Mass Spectrometry Data (Predicted)
Adductm/z
[M]⁺160.04427
[M+H]⁺161.05210
[M+Na]⁺183.03404
[M-H]⁻159.03754
Source: Predicted data from PubChem.[3]
Table 4: Infrared (IR) Spectroscopy Data (Predicted)
Functional GroupPredicted Wavenumber (cm⁻¹)
C-H Stretch (Alkyl)~2850 - 3000
C=N Stretch (Pyrimidine Ring)~1550 - 1650
C-O Stretch (Ethoxy)~1050 - 1250
C-F Stretch~1000 - 1100
¹⁹F NMR and UV-Vis Spectroscopy

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the synthesis and characterization of chemical intermediates.

Synthesis of this compound

The synthesis is a multi-step process typically starting from 2-ethoxy-4,6-dihydroxypyrimidine.[5]

Step 1: Chlorination to 2-Ethoxy-4,6-dichloropyrimidine

  • In a suitable reaction vessel, dissolve 2-ethoxy-4,6-dihydroxypyrimidine (1 mole equivalent) in an appropriate solvent such as 1,2-dichloroethane (300 mL).[5]

  • Slowly add phosphorus oxychloride (POCl₃, 2.2 mole equivalents).[5]

  • Under stirring, add triethylamine (2 mole equivalents) while maintaining the reaction temperature below 50°C.[5]

  • Heat the mixture to 85°C and maintain for 3 hours.[5]

  • Monitor the reaction's completion using HPLC until the starting material is less than or equal to 0.5%.[5]

  • After completion, cool the mixture to room temperature and carefully quench by adding it to ice water.[5]

  • Separate the organic layer, wash it with brine, dry it, and obtain the product via distillation.[5]

    • Expected Yield: ~90%

    • Purity: ~98.7% (HPLC)[5]

Step 2: Fluorination to this compound

  • To a reaction vessel, add potassium fluoride (KF, 2.5 mole equivalents) and a suitable solvent like sulfolane.[6][7]

  • Heat the mixture to 160°C and stir for 1 hour.[5]

  • Add 2-ethoxy-4,6-dichloropyrimidine (1 mole equivalent) and continue stirring at 160°C for 3 hours.[5][6]

  • Monitor the reaction's progress via HPLC until the starting material is less than or equal to 0.5%.[5][7]

  • Distill the product under reduced pressure to isolate the pure this compound.[5][6]

    • Expected Yield: ~82.7%

    • Purity: ~99.1% (HPLC)[5][6]

Spectroscopic Analysis Protocols

The following are general protocols that can be adapted for the spectroscopic characterization of this compound.

NMR Spectroscopy (¹H, ¹³C, ¹⁹F)

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

  • ¹H NMR Acquisition: Use a standard single-pulse experiment on a 400 MHz or higher spectrometer. Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Use a standard single-pulse experiment with proton decoupling. A longer relaxation delay (2-5 seconds) may be necessary to observe all carbon signals, including quaternary carbons.

  • ¹⁹F NMR Acquisition: Use a dedicated fluorine probe or a broadband probe tuned to the ¹⁹F frequency. A large spectral width may be necessary for initial acquisition due to the wide chemical shift range of fluorine. The chemical shifts are referenced to an external standard like CFCl₃.[8]

Mass Spectrometry (MS)

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Analysis: Introduce the sample into the mass spectrometer. Electrospray ionization (ESI) is a suitable soft ionization technique for obtaining the molecular ion peak.[9] High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Infrared (IR) Spectroscopy

  • Sample Preparation: As this compound can be a solid at room temperature, it can be prepared as a KBr pellet.[7] Mix a small amount of the finely ground sample with dry potassium bromide and press it into a thin, transparent pellet.

  • Analysis: Place the KBr pellet in the sample holder of an FTIR spectrometer and acquire the spectrum.

Visualized Workflows

The following diagrams illustrate the synthetic pathway and a general workflow for the spectroscopic characterization of this compound.

G cluster_synthesis Synthetic Pathway Dihydroxy 2-Ethoxy-4,6-dihydroxypyrimidine Dichloro 2-Ethoxy-4,6-dichloropyrimidine Dihydroxy->Dichloro  POCl₃, Triethylamine   Difluoro This compound Dichloro->Difluoro  KF, Sulfolane, 160°C  

Caption: Synthetic pathway for this compound.

G cluster_characterization Spectroscopic Characterization Workflow start Synthesized Product (this compound) ms Mass Spectrometry (MS) - Confirm Molecular Weight start->ms ir Infrared (IR) Spectroscopy - Identify Functional Groups start->ir nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F) - Elucidate Structure start->nmr uv UV-Vis Spectroscopy - Purity/Reaction Monitoring start->uv data Combined Spectroscopic Data ms->data ir->data nmr->data uv->data final Structural Confirmation & Purity Assessment data->final

Caption: Workflow for spectroscopic characterization.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of 2-Ethoxy-4,6-difluoropyrimidine from Urea

This technical guide provides a comprehensive overview of the synthetic pathway for this compound, a key intermediate in the pharmaceutical and agrochemical industries. The synthesis commences with the readily available and cost-effective starting material, urea. This document details the multi-step process, including experimental protocols, quantitative data, and a visual representation of the synthetic workflow.

Overview of the Synthetic Pathway

The synthesis of this compound from urea is a well-established four-step process. The overall strategy involves the initial formation of an isourea intermediate, followed by the construction of the pyrimidine ring. Subsequent halogenation steps then yield the final fluorinated product. The total yield for this entire process has been reported to be over 61%, with a final product purity exceeding 99%.[1]

The key transformations are:

  • O-Alkylation of Urea: Urea is reacted with diethyl sulfate to form the O-ethylisourea sulfate intermediate.

  • Cyclization: The pyrimidine ring is constructed by reacting O-ethylisourea sulfate with diethyl malonate to yield 2-ethoxy-4,6-dihydroxypyrimidine.

  • Chlorination: The hydroxyl groups on the pyrimidine ring are replaced with chlorine atoms using a chlorinating agent like phosphorus oxychloride (POCl₃) to give 2-ethoxy-4,6-dichloropyrimidine.

  • Fluorination: The final step is a halogen exchange (Halex) reaction where the chlorine atoms are substituted with fluorine using a nucleophilic fluoride source, typically potassium fluoride (KF).

Synthetic Workflow

The logical progression of the synthesis from urea to the final product is illustrated below.

Synthesis_Workflow Urea Urea OES O-Ethylisourea Sulfate (Intermediate I) Urea->OES + Diethyl Sulfate (60-120 °C) EDHP 2-Ethoxy-4,6-dihydroxypyrimidine (Intermediate II) OES->EDHP + Diethyl Malonate (60-150 °C) EDCP 2-Ethoxy-4,6-dichloropyrimidine (Intermediate III) EDHP->EDCP + POCl₃, Base (~85 °C) FinalProduct This compound EDCP->FinalProduct + Potassium Fluoride (80-120 °C)

Synthetic pathway for this compound.

Experimental Protocols

The following sections provide detailed methodologies for each key step in the synthesis.

Step 1: Synthesis of O-Ethylisourea Sulfate

This initial step involves the O-alkylation of urea.

  • Reagents: Urea, Diethyl Sulfate.[2]

  • Molar Ratio: The molar ratio of urea to diethyl sulfate is typically in the range of 1:0.5 to 1:1.5.[2]

  • Procedure: Urea and diethyl sulfate are reacted in an organic solvent. The reaction mixture is heated to a temperature between 60°C and 120°C to facilitate the formation of the O-ethylisourea sulfate intermediate.[2][3]

Step 2: Synthesis of 2-Ethoxy-4,6-dihydroxypyrimidine

This step involves the cyclization of the isourea intermediate with a malonic ester to form the core pyrimidine structure.[1]

  • Reagents: O-ethylisourea sulfate (or O-ethylisourea hydrogen sulfate), diethyl malonate (or dimethyl malonate), a base such as sodium methoxide.[1][2]

  • Molar Ratio: The molar ratio of O-ethylisourea sulfate to diethyl malonate is generally between 1:0.5 and 1:1.5.[2]

  • Protocol 1: A solution of sodium methoxide in methanol is added dropwise to a mixture of O-ethylisourea hydrogen sulfate and dimethyl malonate in anhydrous methanol at a temperature of -1°C to -7°C. The reaction proceeds for several hours, first at 0°C and then at 25°C.[1]

  • Protocol 2: The reaction can also be conducted at a higher temperature range of 60-150°C.[2][3] After the reaction, acidification is performed to precipitate the product.[1] "One-pot" synthesis variations exist for this step to simplify operations and reduce waste.[1]

Step 3: Synthesis of 2-Ethoxy-4,6-dichloropyrimidine

The dihydroxy-pyrimidine intermediate is converted to a dichloro-intermediate, which is more reactive for the subsequent fluorination step.

  • Reagents: 2-Ethoxy-4,6-dihydroxypyrimidine, phosphorus oxychloride (POCl₃), and a base such as triethylamine.[2][3][4]

  • Procedure: 2-Ethoxy-4,6-dihydroxypyrimidine (1 mol) is dissolved in a solvent like 1,2-dichloroethane (300 mL).[2][4] Phosphorus oxychloride (2.2 mol) is slowly added.[2][4] Triethylamine (2 mol) is then added under stirring, ensuring the reaction temperature does not exceed 50°C.[2][4] After the addition is complete, the reaction system is heated to 85°C to drive the reaction to completion.[2]

Step 4: Synthesis of this compound

This final step is a halogen exchange reaction to introduce the fluorine atoms.

  • Reagents: 2-Ethoxy-4,6-dichloropyrimidine, Potassium Fluoride (KF).[1][3]

  • Solvent: A solvent such as Sulfolane is often used.[5]

  • Procedure: A mixture of 2-ethoxy-4,6-dichloropyrimidine and potassium fluoride is prepared in a suitable solvent.[5] The reaction mixture is heated to a temperature between 80°C and 120°C and stirred for approximately 6 hours.[2][3] In some protocols, temperatures can reach up to 160°C for 3 hours, with reaction progress monitored to ensure the starting material is consumed.[5] After completion, the target product is isolated and purified.[2] The fluorination reaction is sensitive to moisture, so anhydrous conditions are critical.[4]

Quantitative Data Summary

The efficiency of each synthetic step is critical for the overall process viability. The table below summarizes key quantitative data reported for the synthesis of this compound.

StepReactantsKey ConditionsYieldPurityReference(s)
O-Ethylisourea Sulfate Formation Urea, Diethyl Sulfate60-120 °C--[2][3]
Dihydroxy-pyrimidine Formation O-ethylisourea sulfate, Diethyl malonate60-150 °C or -7 to 25 °C with base--[1][2]
Chlorination 2-Ethoxy-4,6-dihydroxypyrimidine, POCl₃, Triethylamine~85 °C90.7%98.7%[1]
Fluorination 2-Ethoxy-4,6-dichloropyrimidine, KF80-120 °C, 6h82.7%99.1%[1][2]
Overall Process Urea to Final ProductMulti-step> 61%> 99%[1]
Alternative Chlorination 2-Ethoxy-4,6-dihydroxypyrimidine, Thionyl chloride-> 83% (Total)-[1]

References

2-Ethoxy-4,6-difluoropyrimidine: A Comprehensive Technical Guide for Synthetic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Ethoxy-4,6-difluoropyrimidine is a versatile heterocyclic building block of significant interest in medicinal and agricultural chemistry.[1] Its unique electronic properties, stemming from the presence of two highly electronegative fluorine atoms and an ethoxy group on the pyrimidine core, make it an exceptionally reactive scaffold for nucleophilic aromatic substitution (SNAr) reactions. This technical guide provides an in-depth overview of its synthesis, key reactions, and applications, supported by detailed experimental protocols, quantitative data, and process visualizations to facilitate its use in research and development.

Physicochemical and Spectroscopic Data

This compound is a white crystalline solid at room temperature.[2] Key identifiers and physical properties are summarized below.

PropertyValueReference
CAS Number 166524-65-8[1][3]
Molecular Formula C₆H₆F₂N₂O[1]
Molecular Weight 160.12 g/mol [3][4]
Appearance White crystalline solid[2]
Boiling Point 207.5 °C at 760 mmHg[1]
Density 1.283 g/cm³[1]
Flash Point 79.3 °C[1]
InChI Key SGVUAJWRAOSPNC-UHFFFAOYSA-N[3]
Spectroscopic Profile

Spectroscopic analysis is crucial for the characterization and purity assessment of this compound.

¹H NMR Spectroscopy: Proton NMR is instrumental in confirming the presence and position of the ethoxy group. The spectrum typically shows a quartet for the methylene protons (-OCH₂-) and a triplet for the methyl protons (-CH₃), a result of spin-spin coupling.[3]

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Pyrimidine-H (C5-H)6.5 - 7.5 (estimated)m-
-OCH₂-4.3 - 4.6q7.1
-CH₃1.3 - 1.5t7.1
Table 1: ¹H NMR Spectral Data for this compound.[3] Note: 'm' denotes multiplet, 'q' denotes quartet, and 't' denotes triplet. Actual chemical shifts can vary based on the solvent used.

¹³C NMR Spectroscopy: Carbon NMR provides insight into the carbon framework of the molecule. The carbon atoms attached to the electronegative fluorine and oxygen atoms are characteristically shifted downfield.[3]

Carbon AssignmentApproximate Chemical Shift (δ, ppm)
C2 (C=N)~165
C4, C6 (C-F)~160 (doublet, JC-F)
C5 (C-H)~100
-OCH₂-~65
-CH₃~14
Table 2: Approximate ¹³C NMR Spectral Data for this compound.[3]

Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound and can provide structural information through analysis of its fragmentation patterns.[3]

Synthesis of this compound

The most common and industrially scalable synthesis of this compound is a multi-step process that begins with readily available starting materials.[3][5] The overall pathway involves the formation of a dihydroxy pyrimidine intermediate, followed by chlorination and a final fluorination step.[3][6][7]

G Urea Urea + Diethyl Sulfate EthylIsourea O-Ethylisourea Sulfate Urea->EthylIsourea Step 1 Dihydroxy 2-Ethoxy-4,6-dihydroxypyrimidine EthylIsourea->Dihydroxy Step 2: Cyclization with Diethyl Malonate Dichloro 2-Ethoxy-4,6-dichloropyrimidine Dihydroxy->Dichloro Step 3: Chlorination (POCl₃) FinalProduct This compound Dichloro->FinalProduct Step 4: Fluorination (KF)

Caption: Synthetic pathway for this compound.

A reported four-step process starting from urea achieves a total yield of over 61% with a final product purity exceeding 99%.[3]

StepReactionReagentsReported YieldReported Purity
3. ChlorinationDihydroxy to Dichloro intermediatePOCl₃90.7%98.7%
4. FluorinationDichloro intermediate to Final ProductKF82.7%99.1%
Table 3: Reported Yields and Purities for Key Synthetic Steps.[3][5]
Detailed Experimental Protocols

Step 1 & 2: Synthesis of 2-Ethoxy-4,6-dihydroxypyrimidine

This precursor is synthesized from O-ethylisourea sulfate (itself derived from urea and diethyl sulfate) and diethyl malonate through a cyclization reaction.[3][5] The reaction temperature for the cyclization is typically in the range of 60-150 °C.[8] Following cyclization, the resulting monosodium salt is neutralized with an acid, such as hydrochloric or acetic acid, to yield the neutral dihydroxy compound.[3]

Step 3: Chlorination to form 2-Ethoxy-4,6-dichloropyrimidine

This step involves the conversion of the hydroxyl groups to chlorine atoms.

  • Reagents: 2-Ethoxy-4,6-dihydroxypyrimidine, phosphorus oxychloride (POCl₃), and a base such as triethylamine.[5][8]

  • Procedure: The 2-Ethoxy-4,6-dihydroxypyrimidine is reacted with phosphorus oxychloride. The reaction is typically carried out at an elevated temperature, for instance, in the range of 80–85°C for approximately 3 hours.[3] The presence of a base like triethylamine helps to neutralize the HCl generated during the reaction.[8]

  • Work-up: After the reaction is complete, the excess POCl₃ is removed, often by distillation under reduced pressure. The crude product is then purified.

Step 4: Fluorination to form this compound

The final step is a halogen exchange (Halex) reaction.

  • Reagents: 2-Ethoxy-4,6-dichloropyrimidine and a nucleophilic fluoride source, most commonly potassium fluoride (KF).[3][5]

  • Procedure: The chlorinated intermediate is reacted with potassium fluoride in an appropriate organic solvent. The reaction is conducted at an elevated temperature, for example, between 80-120 °C for about 6 hours.[5]

  • Work-up and Purification: Upon completion, as monitored by techniques like HPLC, the product is isolated.[5] Purification is typically achieved by reduced pressure distillation and/or recrystallization to yield the final high-purity this compound.[5]

Reactivity and Applications

The core utility of this compound lies in its susceptibility to nucleophilic aromatic substitution (SNAr). The fluorine atoms at the 4- and 6-positions are excellent leaving groups, allowing for their selective and sequential displacement by a wide array of nucleophiles.[3]

G cluster_0 Reaction Control Start This compound MonoSub Mono-substituted Product Start->MonoSub 1st Substitution Nuc Nucleophile (e.g., R-NH₂, R-OH, R-SH) Nuc->Start DiSub Di-substituted Product MonoSub->DiSub 2nd Substitution (Side Reaction) Stoichiometry Stoichiometry (~1.0 eq) Stoichiometry->MonoSub Temperature Low Temperature (e.g., 0-5 °C) Temperature->MonoSub Addition Slow Addition Addition->MonoSub

Caption: General SNAr reactivity and control of selectivity.

This controlled reactivity makes it a valuable synthon for building complex molecular architectures.

Applications in Medicinal Chemistry

Pyrimidine derivatives are a cornerstone of medicinal chemistry, forming the core of many therapeutic agents.[9] this compound serves as a key intermediate in the synthesis of various pharmaceuticals, including antiviral and anticancer drugs.[1] The fluorine atoms can enhance metabolic stability and binding affinity to biological targets.[7][10]

Applications in Agrochemicals

In the agricultural sector, this compound is used in the development of pesticides and herbicides.[1][2] Notably, it is a key intermediate for synthesizing triazolopyrimidine sulfonamide herbicides, which act by inhibiting the acetolactate synthase (ALS) enzyme in plants.[8]

Key Reaction: Synthesis of 2-Ethoxy-4-fluoro-6-hydrazinylpyrimidine

A prime example of the controlled reactivity of this compound is its reaction with hydrazine to form 2-Ethoxy-4-fluoro-6-hydrazinylpyrimidine, another versatile intermediate.[11][12] Controlling the reaction conditions is critical to prevent the formation of the di-substituted byproduct.[6][11]

Experimental Protocol for Mono-substitution:

  • Initial Charge: Dissolve this compound (1.0 equivalent) in anhydrous ethanol. Purge the reaction vessel with nitrogen and cool the solution to 0-5 °C.[11]

  • Nucleophile Addition: Slowly add a solution of hydrazine monohydrate (1.05 equivalents) in anhydrous ethanol dropwise over 1-2 hours to maintain a low localized concentration of the nucleophile.[11]

  • Reaction: Allow the reaction to stir at 0-5 °C for an additional 4-6 hours.[11]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS to track the consumption of starting material and the formation of the mono- versus di-substituted products.[11]

  • Work-up: Once complete, quench the reaction by pouring it into cold water. The product can be collected by filtration if it precipitates, or extracted with an organic solvent like ethyl acetate.[11]

G Start Dissolve this compound in anhydrous ethanol Cool Cool to 0-5 °C Start->Cool Add Dropwise addition of hydrazine solution (1-2h) Cool->Add Stir Stir at 0-5 °C (4-6h) Add->Stir Monitor Monitor by TLC/LC-MS Stir->Monitor Quench Quench with cold water Monitor->Quench Reaction Complete Isolate Isolate Product (Filtration/Extraction) Quench->Isolate FinalProduct 2-Ethoxy-4-fluoro-6-hydrazinylpyrimidine Isolate->FinalProduct

References

Physical and chemical properties of 2-Ethoxy-4,6-difluoropyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Ethoxy-4,6-difluoropyrimidine is a fluorinated heterocyclic compound of significant interest in medicinal and agricultural chemistry.[1] Its strategic arrangement of two fluorine atoms and an ethoxy group on the pyrimidine ring creates a versatile and highly reactive scaffold.[2] The fluorine atoms at the 4- and 6-positions act as excellent leaving groups, making the molecule an ideal substrate for selective and sequential nucleophilic aromatic substitution (SNAr) reactions.[2] This property allows for the facile introduction of a wide range of nitrogen, oxygen, and sulfur-based nucleophiles, rendering it a crucial building block in the synthesis of complex molecules, including antiviral and anticancer drugs, as well as pesticides and herbicides.[1][2]

Compound Identification

A clear identification of this compound is crucial for researchers. The following table summarizes its key identifiers.

IdentifierValue
CAS Number 166524-65-8[1][2][3][4]
Molecular Formula C₆H₆F₂N₂O[1][3][4][5]
Molecular Weight 160.12 g/mol [2][4][6]
IUPAC Name This compound[6]
InChI InChI=1S/C6H6F2N2O/c1-2-11-6-9-4(7)3-5(8)10-6/h3H,2H2,1H3[6]
InChIKey SGVUAJWRAOSPNC-UHFFFAOYSA-N[2][6]
Canonical SMILES CCOC1=NC(=CC(=N1)F)F[4][6]
Synonyms Pyrimidine, 2-ethoxy-4,6-difluoro- (9CI)[1][4]

Physical and Chemical Properties

The physical and chemical properties of this compound are essential for its handling, storage, and application in synthesis. It is described as a white crystalline solid.[3] The following table outlines its key properties, noting that many are predicted values.

PropertyValueSource
Melting Point ~70-75 °CExperimental[3]
Boiling Point 207.5 ± 43.0 °CPredicted[3][7]
Density 1.282 ± 0.06 g/cm³Predicted[3][7]
Flash Point 79.286 °CPredicted[1][3]
Vapor Pressure 0.323 mmHg at 25°CPredicted[1][3]
Refractive Index 1.453Predicted[1][3]
Solubility Insoluble in water; Soluble in ethanol and carbon disulfide.[3]Experimental[3]
pKa -5.14 ± 0.30Predicted[1][7]

Spectroscopic Data

Spectroscopic analysis is fundamental for the structural confirmation of this compound.

Spectroscopic DataDetails
¹H NMR The spectrum shows characteristic signals for the ethyl protons: a triplet for the methyl (CH₃) group around δ 1.3 - 1.5 ppm and a quartet for the methylene (OCH₂) group around δ 4.3 - 4.6 ppm, with a coupling constant (J) of approximately 7.1 Hz. A multiplet for the pyrimidine ring proton (C-H) is expected in the range of δ 6.5 - 7.5 ppm.[2]
¹³C NMR Approximate chemical shifts are: ~165 ppm (C=N at C2), ~160 ppm (doublet for C-F at C4, C6), ~100 ppm (C-H at C5), ~65 ppm (OCH₂), and ~14 ppm (CH₃).[2]
Mass Spectrometry Mass spectrometry is used to confirm the molecular weight of the compound.[2]

Synthesis and Reactivity

Synthetic Pathway

The industrial synthesis of this compound is a multi-step process that typically starts from urea.[2][8] The general pathway involves the formation of an O-ethylisourea salt, cyclization to form a dihydroxy pyrimidine intermediate, followed by chlorination and finally fluorination to yield the target compound.[2][8]

G Urea Urea + Diethyl Sulfate Ethylisourea O-Ethylisourea Hydrogen Sulfate Urea->Ethylisourea Reaction in organic solvent Dihydroxy 2-Ethoxy-4,6-dihydroxypyrimidine Ethylisourea->Dihydroxy Cyclization with Diethyl Malonate Dichloro 2-Ethoxy-4,6-dichloropyrimidine Dihydroxy->Dichloro Chlorination (e.g., POCl₃) FinalProduct This compound Dichloro->FinalProduct Fluorination (e.g., KF)

General synthetic workflow for this compound.
Experimental Protocols

The following protocols are based on established synthetic methods.[8]

Step 1: Synthesis of 2-Ethoxy-4,6-dihydroxypyrimidine (Intermediate II) This precursor can be synthesized via the cyclization of an O-ethylisourea salt with a malonic acid ester.[2][9] One optimized method involves the dropwise addition of a sodium methoxide solution to a mixture of O-ethylisourea hydrogen sulfate and dimethyl malonate in anhydrous methanol at low temperatures (-7°C to 0°C), followed by reaction at 25°C.[2] The resulting pyrimidine salt is then acidified with an acid like hydrochloric or acetic acid to yield the neutral dihydroxy compound.[2][9]

Step 2: Synthesis of 2-Ethoxy-4,6-dichloropyrimidine (Intermediate III)

  • Dissolve 157 g (1 mol) of 2-ethoxy-4,6-dihydroxypyrimidine in 300 mL of 1,2-dichloroethane in a 1000 mL reaction flask.

  • Slowly add 340 g (2.2 mol) of phosphorus oxychloride (POCl₃) to the solution.

  • While stirring, add 205 g (2 mol) of triethylamine, ensuring the reaction temperature does not exceed 50°C.

  • After the addition is complete, heat the mixture to 85°C and maintain for 3 hours. Monitor the reaction by sampling until the starting material is ≤0.5%.

  • Cool the reaction to room temperature and slowly add ice water, then stir for 30 minutes.

  • Separate the layers. Wash the organic phase with brine, dry it, and obtain the product via fractionation. A typical yield is around 90.7%.[8]

Step 3: Synthesis of this compound (Final Product)

  • In a 1000 mL reaction flask, add 400 mL of sulfolane and 147.2 g (2.5 mol) of anhydrous potassium fluoride. Heat to 200°C and stir for 1 hour.

  • Cool the mixture to 80°C and add 194.5 g (1 mol) of 2-ethoxy-4,6-dichloropyrimidine.

  • Heat the reaction to 160°C and stir for 3 hours. Monitor the reaction until the starting material is ≤0.5%.

  • Distill the product under reduced pressure and re-fractionate to obtain the final product. A typical yield is around 82.7%. The product appears as white crystals upon cooling.[8]

Reactivity

The core utility of this compound lies in its reactivity towards nucleophiles. The electron-deficient nature of the pyrimidine ring, amplified by the two highly electronegative fluorine atoms, makes the C4 and C6 positions highly susceptible to nucleophilic aromatic substitution (SNAr).[2] This allows for the sequential and regioselective replacement of the fluorine atoms with various nucleophiles, making it a valuable synthon in combinatorial chemistry and drug discovery.[2][10]

Applications

This compound is a high-value intermediate with applications in two primary sectors:

  • Pharmaceutical Industry: It serves as a key intermediate for synthesizing a variety of pharmaceutical compounds.[1] Its structure is a foundational component in the development of novel antiviral and anticancer drugs.[1] The pyrimidine core is a well-known scaffold in biologically active molecules, and the fluorine atoms can enhance metabolic stability and binding affinity.[11]

  • Agricultural Industry: In agriculture, it is used in the creation of modern pesticides and herbicides.[1] Specifically, it is a critical intermediate for synthesizing triazolopyrimidine sulfonamide herbicides.[8]

Safety and Handling

This compound is classified as a toxic and hazardous compound.[3][6] Strict adherence to safety protocols is mandatory.

Hazard Classification

According to aggregated GHS data, this compound is classified with the following hazards:

  • Acute Toxicity, Oral (Category 3): Toxic if swallowed.[6]

  • Acute Toxicity, Dermal (Category 2): Fatal in contact with skin.[6]

  • Skin Corrosion/Irritation (Category 1C): Causes severe skin burns and eye damage.[6]

  • Skin Sensitization (Category 1): May cause an allergic skin reaction.[6]

  • Serious Eye Damage/Eye Irritation (Category 1): Causes serious eye damage.[6]

  • Acute Toxicity, Inhalation (Category 2): Fatal if inhaled.[6]

Safe Handling Protocol

A systematic approach is required for handling this chemical safely.

G cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_disposal Disposal Prep1 Consult SDS Prep2 Wear Full PPE: - Nitrile/Neoprene Gloves - Safety Goggles & Face Shield - Chemical-Resistant Lab Coat Prep1->Prep2 Prep3 Work in a certified chemical fume hood Prep2->Prep3 Handling1 Avoid dust formation when handling solid Prep3->Handling1 Handling2 Keep containers tightly sealed Handling1->Handling2 Handling3 Avoid contact with skin, eyes, and clothing Handling2->Handling3 Storage1 Store in a dry, well-ventilated area Handling3->Storage1 Disposal1 Collect all waste in a labeled, sealed hazardous waste container Handling3->Disposal1 Storage2 Keep container sealed Storage1->Storage2 Storage3 Recommended Temperature: 2-8°C Storage2->Storage3 Disposal2 Dispose according to local and national regulations Disposal1->Disposal2

Workflow for the safe handling of this compound.
  • Engineering Controls: All operations should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[3][12]

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (nitrile or neoprene), safety goggles, a face shield, and a laboratory coat or chemical-resistant suit.[12][13]

  • Handling: Avoid contact with skin and eyes. Prevent the formation of dust and aerosols.[12]

  • Storage: Store in a dry, sealed container in a cool (2-8°C), well-ventilated place away from incompatible materials like oxidants and acids.[3][4][12]

  • First Aid:

    • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration and consult a physician.[12]

    • Skin Contact: Immediately wash off with soap and plenty of water. Consult a physician.[12]

    • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[12]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[14]

Computational Data

Computational chemistry provides further insight into the molecule's properties relevant to drug design and reactivity.

PropertyValue
Topological Polar Surface Area (TPSA) 35.01 Ų[4]
LogP 1.1535[4]
Hydrogen Bond Acceptors 3[4]
Hydrogen Bond Donors 0[4]
Rotatable Bonds 2[4]

Conclusion

This compound is a fundamentally important building block for chemical synthesis. Its well-defined reactivity, particularly in SNAr reactions, provides a reliable platform for the development of novel compounds in the pharmaceutical and agricultural sectors. While its utility is significant, the compound's hazardous nature necessitates strict adherence to safety protocols during handling, storage, and disposal. The detailed physical, chemical, and spectroscopic data, along with established synthetic protocols, provide a solid foundation for its effective application in research and development.

References

An In-depth Technical Guide to the Safety and Handling of 2-Ethoxy-4,6-difluoropyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a comprehensive understanding of the safety and handling protocols for chemical reagents is paramount. This guide provides a detailed overview of the safety, handling, and toxicological profile of 2-Ethoxy-4,6-difluoropyrimidine, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds.[1][2]

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is the foundation of safe handling. The table below summarizes the key physical and chemical data for this compound.

PropertyValueSource
Molecular Formula C₆H₆F₂N₂O[1][2][3]
Molecular Weight 160.12 g/mol [3]
Appearance White crystalline solid[2]
Melting Point 70-75 °C[2]
Boiling Point 207.487 °C at 760 mmHg[1]
Density 1.283 g/cm³[1]
Flash Point 79.286 °C[1]
Solubility Insoluble in water; Soluble in ethanol and carbon disulfide[2]
Vapor Pressure 0.323 mmHg at 25°C[1]

Toxicological Data and Hazard Classification

This compound is classified as a hazardous substance and requires careful handling. The GHS classification indicates significant toxicity.

Hazard ClassGHS CategoryHazard Statement
Acute Toxicity, OralCategory 3H301: Toxic if swallowed[3]
Acute Toxicity, DermalCategory 2H310: Fatal in contact with skin[3]
Skin Corrosion/IrritationCategory 1CH314: Causes severe skin burns and eye damage[3]
Skin SensitizationCategory 1H317: May cause an allergic skin reaction[3]
Serious Eye Damage/Eye IrritationCategory 1H318: Causes serious eye damage[3]
Acute Toxicity, InhalationCategory 2H330: Fatal if inhaled[3]

Exposure Controls and Personal Protection

Given the high toxicity of this compound, stringent exposure controls and the use of appropriate personal protective equipment (PPE) are mandatory.

Control ParameterRecommendation
Engineering Controls Work should be conducted in a certified chemical fume hood.[4][5][6]
Eye/Face Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US). A face shield should be worn in addition to goggles when there is a risk of splashing.[6][7]
Skin Protection Chemical-resistant gloves (nitrile or neoprene recommended; double gloving is advised). Wear fire/flame resistant and impervious clothing.[6][7]
Respiratory Protection If a fume hood is not available or if exposure limits are exceeded, use a full-face respirator with an appropriate cartridge for organic vapors and particulates.[6][7]
Hand Protection Handle with gloves that have been inspected prior to use. Wash and dry hands after handling.[7]

Safe Handling and Storage Procedures

Adherence to strict handling and storage protocols is crucial to minimize the risk of exposure and accidents.

ProcedureRecommendation
Handling Handle in a well-ventilated place. Avoid contact with skin and eyes. Avoid formation of dust and aerosols. Use non-sparking tools. Prevent fire caused by electrostatic discharge steam.[7]
Storage Store in a cool, dry place away from incompatible materials such as strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[4][8] For long-term storage, an inert atmosphere is recommended.[4] Store locked up.[7]
Spill Response For liquid spills, cover with a chemical absorbent and collect in a sealed hazardous waste container. For solid spills, carefully collect the material and place it in a sealed hazardous waste container. Decontaminate the spill area with a suitable laboratory detergent and water. All cleanup materials must be disposed of as hazardous waste.[5]
Disposal Dispose of contents/container to an approved waste disposal plant in accordance with applicable laws and regulations.[5][7]

Experimental Protocols

General Handling and Weighing Protocol

This protocol outlines the standard procedure for safely handling and weighing this compound in a laboratory setting.

Materials:

  • This compound

  • Certified chemical fume hood

  • Analytical balance

  • Spatula

  • Clean, dry glass vial

  • Appropriate PPE (as outlined in Section 3)

Procedure:

  • Preparation: Ensure the chemical fume hood is functioning correctly. Don all required PPE, including double gloves, safety goggles, a face shield, and a lab coat.[6]

  • Weighing: Place a clean, dry glass vial on the analytical balance and tare it.[4] Carefully transfer the desired amount of this compound into the vial using a clean spatula, avoiding the creation of dust.[6]

  • Solution Preparation (if required): Slowly add the desired solvent to the vial, gently swirling to dissolve the compound.[4]

  • Storage: Tightly cap the vial and label it clearly with the compound name, concentration, solvent, and date. Store as recommended in Section 4.[4]

  • Decontamination: Decontaminate the spatula and any other surfaces that may have come into contact with the compound. Dispose of any contaminated disposable items as hazardous waste.[6]

Synthesis of this compound

The following is a general procedure for the synthesis of this compound from 2-ethoxy-4,6-dichloropyrimidine, as described in the patent literature. This process should only be carried out by trained professionals in a controlled laboratory environment with appropriate safety measures in place.

Reactants and Reagents:

  • 2-ethoxy-4,6-dichloropyrimidine

  • Anhydrous potassium fluoride

  • Sulfolane (solvent)

Procedure:

  • In a reaction flask, add sulfolane and anhydrous potassium fluoride.[9]

  • Heat the mixture to 200°C and stir for 1 hour.[9]

  • Cool the mixture to 80°C and add 2-ethoxy-4,6-dichloropyrimidine.[9]

  • Raise the temperature to 160°C and stir the reaction for 3 hours.[9]

  • Monitor the reaction by HPLC until the starting material is consumed (≤0.5%).[10]

  • Once the reaction is complete, the product is isolated by distillation under reduced pressure.[10]

Visualized Workflows

General Handling Workflow

The following diagram illustrates a standard workflow for the safe handling of a hazardous chemical like this compound.

G A Preparation & PPE B Weighing in Fume Hood A->B Proceed with caution C Reaction/Application B->C Transfer to reaction vessel D Temporary Storage C->D Store unused material E Decontamination C->E Clean up work area F Waste Disposal D->F E->F

Caption: General workflow for handling hazardous chemicals.

Risk Assessment Logic

This diagram outlines the logical steps involved in performing a risk assessment before working with this compound.

G A Identify Hazards B Assess Risks A->B C Implement Control Measures B->C D Is Risk Adequately Controlled? C->D E Proceed with Experiment D->E Yes F Re-evaluate Controls D->F No F->C

Caption: Logical flow for chemical risk assessment.

References

An In-depth Technical Guide to 2-Ethoxy-4,6-difluoropyrimidine for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 2-Ethoxy-4,6-difluoropyrimidine is a key building block in medicinal chemistry and drug discovery, prized for its versatile reactivity in the synthesis of complex heterocyclic compounds. This technical guide provides a comprehensive overview of its commercial availability, synthesis, and applications, with a focus on its role in the development of targeted therapeutics.

Commercial Suppliers and Specifications

This compound is available from a range of commercial suppliers. The following table summarizes key specifications from several prominent vendors to facilitate procurement for research and development purposes.

SupplierCAS NumberMolecular FormulaMolecular Weight ( g/mol )Purity
--INVALID-LINK--166524-65-8C₆H₆F₂N₂O160.12Inquire for details
--INVALID-LINK--166524-65-8C₆H₆F₂N₂O160.12≥98%[1]
--INVALID-LINK--166524-65-8C₆H₆F₂N₂O160.1214464[2]Inquire for details
--INVALID-LINK--166524-65-8C₆H₆F₂N₂ONot Specified99%[3]
--INVALID-LINK--166524-65-8C₆H₆F₂N₂ONot SpecifiedInquire for details
--INVALID-LINK--166524-65-8C₆H₆F₂N₂O160.1214464Inquire for details

Physical and Chemical Properties:

PropertyValue
Melting Point70-75 °C[4]
Boiling Point207.5 ± 43.0 °C (Predicted)[2]
Density1.282 ± 0.06 g/cm³ (Predicted)[2]
SolubilityInsoluble in water, soluble in ethanol and carbon disulfide.[4]

Synthesis of this compound

The synthesis of this compound is a multi-step process that typically starts from simple precursors like urea and diethyl sulfate.[5] The overall synthetic pathway involves the formation of key intermediates, including 2-ethoxy-4,6-dihydroxypyrimidine and 2-ethoxy-4,6-dichloropyrimidine.[6]

Synthesis_Pathway Urea Urea + Diethyl Sulfate Ethylisourea_Sulfate O-Ethylisourea Sulfate Urea->Ethylisourea_Sulfate Reaction Dihydroxypyrimidine 2-Ethoxy-4,6-dihydroxypyrimidine Ethylisourea_Sulfate->Dihydroxypyrimidine Cyclization + Diethyl Malonate Dichloropyrimidine 2-Ethoxy-4,6-dichloropyrimidine Dihydroxypyrimidine->Dichloropyrimidine Chlorination (e.g., POCl₃) Final_Product This compound Dichloropyrimidine->Final_Product Fluorination (e.g., KF)

A simplified workflow for the synthesis of this compound.
Experimental Protocol: Synthesis of this compound from 2-Ethoxy-4,6-dihydroxypyrimidine

The following is a representative experimental protocol for the laboratory-scale synthesis of this compound, adapted from literature procedures.[5][6]

Step 1: Chlorination of 2-Ethoxy-4,6-dihydroxypyrimidine

  • In a well-ventilated fume hood, to a stirred solution of 2-ethoxy-4,6-dihydroxypyrimidine (1.0 equivalent) in a suitable solvent such as toluene, add phosphorus oxychloride (POCl₃, approximately 2.0-3.0 equivalents).

  • Optionally, a tertiary amine base like triethylamine can be added to scavenge the HCl byproduct.

  • Heat the reaction mixture to reflux (typically around 110-120 °C) and monitor the progress by a suitable analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, carefully quench the reaction mixture by pouring it onto crushed ice.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 2-ethoxy-4,6-dichloropyrimidine.

Step 2: Fluorination of 2-Ethoxy-4,6-dichloropyrimidine

  • To a stirred suspension of an excess of a fluorinating agent, such as potassium fluoride (KF), in a high-boiling polar aprotic solvent (e.g., sulfolane or N,N-dimethylformamide), add the crude 2-ethoxy-4,6-dichloropyrimidine from the previous step.

  • Heat the reaction mixture to a high temperature (typically 150-200 °C) and monitor the reaction progress by GC or HPLC.

  • After the reaction is complete, cool the mixture to room temperature and dilute with water.

  • Extract the product with a suitable organic solvent.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel to afford pure this compound.

Applications in Drug Discovery: A Gateway to Kinase Inhibitors

This compound is a valuable precursor for the synthesis of a variety of heterocyclic compounds with potential therapeutic applications. Its derivatives have shown promise as inhibitors of protein kinases, which are critical regulators of cellular signaling pathways and are often dysregulated in diseases such as cancer.[7]

The fluorine atoms at the 4 and 6 positions of the pyrimidine ring are excellent leaving groups, allowing for sequential nucleophilic aromatic substitution (SNAr) reactions. This enables the introduction of various functional groups to create a library of compounds for screening against different kinase targets.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase (RTK) Growth_Factor->Receptor Kinase_Cascade Kinase Cascade (e.g., RAS-RAF-MEK-ERK) Receptor->Kinase_Cascade Transcription_Factors Transcription Factors Kinase_Cascade->Transcription_Factors Aurora_Kinase Aurora Kinase Cell_Cycle_Progression Cell Cycle Progression Aurora_Kinase->Cell_Cycle_Progression IRAK4 IRAK4 Inflammation Inflammation IRAK4->Inflammation Transcription_Factors->Cell_Cycle_Progression Inhibitor Pyrimidine-based Kinase Inhibitor (derived from this compound) Inhibitor->Aurora_Kinase Inhibition Inhibitor->IRAK4 Inhibition

Role of pyrimidine-based inhibitors in blocking oncogenic signaling pathways.

Derivatives of this compound have been investigated as inhibitors of several important kinases, including:

  • Aurora Kinases: These are a family of serine/threonine kinases that play a crucial role in the regulation of mitosis. Their overexpression is linked to various cancers, making them an attractive target for anticancer drug development.

  • Interleukin-1 Receptor-Associated Kinase 4 (IRAK4): IRAK4 is a key mediator in the toll-like receptor (TLR) and interleukin-1 receptor (IL-1R) signaling pathways, which are central to the innate immune response. Inhibitors of IRAK4 have potential applications in the treatment of inflammatory diseases.

The ability to readily synthesize a diverse range of derivatives from this compound makes it an indispensable tool for medicinal chemists in the quest for novel and effective kinase inhibitors.

References

Methodological & Application

Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions of 2-Ethoxy-4,6-difluoropyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethoxy-4,6-difluoropyrimidine is a versatile heterocyclic building block of significant interest in medicinal chemistry and drug discovery. The pyrimidine scaffold is a privileged structure found in numerous therapeutic agents. The presence of two fluorine atoms at the C4 and C6 positions of the pyrimidine ring renders these sites highly susceptible to nucleophilic aromatic substitution (SNAr). This reactivity allows for the selective and sequential introduction of a wide array of functional groups, including amines, thiols, and alcohols, thereby enabling the synthesis of diverse compound libraries for structure-activity relationship (SAR) studies.[1] The ethoxy group at the C2 position modulates the electronic properties of the ring and can influence the regioselectivity of nucleophilic attack.

These application notes provide a comprehensive overview of the SNAr reactions of this compound, including detailed experimental protocols and a summary of available quantitative data.

Reaction Principle and Mechanism

The nucleophilic aromatic substitution on this compound proceeds via a two-step addition-elimination mechanism. The electron-deficient pyrimidine ring, activated by the two electronegative fluorine atoms and the ring nitrogens, is attacked by a nucleophile at either the C4 or C6 position. This initial attack forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the subsequent step, the fluoride ion, an excellent leaving group, is eliminated, restoring the aromaticity of the pyrimidine ring and yielding the substituted product.

The regioselectivity of the reaction (attack at C4 vs. C6) can be influenced by the nature of the nucleophile and the reaction conditions. For many nucleophiles, mono-substitution is readily achieved, leaving the second fluorine atom available for subsequent functionalization.

Caption: General mechanism for nucleophilic aromatic substitution on this compound.

Data Presentation: Quantitative Summary of SNAr Reactions

Table 1: Nucleophilic Aromatic Substitution of this compound with Hydrazine

NucleophileReagents & ConditionsSolventTime (h)Temp (°C)Yield (%)Reference
Hydrazine HydrateHydrazine hydrate (1.15 eq.), Triethylamine (1.14 eq.)Acetonitrile/Water15-1080[2]

Note on Regioselectivity and Di-substitution: The primary challenge in the reaction of this compound with nucleophiles is controlling the regioselectivity and preventing di-substitution, which leads to the formation of 2-ethoxy-4,6-bis-substituted pyrimidines. Key strategies to favor mono-substitution include:

  • Stoichiometric Control: Using a slight excess of the nucleophile (e.g., 1.1 to 1.2 equivalents) is often recommended.[2]

  • Temperature Control: Performing the reaction at low to moderate temperatures can significantly improve the selectivity for the mono-substituted product.[2]

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of the starting material and a general procedure for its subsequent nucleophilic aromatic substitution.

Protocol 1: Synthesis of this compound

This protocol outlines a two-step synthesis starting from 2-ethoxy-4,6-dihydroxypyrimidine.

Step 1: Synthesis of 2-Ethoxy-4,6-dichloropyrimidine

  • Materials:

    • 2-Ethoxy-4,6-dihydroxypyrimidine (1 mol)

    • Phosphorus oxychloride (POCl₃, 2.2 mol)

    • Triethylamine (2 mol)

    • 1,2-Dichloroethane

  • Procedure:

    • In a suitable reaction vessel, dissolve 2-ethoxy-4,6-dihydroxypyrimidine in 1,2-dichloroethane.

    • Slowly add phosphorus oxychloride to the solution.

    • Under stirring, add triethylamine while maintaining the temperature below 50°C.

    • Monitor the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

    • Upon completion, work up the reaction mixture to isolate the crude product.

    • Purify by distillation or column chromatography.

Step 2: Synthesis of this compound

  • Materials:

    • 2-Ethoxy-4,6-dichloropyrimidine (from Step 1)

    • Potassium fluoride (KF)

    • High-boiling aprotic polar solvent (e.g., Sulfolane or DMF)

  • Procedure:

    • In a reaction vessel, combine 2-ethoxy-4,6-dichloropyrimidine and potassium fluoride in the solvent.

    • Heat the reaction mixture to an appropriate temperature (e.g., 80-160°C) and stir for several hours.

    • Monitor the reaction by TLC or Gas Chromatography (GC).

    • Upon completion, cool the reaction mixture and pour it into water.

    • Extract the product with a suitable organic solvent.

    • Wash the organic layer with water and brine, dry over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate to yield the crude product.

    • Purify by distillation or column chromatography.

Synthesis_Workflow start 2-Ethoxy-4,6-dihydroxypyrimidine step1 Chlorination (POCl₃, Triethylamine) start->step1 intermediate 2-Ethoxy-4,6-dichloropyrimidine step1->intermediate step2 Fluorination (KF, High Temp.) intermediate->step2 end_product This compound step2->end_product

Caption: Synthetic workflow for this compound.

Protocol 2: General Procedure for Nucleophilic Aromatic Substitution with Amines

This protocol provides a general method for the reaction of this compound with primary or secondary amines. The conditions can be adapted for other nucleophiles such as thiols or alcohols, which may require a non-nucleophilic base to facilitate the reaction.

  • Materials:

    • This compound

    • Amine nucleophile (R¹R²NH) (1.1 - 1.2 eq.)

    • Triethylamine or Diisopropylethylamine (DIPEA) (1.5 eq.)

    • Anhydrous acetonitrile or other polar aprotic solvent (e.g., DMF, THF)

    • Dichloromethane (DCM)

    • Deionized water

    • Anhydrous magnesium sulfate (MgSO₄)

    • Silica gel for column chromatography

  • Equipment:

    • Round-bottom flask

    • Magnetic stirrer and stir bar

    • Inert atmosphere setup (Nitrogen or Argon)

    • Thermometer

    • Separatory funnel

    • Rotary evaporator

    • TLC plates and chamber

  • Procedure:

    • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq.).

    • Dissolve the starting material in anhydrous acetonitrile.

    • Add the base (e.g., DIPEA, 1.5 eq.) to the solution.

    • Add the amine nucleophile (1.1-1.2 eq.) to the reaction mixture. For less reactive nucleophiles, gentle heating may be required.

    • Stir the reaction mixture at the appropriate temperature (e.g., room temperature to 50°C).

    • Monitor the progress of the reaction by TLC until the starting material is consumed.

    • Once the reaction is complete, remove the solvent under reduced pressure.

    • Partition the crude residue between DCM and water.

    • Separate the organic layer and extract the aqueous layer with DCM.

    • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate.

    • Purify the crude product by silica gel column chromatography to afford the desired substituted pyrimidine derivative.

Experimental_Workflow A Reaction Setup (Pyrimidine, Solvent, Base) B Nucleophile Addition A->B C Reaction Monitoring (TLC) B->C D Work-up (Solvent removal, Extraction) C->D E Purification (Column Chromatography) D->E F Characterization (NMR, MS) E->F

Caption: General experimental workflow for SNAr reactions.

Applications in Drug Discovery and Medicinal Chemistry

Derivatives of this compound are valuable intermediates in the synthesis of a wide range of biologically active compounds. The pyrimidine core is a key pharmacophore in many kinase inhibitors, and the ability to introduce diverse substituents at the C4 and C6 positions allows for the fine-tuning of binding affinity and selectivity for specific kinase targets. The introduction of fluorine can also enhance metabolic stability and other pharmacokinetic properties of the final drug candidates.

For example, substituted pyrimidines are known to target signaling pathways involved in cell proliferation, survival, and angiogenesis, which are critical in cancer biology. By developing libraries of compounds from this compound, researchers can explore the structure-activity relationships for inhibiting key kinases in these pathways.

Signaling_Pathway RTK Receptor Tyrosine Kinase RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Inhibitor Pyrimidine Derivative (Kinase Inhibitor) Inhibitor->RAF

Caption: Inhibition of the MAPK/ERK signaling pathway by a pyrimidine-based kinase inhibitor.

Conclusion

This compound is a highly reactive and versatile building block for the synthesis of functionalized pyrimidine derivatives. The susceptibility of the C4 and C6 positions to nucleophilic aromatic substitution allows for the introduction of a wide range of substituents. By carefully controlling the reaction conditions, mono-substituted products can be obtained in good yields, providing a platform for the development of novel compounds with potential therapeutic applications, particularly in the area of kinase inhibition for cancer therapy. The protocols and data presented herein serve as a valuable resource for researchers in the field of medicinal chemistry and drug development.

References

Application Notes and Protocols for the Synthesis of Pyrazolo[1,5-a]pyrimidines using 2-Ethoxy-4,6-difluoropyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of pyrazolo[1,5-a]pyrimidines, a class of heterocyclic compounds of significant interest in drug discovery, utilizing 2-Ethoxy-4,6-difluoropyrimidine as a key starting material. The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure found in numerous compounds with a wide range of biological activities, including protein kinase inhibition.[1][2]

The synthetic strategy outlined herein involves a two-step process. First, this compound is converted to the key intermediate, 2-Ethoxy-4-fluoro-6-hydrazinylpyrimidine. This intermediate is then cyclized with a suitable 1,3-bielectrophilic partner to construct the desired pyrazolo[1,5-a]pyrimidine ring system.[3][4] This approach offers a versatile route to a variety of substituted pyrazolo[1,5-a]pyrimidines.

Experimental Protocols

Protocol 1: Synthesis of 2-Ethoxy-4-fluoro-6-hydrazinylpyrimidine

This protocol describes the selective mono-substitution of a fluorine atom in this compound with hydrazine to yield 2-Ethoxy-4-fluoro-6-hydrazinylpyrimidine. Careful control of reaction conditions is crucial to minimize the formation of the di-substituted byproduct.[5][6]

Materials:

  • This compound

  • Hydrazine hydrate

  • Triethylamine

  • Acetonitrile

  • Water

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

Procedure:

  • In a round-bottom flask, prepare a mixture of this compound (1.0 eq), acetonitrile, and water.

  • Cool the mixture to 0-5 °C using an ice bath.

  • Add triethylamine (1.1 eq) to the cooled mixture.

  • Slowly add hydrazine hydrate (1.1 eq) dropwise via a dropping funnel while maintaining the temperature between 0 and 5 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is typically worked up by extraction and purified by recrystallization or column chromatography to yield the desired 2-Ethoxy-4-fluoro-6-hydrazinylpyrimidine.

Table 1: Reaction Parameters for the Synthesis of 2-Ethoxy-4-fluoro-6-hydrazinylpyrimidine

ParameterValueReference
Temperature0-5 °C[6]
Hydrazine Hydrate (eq)1.05-1.1[5][6]
SolventAcetonitrile/Water[7]
BaseTriethylamine[7]

Protocol 2: Synthesis of 7-substituted Pyrazolo[1,5-a]pyrimidines

This protocol outlines the cyclocondensation of 2-Ethoxy-4-fluoro-6-hydrazinylpyrimidine with a β-enaminone to form the pyrazolo[1,5-a]pyrimidine core. This is a widely used method for constructing this heterocyclic system.[8]

Materials:

  • 2-Ethoxy-4-fluoro-6-hydrazinylpyrimidine (from Protocol 1)

  • Substituted β-enaminone (e.g., 3-(dimethylamino)-1-(aryl)prop-2-en-1-one)

  • Acetic acid or Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

Procedure:

  • To a solution of 2-Ethoxy-4-fluoro-6-hydrazinylpyrimidine (1.0 eq) in a suitable solvent such as acetic acid or ethanol, add the substituted β-enaminone (1.0-1.2 eq).

  • Heat the reaction mixture to reflux and stir for 4-8 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • The product may precipitate upon cooling and can be collected by filtration. Alternatively, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography.

Table 2: Representative Yields for Pyrazolo[1,5-a]pyrimidine Synthesis

R-group on β-enaminoneSolventYield (%)Reference
PhenylAcetic Acid85-95[9]
4-ChlorophenylEthanol80-90[8]
4-MethoxyphenylAcetic Acid88-97[8]

Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_intermediate Intermediate cluster_product Final Product A 2-Ethoxy-4,6- difluoropyrimidine C 2-Ethoxy-4-fluoro-6- hydrazinylpyrimidine A->C Protocol 1 (Hydrazinolysis) B Hydrazine Hydrate E Substituted Pyrazolo[1,5-a]pyrimidine C->E Protocol 2 (Cyclocondensation) D β-Enaminone

Caption: Synthetic workflow for pyrazolo[1,5-a]pyrimidines.

Signaling_Pathway_Analogy P Pyrazolo[1,5-a]pyrimidine Core Structure K Protein Kinase (e.g., PI3Kδ) P->K Binding I Inhibition of Kinase Activity K->I Leads to T Therapeutic Effect (e.g., Anti-inflammatory) I->T Results in

Caption: Role of pyrazolo[1,5-a]pyrimidines in kinase inhibition.

References

Application Notes and Protocols: 2-Ethoxy-4,6-difluoropyrimidine in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethoxy-4,6-difluoropyrimidine is a versatile and highly valuable building block in medicinal chemistry, particularly for the synthesis of kinase inhibitors. Its unique structure, featuring two reactive fluorine atoms and an ethoxy group on a pyrimidine core, allows for strategic and selective nucleophilic aromatic substitution (SNAr) reactions. This reactivity enables the construction of diverse heterocyclic scaffolds that are central to many potent and selective kinase inhibitors. The fluorine atoms serve as excellent leaving groups, facilitating sequential displacement with various nucleophiles, while the ethoxy group can modulate the compound's physicochemical properties. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of kinase inhibitors, with a focus on Cyclin-Dependent Kinase 2 (CDK2) inhibitors based on the pyrazolo[3,4-d]pyrimidine and pyrazolo[1,5-a]pyrimidine scaffolds.

Data Presentation: Kinase Inhibitory Activity

The following table summarizes the in vitro biological activity of representative kinase inhibitors synthesized using this compound as a key starting material. The data is presented as IC50 values, which represent the concentration of the inhibitor required to achieve 50% inhibition of the enzyme's activity.

Compound IDScaffoldTarget KinaseIC50 (nM)Target Cell LineIC50 (nM)
1 Pyrazolo[3,4-d]pyrimidineCDK2/cyclin A257 ± 3MCF-745
HCT-1166
HepG-248
2 Pyrazolo[3,4-d]pyrimidineCDK2/cyclin A281 ± 4--
3 Pyrazolo[3,4-d]pyrimidineCDK2/cyclin A2119 ± 7MCF-746
HCT-1167
HepG-248
4h Pyrazolo[1,5-a]pyrimidineCDK222MOLT-4930
HL-60800
4i Pyrazolo[1,5-a]pyrimidineCDK224--

Signaling Pathway

Protein kinases are crucial enzymes that regulate a multitude of cellular processes, and their dysregulation is a common factor in diseases like cancer.[1] The pyrazolo[3,4-d]pyrimidine scaffold, synthesized from this compound, is structurally analogous to the adenine core of ATP. This allows it to competitively bind to the ATP-binding site of kinases like CDK2, thereby inhibiting their activity and disrupting downstream signaling pathways that control cell cycle progression.[1]

G cluster_0 cluster_1 Inhibition Growth Factors Growth Factors Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factors->Receptor Tyrosine Kinase RAS RAS Receptor Tyrosine Kinase->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cyclin D/CDK4_6 Cyclin D/CDK4_6 ERK->Cyclin D/CDK4_6 pRb pRb Cyclin D/CDK4_6->pRb E2F E2F pRb->E2F Cyclin E/CDK2 Cyclin E/CDK2 E2F->Cyclin E/CDK2 S-Phase Entry S-Phase Entry Cyclin E/CDK2->S-Phase Entry Pyrazolo[3,4-d]pyrimidine Inhibitor Pyrazolo[3,4-d]pyrimidine Inhibitor Pyrazolo[3,4-d]pyrimidine Inhibitor->Cyclin E/CDK2

CDK2 Signaling Pathway Inhibition

Experimental Protocols

The synthesis of kinase inhibitors from this compound typically involves the initial preparation of a key intermediate, 2-ethoxy-4-fluoro-6-hydrazinylpyrimidine. This intermediate is then used to construct the desired heterocyclic core of the kinase inhibitor.

Protocol 1: Synthesis of 2-Ethoxy-4-fluoro-6-hydrazinylpyrimidine

This protocol describes the synthesis of the key hydrazinyl intermediate from this compound.

Materials:

  • This compound

  • Hydrazine hydrate

  • Acetonitrile

  • Water

  • Triethylamine

  • Standard laboratory glassware

  • Magnetic stirrer with cooling capabilities

Procedure:

  • In a reaction vessel, prepare a mixture of this compound (0.59 mol) in acetonitrile (275 mL) and water (107 g).[2]

  • Cool the mixture to 10°C with stirring.[2]

  • Slowly add triethylamine (0.67 mol) while maintaining the temperature between 5°C and 10°C.[2]

  • Subsequently, add hydrazine hydrate (0.68 mol) dropwise, ensuring the temperature remains between 5°C and 10°C.[2]

  • After the addition is complete, continue stirring the mixture with cooling for an additional 15 minutes.[2]

  • Allow the mixture to warm to room temperature over a total of 1 hour.[2]

  • A solid precipitate will form. Collect the solid product by vacuum filtration.[2]

G This compound This compound Reaction Reaction This compound->Reaction Hydrazine Hydrate Hydrazine Hydrate Hydrazine Hydrate->Reaction 2-Ethoxy-4-fluoro-6-hydrazinylpyrimidine 2-Ethoxy-4-fluoro-6-hydrazinylpyrimidine Reaction->2-Ethoxy-4-fluoro-6-hydrazinylpyrimidine

Synthesis of Key Intermediate
Protocol 2: Synthesis of a Pyrazolo[3,4-d]pyrimidine CDK2 Inhibitor

This protocol outlines a two-step synthesis of a representative pyrazolo[3,4-d]pyrimidine-based CDK2 inhibitor starting from the 2-ethoxy-4-fluoro-6-hydrazinylpyrimidine intermediate.[1]

Step 1: Synthesis of 5-Amino-1-(2-ethoxy-4-fluoropyrimidin-6-yl)-1H-pyrazole-4-carbonitrile

Materials:

  • 2-Ethoxy-4-fluoro-6-hydrazinylpyrimidine (1.0 eq)

  • Ethyl 2-cyano-3-ethoxyacrylate (1.1 eq)

  • Anhydrous ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Rotary evaporator

  • Buchner funnel and filter paper

Procedure:

  • Dissolve 2-ethoxy-4-fluoro-6-hydrazinylpyrimidine (1.0 eq) in anhydrous ethanol in a round-bottom flask.[1]

  • Add ethyl 2-cyano-3-ethoxyacrylate (1.1 eq) to the solution.[1]

  • Heat the reaction mixture to reflux and stir for 4-6 hours.[1]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).[1]

  • Upon completion, allow the reaction mixture to cool to room temperature, which will cause a precipitate to form.[1]

  • Collect the solid product by vacuum filtration using a Buchner funnel.[1]

  • Wash the collected solid with cold ethanol to remove any unreacted starting materials.[1]

  • Dry the product under vacuum to yield 5-amino-1-(2-ethoxy-4-fluoropyrimidin-6-yl)-1H-pyrazole-4-carbonitrile as a solid.[1]

Step 2: Synthesis of 4-Amino-1-(2-ethoxy-4-fluoropyrimidin-6-yl)-1H-pyrazolo[3,4-d]pyrimidine

Materials:

  • 5-Amino-1-(2-ethoxy-4-fluoropyrimidin-6-yl)-1H-pyrazole-4-carbonitrile (1.0 eq)

  • Formamide

  • Round-bottom flask

  • Magnetic stirrer with heating plate

  • Ice-water bath

  • Buchner funnel and filter paper

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, suspend 5-amino-1-(2-ethoxy-4-fluoropyrimidin-6-yl)-1H-pyrazole-4-carbonitrile (1.0 eq) in formamide.[1]

  • Heat the mixture to 150-160 °C and stir for 8-12 hours.[1]

  • Monitor the reaction by TLC.[1]

  • After the reaction is complete, cool the mixture to room temperature.[1]

  • Pour the reaction mixture into ice-water to precipitate the crude product.[1]

  • Collect the precipitate by vacuum filtration and wash with water.[1]

  • Purify the crude product by silica gel column chromatography to obtain the pure 4-amino-1-(2-ethoxy-4-fluoropyrimidin-6-yl)-1H-pyrazolo[3,4-d]pyrimidine.[1]

G cluster_0 Step 1 cluster_1 Step 2 A 2-Ethoxy-4-fluoro-6- hydrazinylpyrimidine C Condensation/ Cyclization A->C B Ethyl 2-cyano-3- ethoxyacrylate B->C D 5-Amino-1-(2-ethoxy-4-fluoropyrimidin- 6-yl)-1H-pyrazole-4-carbonitrile C->D F Cyclization D->F E Formamide E->F G 4-Amino-1-(2-ethoxy-4-fluoropyrimidin- 6-yl)-1H-pyrazolo[3,4-d]pyrimidine F->G

Pyrazolo[3,4-d]pyrimidine Synthesis Workflow

Conclusion

This compound is a cornerstone reagent for the synthesis of a diverse range of kinase inhibitors. The protocols provided herein offer a clear pathway for the preparation of pyrazolo[3,4-d]pyrimidine-based CDK2 inhibitors, a class of compounds with significant therapeutic potential. The strategic use of this fluorinated pyrimidine enables the efficient construction of complex heterocyclic systems, providing a robust platform for further drug discovery and development efforts targeting various protein kinases. While the focus of this document is on CDK2 inhibitors, the versatility of this compound suggests its applicability in the synthesis of inhibitors for other kinase families, such as Aurora and Janus kinases, warranting further exploration.

References

Application Notes and Protocols: Medicinal Chemistry of Fluorinated Pyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the medicinal chemistry applications of fluorinated pyrimidines, with a focus on their use as anticancer, antifungal, and antiviral agents. This document includes detailed experimental protocols for the synthesis and biological evaluation of these compounds, along with quantitative data to support drug discovery and development efforts.

Introduction to Fluorinated Pyrimidines

Fluorinated pyrimidines are a class of heterocyclic compounds that have had a profound impact on medicinal chemistry, particularly in the field of oncology. The introduction of a fluorine atom into the pyrimidine ring can significantly alter the molecule's electronic properties, metabolic stability, and biological activity. This has led to the development of several successful drugs, most notably the anticancer agent 5-fluorouracil (5-FU) and its prodrugs. The unique properties of fluorine, such as its small size, high electronegativity, and ability to form strong carbon-fluorine bonds, make it a valuable tool for modulating the pharmacokinetic and pharmacodynamic properties of drug candidates.

Anticancer Applications

Fluorinated pyrimidines are most widely recognized for their application as anticancer agents. Their primary mechanism of action involves the disruption of DNA and RNA synthesis in rapidly dividing cancer cells.

Mechanism of Action of 5-Fluorouracil (5-FU)

5-Fluorouracil (5-FU) is a pyrimidine analog that, upon intracellular activation, exerts its cytotoxic effects through multiple mechanisms.[1] It is converted into three main active metabolites: fluorodeoxyuridine monophosphate (FdUMP), fluorodeoxyuridine triphosphate (FdUTP), and fluorouridine triphosphate (FUTP).[1]

  • Inhibition of Thymidylate Synthase (TS): FdUMP is a potent inhibitor of thymidylate synthase, an enzyme crucial for the synthesis of thymidylate (dTMP), a necessary precursor for DNA replication.[2] FdUMP forms a stable ternary complex with thymidylate synthase and the cofactor 5,10-methylenetetrahydrofolate, blocking the normal substrate dUMP from accessing the active site.[1] This leads to a depletion of dTMP and subsequent "thymineless death" in rapidly proliferating cancer cells.[2]

  • Incorporation into DNA and RNA: FdUTP can be incorporated into DNA, while FUTP is incorporated into RNA.[3] The presence of these fluorinated nucleotides in nucleic acids disrupts their normal function and processing, contributing to cytotoxicity.[1][3]

5-FU_Metabolic_Activation_and_Mechanism_of_Action FU 5-Fluorouracil (5-FU) FUMP Fluorouridine Monophosphate (FUMP) FU->FUMP OPRT FUR Fluorouridine (FUR) FU->FUR UP FUDR Fluorodeoxyuridine (FUDR) FU->FUDR FUDP Fluorouridine Diphosphate (FUDP) FUMP->FUDP FUTP Fluorouridine Triphosphate (FUTP) FUDP->FUTP RNA RNA Disruption FUTP->RNA FUR->FUMP UK FdUMP Fluorodeoxyuridine Monophosphate (FdUMP) FUDR->FdUMP FdUDP Fluorodeoxyuridine Diphosphate (FdUDP) FdUMP->FdUDP TS Thymidylate Synthase Inhibition FdUMP->TS FdUTP Fluorodeoxyuridine Triphosphate (FdUTP) FdUDP->FdUTP DNA DNA Damage FdUTP->DNA

Metabolic activation and mechanisms of action of 5-Fluorouracil.
In Vitro Anticancer Activity

The cytotoxic effects of fluorinated pyrimidines have been evaluated against a wide range of cancer cell lines. The 50% inhibitory concentration (IC50) values are a standard measure of a compound's potency.

CompoundMCF-7 (Breast)HCT-116 (Colon)A549 (Lung)HepG2 (Liver)Reference
5-Fluorouracil 43.4 µM11.3 µM (72h)5.988 µM5.88 µM[4][5]
Capecitabine -----
Trifluridine -----

Note: IC50 values can vary significantly based on experimental conditions such as exposure time and the specific assay used. Data for prodrugs like capecitabine are often not reported from direct in vitro cytotoxicity assays as their activity depends on metabolic activation.

Prodrug Strategies and DPD Inhibition

To improve the therapeutic index and oral bioavailability of 5-FU, several prodrug strategies have been developed.

  • Capecitabine: An oral prodrug that is converted to 5-FU through a three-step enzymatic cascade, with the final step being catalyzed by thymidine phosphorylase, an enzyme that is often upregulated in tumor tissues.[6]

  • Tegafur: Another oral prodrug of 5-FU. It is often co-administered with other agents to modulate its metabolism.[7]

  • Dihydropyrimidine Dehydrogenase (DPD) Inhibition: DPD is the rate-limiting enzyme in the catabolism of 5-FU.[8] Co-administration of DPD inhibitors, such as uracil or eniluracil, can increase the bioavailability and half-life of 5-FU.[8][9]

Pharmacokinetic Parameters

The clinical efficacy and toxicity of fluorinated pyrimidines are closely related to their pharmacokinetic profiles.

Parameter5-Fluorouracil (IV Bolus)Capecitabine (Oral)Tegafur (in UFT)Reference
Bioavailability (%) N/A~100% (as capecitabine)High[1][7]
Tmax (h) ~0.08~2~1-2[1][2][10]
Cmax Highly variable3-4 mg/L (capecitabine)Variable[1][11]
Half-life (t1/2) (h) ~0.2~0.7~7-11[1][2]
Protein Binding (%) <10~35 (capecitabine)-[12]

Antifungal Applications

Mechanism of Action of 5-Fluorocytosine (Flucytosine)

5-Fluorocytosine (5-FC), also known as flucytosine, is a fluorinated pyrimidine analog used as an antifungal agent. It is selectively taken up by fungal cells via cytosine permease. Inside the fungal cell, it is converted to 5-FU by cytosine deaminase. Mammalian cells lack cytosine deaminase, which accounts for the selective toxicity of 5-FC. The resulting 5-FU is then metabolized to FdUMP and FUTP, which inhibit DNA and RNA synthesis, respectively, similar to its mechanism in cancer cells.

Antifungal Activity

The minimum inhibitory concentration (MIC) is a key parameter for assessing the in vitro activity of antifungal agents.

CompoundCandida albicans (MIC µg/mL)Cryptococcus neoformans (MIC µg/mL)Aspergillus fumigatus (MIC µg/mL)Reference
5-Fluorocytosine 0.12 - >1280.12 - 32Generally resistant[13][14]

Note: MIC values can vary widely depending on the specific strain and testing methodology.

Antiviral Applications

Certain fluorinated pyrimidines also exhibit antiviral activity.

Trifluridine

Trifluridine (trifluorothymidine) is a fluorinated pyrimidine nucleoside analog that is primarily used as a topical antiviral for the treatment of herpes simplex virus (HSV) keratitis. Its mechanism of action involves the inhibition of viral DNA polymerase after it is phosphorylated to its triphosphate form by viral and cellular kinases. This active form is then incorporated into the growing viral DNA chain, causing chain termination.

Antiviral Activity

The 50% effective concentration (EC50) is used to quantify the in vitro potency of antiviral compounds.

CompoundHerpes Simplex Virus 1 (HSV-1) (EC50 µM)Varicella-Zoster Virus (VZV) (EC50 µM)Reference
Trifluridine ~0.1~0.05[15]

Experimental Protocols

Synthesis of 5-Fluorouracil

This protocol describes a general laboratory-scale synthesis of 5-fluorouracil.

Principle: The synthesis involves the condensation of a fluoro-substituted precursor with urea or a urea derivative to form the pyrimidine ring.

Materials:

  • Methyl fluoroacetate

  • Ethyl formate

  • Sodium methoxide

  • Toluene

  • Methanol

  • Urea

  • Hydrochloric acid

  • Standard laboratory glassware and equipment

Procedure:

  • In a nitrogen-purged reaction vessel, add sodium methoxide to toluene.

  • First, add a portion of ethyl formate dropwise, followed by the simultaneous dropwise addition of methyl fluoroacetate and the remaining ethyl formate. Maintain the reaction temperature below 30°C.

  • After the addition is complete, stir the reaction mixture for 1-2 hours.

  • Add methanol and sodium methoxide to the reaction mixture and stir.

  • Cool the mixture to 15-25°C and add urea. Continue the reaction for 4-6 hours.

  • After the reaction is complete, remove the solvent under reduced pressure.

  • Add water to the residue, cool to below 20°C, and stir for 1-2 hours.

  • Adjust the pH to 3-4 with concentrated hydrochloric acid while keeping the temperature below 20°C.

  • Stir for an additional 1-2 hours to allow for precipitation.

  • Filter the solid product, wash with cold water, and dry to obtain 5-fluorouracil.

Synthesis_of_5-FU_Workflow start Start step1 Condensation of methyl fluoroacetate and ethyl formate start->step1 step2 Reaction with urea step1->step2 step3 Solvent removal step2->step3 step4 Precipitation by pH adjustment step3->step4 step5 Filtration and drying step4->step5 end 5-Fluorouracil step5->end

General workflow for the synthesis of 5-Fluorouracil.
In Vitro Cytotoxicity: MTT Assay

This protocol details the use of the MTT assay to determine the cytotoxic effects of a fluorinated pyrimidine.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.[3]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Fluorinated pyrimidine compound

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of the fluorinated pyrimidine compound in complete cell culture medium.

  • Remove the old medium from the cells and add the compound dilutions to the respective wells. Include vehicle-only controls.

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • After incubation, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours.

  • Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

Data Analysis:

  • Subtract the average absorbance of the blank wells (medium only) from all other wells.

  • Calculate the percentage of cell viability for each concentration compared to the vehicle control.

  • Plot the percentage of cell viability against the compound concentration (log scale) to determine the IC50 value.

MTT_Assay_Workflow start Start step1 Seed cells in 96-well plate start->step1 step2 Treat cells with fluorinated pyrimidine step1->step2 step3 Incubate for desired time step2->step3 step4 Add MTT reagent step3->step4 step5 Incubate for 2-4 hours step4->step5 step6 Solubilize formazan crystals step5->step6 step7 Measure absorbance at 570 nm step6->step7 end Calculate IC50 step7->end

Workflow for determining cytotoxicity using the MTT assay.
Thymidylate Synthase (TS) Inhibition Assay

This protocol describes a spectrophotometric assay to measure the inhibition of thymidylate synthase.

Principle: The activity of thymidylate synthase is measured by monitoring the conversion of dUMP to dTMP, which is coupled to the oxidation of 5,10-methylenetetrahydrofolate (CH2THF) to dihydrofolate (DHF). The increase in absorbance at 340 nm due to the formation of DHF is monitored over time.

Materials:

  • Recombinant human thymidylate synthase

  • dUMP (deoxyuridine monophosphate)

  • CH2THF (5,10-methylenetetrahydrofolate)

  • Assay buffer (e.g., Tris-HCl buffer, pH 7.4, containing MgCl2 and a reducing agent like DTT)

  • Fluorinated pyrimidine inhibitor (e.g., FdUMP)

  • UV-Vis spectrophotometer

Procedure:

  • Prepare a reaction mixture containing the assay buffer, dUMP, and the fluorinated pyrimidine inhibitor at various concentrations.

  • Pre-incubate the mixture at 37°C for a few minutes.

  • Initiate the reaction by adding CH2THF to the mixture.

  • Immediately monitor the increase in absorbance at 340 nm for a set period (e.g., 5-10 minutes).

  • Determine the initial reaction velocity from the linear portion of the absorbance curve.

Data Analysis:

  • Calculate the percentage of inhibition for each inhibitor concentration relative to the uninhibited control.

  • Plot the percentage of inhibition against the inhibitor concentration (log scale) to determine the IC50 value.

TS_Inhibition_Assay_Workflow start Start step1 Prepare reaction mixture with TS, dUMP, and inhibitor start->step1 step2 Pre-incubate at 37°C step1->step2 step3 Initiate reaction with CH2THF step2->step3 step4 Monitor absorbance at 340 nm step3->step4 step5 Determine initial reaction velocity step4->step5 end Calculate IC50 step5->end

Workflow for the thymidylate synthase inhibition assay.
Antifungal Susceptibility Testing

This protocol provides a general outline for determining the minimum inhibitory concentration (MIC) of a fluorinated pyrimidine against yeast, based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Principle: The broth microdilution method is used to determine the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism.

Materials:

  • Yeast isolate (e.g., Candida albicans)

  • RPMI-1640 medium

  • Fluorinated pyrimidine compound

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a standardized inoculum of the yeast isolate.

  • Prepare serial twofold dilutions of the fluorinated pyrimidine compound in RPMI-1640 medium in a 96-well plate.

  • Add the yeast inoculum to each well. Include a growth control (no drug) and a sterility control (no inoculum).

  • Incubate the plates at 35°C for 24-48 hours.

  • Determine the MIC by visual inspection or by reading the absorbance at a specific wavelength. The MIC is the lowest concentration that causes a significant inhibition of growth compared to the growth control.

Antifungal_Susceptibility_Workflow start Start step1 Prepare standardized yeast inoculum start->step1 step2 Prepare serial dilutions of compound step1->step2 step3 Inoculate wells step2->step3 step4 Incubate at 35°C for 24-48h step3->step4 step5 Determine MIC step4->step5 end End step5->end

General workflow for antifungal susceptibility testing.
Antiviral Plaque Reduction Assay

This protocol describes a plaque reduction assay to evaluate the antiviral activity of a fluorinated pyrimidine.

Principle: This assay measures the ability of a compound to inhibit the formation of viral plaques, which are localized areas of cell death caused by viral infection.

Materials:

  • Susceptible host cell line

  • Virus stock

  • Complete cell culture medium

  • Fluorinated pyrimidine compound

  • Overlay medium (e.g., medium with low-melting-point agarose or methylcellulose)

  • Staining solution (e.g., crystal violet)

  • 6- or 12-well plates

Procedure:

  • Seed host cells in multi-well plates to form a confluent monolayer.

  • Prepare serial dilutions of the fluorinated pyrimidine compound.

  • Pre-treat the cell monolayers with the compound dilutions for a specified time.

  • Infect the cells with a known amount of virus for 1-2 hours.

  • Remove the virus inoculum and add the overlay medium containing the respective compound concentrations.

  • Incubate the plates for a period sufficient for plaque formation (days to weeks).

  • Fix the cells and stain with a staining solution to visualize and count the plaques.

Data Analysis:

  • Count the number of plaques in each well.

  • Calculate the percentage of plaque reduction for each compound concentration compared to the virus control (no compound).

  • Plot the percentage of plaque reduction against the compound concentration (log scale) to determine the EC50 value.

Plaque_Reduction_Assay_Workflow start Start step1 Seed host cells to form monolayer start->step1 step2 Treat cells with compound dilutions step1->step2 step3 Infect cells with virus step2->step3 step4 Add overlay medium step3->step4 step5 Incubate for plaque formation step4->step5 step6 Fix, stain, and count plaques step5->step6 end Calculate EC50 step6->end

References

Application Notes and Protocol: Nucleophilic Aromatic Substitution (SNAr) on 2-Ethoxy-4,6-difluoropyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The pyrimidine scaffold is a core component in numerous pharmaceuticals and agrochemicals.[1][2] Fluorinated pyrimidines, in particular, are valuable intermediates in drug discovery, as the inclusion of fluorine can enhance metabolic stability and modulate binding affinity to biological targets.[3] 2-Ethoxy-4,6-difluoropyrimidine is a key building block where the pyrimidine ring is activated towards nucleophilic attack by the electron-withdrawing nature of the ring nitrogens. The fluorine atoms at the C4 and C6 positions are excellent leaving groups, allowing for sequential and regioselective functionalization via Nucleophilic Aromatic Substitution (SNAr) reactions.[3]

This document provides a detailed protocol for performing SNAr reactions on this compound with various nucleophiles, offering a foundational method for synthesizing diverse libraries of substituted pyrimidine derivatives.

Reaction Principle and Mechanism

The SNAr reaction on this compound proceeds through a two-step addition-elimination mechanism.[1] First, a nucleophile attacks one of the electron-deficient carbons at the C4 or C6 position, breaking the aromaticity of the ring to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[1] In the second step, the fluoride leaving group is eliminated, and the aromaticity of the pyrimidine ring is restored to yield the substituted product.[1] Due to the two fluorine atoms, both mono- and di-substitution are possible, which can be controlled by managing reaction stoichiometry and conditions.[4][5]

SNAr_Mechanism sub This compound step1 + nuc Nucleophile (Nu-H) mc Meisenheimer Complex (Resonance-Stabilized Intermediate) step1->mc Addition step2 + mc->step2 Elimination prod Mono-substituted Product lg HF

Caption: General mechanism for the SNAr addition-elimination reaction.

Experimental Protocols

General Protocol for SNAr with Amine Nucleophiles

This protocol describes a general procedure for the mono-substitution reaction of this compound with a generic primary or secondary amine.

Materials:

  • This compound

  • Amine nucleophile (e.g., primary or secondary amine)

  • Anhydrous solvent (e.g., Acetonitrile, DMF, THF)[3][6]

  • Non-nucleophilic base (e.g., DIPEA, Triethylamine)[3][6]

  • Nitrogen or Argon gas

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Magnetic stirrer

  • Equipment for reaction monitoring (TLC, LC-MS)

  • Reagents for work-up and purification (e.g., water, ethyl acetate, brine, anhydrous sodium sulfate, silica gel)

Experimental_Workflow start Start setup Reaction Setup: Add this compound to a dry flask under inert gas. start->setup dissolve Solvent & Base Addition: Dissolve in anhydrous solvent. Add non-nucleophilic base (e.g., DIPEA). setup->dissolve add_nuc Nucleophile Addition: Add amine nucleophile (1.0-1.2 eq) to the mixture. dissolve->add_nuc react Reaction: Stir at specified temperature (e.g., Room Temp to 80°C). add_nuc->react monitor Monitoring: Track reaction progress using TLC or LC-MS. react->monitor workup Aqueous Work-up: Quench reaction, extract with organic solvent, wash, and dry. monitor->workup Upon Completion purify Purification: Purify crude product via flash column chromatography. workup->purify end End Product purify->end

Caption: General experimental workflow for SNAr reactions.

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq).

  • Solvent and Base Addition: Dissolve the starting material in an anhydrous solvent (e.g., acetonitrile). Add a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) or Triethylamine (1.5-2.0 eq).[6] The base acts as a scavenger for the hydrogen fluoride (HF) generated during the reaction.[3]

  • Nucleophile Addition: Slowly add the amine nucleophile (1.0-1.2 eq) to the reaction mixture. Using a slight excess of the nucleophile helps drive the reaction to completion, but a large excess should be avoided to minimize di-substitution.[3][5]

  • Reaction: Stir the reaction mixture at the appropriate temperature (this can range from room temperature to 80°C, depending on the nucleophile's reactivity).[6]

  • Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to obtain the desired substituted pyrimidine.[7]

Specific Protocol: Synthesis of 2-Ethoxy-4-fluoro-6-hydrazinylpyrimidine

This protocol details the selective mono-substitution with hydrazine hydrate, a highly reactive nucleophile that requires careful temperature control.

Procedure:

  • Reactant Mixture: In a suitable reaction vessel, prepare a mixture of this compound (0.59 mol), acetonitrile (275 mL), and water (107 g).[4]

  • Cooling: Cool the mixture to a temperature between 5°C and 10°C.[4]

  • Base Addition: Add triethylamine (0.67 mol) to the cooled mixture.[4]

  • Hydrazine Addition: Slowly add hydrazine hydrate (0.68 mol, ~1.15 eq) while vigorously stirring and maintaining the internal temperature between 5°C and 10°C.[4][5] Low-temperature addition is critical to control the reaction rate and enhance selectivity for the mono-substituted product.[5]

  • Reaction: After the addition is complete, continue stirring the mixture with cooling for an additional 15 minutes, then allow it to warm to room temperature.[4]

  • Isolation: After a total reaction time of approximately 1 hour, collect the precipitated solid product by vacuum filtration.[4]

  • Washing and Drying: Wash the collected solid with water and then with ethanol. Dry the product to obtain 2-Ethoxy-4-fluoro-6-hydrazinylpyrimidine.[4]

Data Presentation: Reaction Conditions Summary

The optimal conditions for SNAr on this compound vary depending on the nucleophile. The following table summarizes typical conditions for different classes of nucleophiles.

Nucleophile ClassExample NucleophileBaseSolventTypical TemperatureExpected Product
Nitrogen Primary/Secondary AmineDIPEA, Et₃NAcetonitrile, THF, DMFRoom Temp - 80°C2-Ethoxy-4-amino-6-fluoropyrimidine
Nitrogen Hydrazine HydrateTriethylamineAcetonitrile/Water5 - 10°C2-Ethoxy-4-fluoro-6-hydrazinylpyrimidine[4]
Oxygen Phenol / AlcoholK₂CO₃, NaHDMF, Acetonitrile, THF60°C - Reflux2-Ethoxy-4-alkoxy-6-fluoropyrimidine
Sulfur ThiolK₂CO₃, Et₃NDMF, DMSORoom Temp - 60°C2-Ethoxy-4-(alkylthio)-6-fluoropyrimidine

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low Yield / Incomplete Reaction - Insufficient reaction time or temperature.- Low quality or impure starting material.- Inefficient stirring.- Increase reaction time or moderately increase temperature, monitoring for side products.[4]- Ensure high purity of this compound.[5]- Ensure efficient mixing.
High Levels of Di-substituted Product - Stoichiometry of nucleophile is too high.- Reaction temperature is too high, especially with reactive nucleophiles.- Carefully control the stoichiometry; use a slight excess of the nucleophile (e.g., 1.1-1.2 equivalents).[5]- Perform the addition of the nucleophile at a lower temperature to control selectivity.[4][5]
Formation of Multiple Isomers - For substrates with multiple leaving groups, regioselectivity can be an issue.- On 2,4-dichloropyrimidine, C4 substitution is generally favored; this principle applies here, but careful control of conditions is key to ensure selectivity.[6]
Side Reactions (e.g., Solvolysis) - Nucleophilic solvent (e.g., methanol, ethanol) competing with the intended nucleophile at high temperatures.- Use a non-nucleophilic, polar aprotic solvent such as DMF, DMSO, or THF.[6]

Safety Information

  • This compound is a toxic compound and should be handled with care.[8]

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[8]

  • Avoid inhalation of dust or vapors and prevent contact with skin and eyes.[8]

  • Refer to the Safety Data Sheet (SDS) for the specific reagents used for comprehensive safety and handling information.

References

Application Notes and Protocols: Nucleophilic Aromatic Substitution of 2-Ethoxy-4,6-difluoropyrimidine with Amine Nucleophiles

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fluorinated pyrimidines are crucial building blocks in medicinal chemistry and drug discovery. The strategic incorporation of fluorine atoms can significantly enhance a molecule's metabolic stability, binding affinity to biological targets, and other pharmacokinetic properties. 2-Ethoxy-4,6-difluoropyrimidine is a highly versatile reagent used in the synthesis of various substituted pyrimidine derivatives.[1] The pyrimidine ring, particularly with an amino group, is a privileged scaffold found in numerous therapeutic agents, including antiviral, anticancer, and antimicrobial compounds.[2][3]

This document provides a detailed protocol for the nucleophilic aromatic substitution (SNAr) reaction of this compound with amine nucleophiles. The fluorine atoms at the C4 and C6 positions are excellent leaving groups, facilitating selective displacement by a wide range of nucleophiles, including primary and secondary amines.[1] Careful control of reaction conditions allows for either mono- or di-substitution, providing a pathway to a diverse array of 2-aminopyrimidine derivatives.[4]

Reaction Principle and Mechanism

The reaction proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism. The electron-withdrawing nature of the two ring nitrogen atoms and the two fluorine atoms makes the C4 and C6 positions of the pyrimidine ring electron-deficient and thus highly susceptible to nucleophilic attack.

The mechanism involves two main steps:

  • Nucleophilic Attack: The amine nucleophile attacks one of the carbon atoms bearing a fluorine atom (C4 or C6), leading to the formation of a negatively charged intermediate known as a Meisenheimer complex.

  • Leaving Group Departure: The intermediate collapses, expelling the fluoride ion as the leaving group and re-aromatizing the ring to form the substituted product.

Controlling the stoichiometry of the amine nucleophile is critical for achieving selective mono-substitution and minimizing the formation of di-substituted byproducts.[4]

reagents Starting Materials: - this compound - Amine Nucleophile (R-NH2) - Base (e.g., DIPEA, Et3N) - Anhydrous Solvent (e.g., ACN, DMF) setup Reaction Setup (Inert Atmosphere, Dry Glassware) reagents->setup addition Reagent Addition (Dissolve Substrate, Add Base, Add Nucleophile) setup->addition reaction Reaction Monitoring (Stir at RT or Heat, Monitor by TLC/HPLC) addition->reaction workup Aqueous Work-up (Quench, Extract with Organic Solvent, Dry) reaction->workup purification Purification (Column Chromatography or Recrystallization) workup->purification product Final Product: 2-Ethoxy-4-amino-6-fluoropyrimidine purification->product

General workflow for the SNAr reaction.

General Experimental Protocol

This protocol describes a general procedure for the mono-substitution of this compound with a primary or secondary amine. Conditions may require optimization based on the specific nucleophile used.

Materials:

  • This compound

  • Amine nucleophile (R¹R²NH)

  • Anhydrous solvent (e.g., Acetonitrile, DMF, THF)

  • Non-nucleophilic base (e.g., N,N-Diisopropylethylamine (DIPEA) or Triethylamine (Et₃N))

  • Dichloromethane (DCM)

  • Deionized Water

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Eluents (e.g., Ethyl acetate, Hexanes)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert gas inlet (Nitrogen or Argon)

  • Syringes and needles

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) equipment

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq).

  • Solvent and Base Addition: Dissolve the starting material in an anhydrous solvent (e.g., acetonitrile). Add a non-nucleophilic base such as DIPEA or triethylamine (1.5 - 2.0 eq) to the solution. The base acts as a scavenger for the hydrogen fluoride (HF) generated during the reaction.[5]

  • Nucleophile Addition: Slowly add the amine nucleophile (1.0 - 1.2 eq) to the reaction mixture. Using a slight excess of the amine can help drive the reaction to completion, but careful control is needed to avoid di-substitution.[4][6]

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Gentle heating (e.g., to 50-80°C) may be required for less reactive amines.[6][7] Monitor the progress of the reaction by TLC or HPLC until the starting material is consumed.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure to remove the solvent.

    • Partition the residue between an organic solvent like dichloromethane (DCM) or ethyl acetate and water.[5]

    • Separate the organic layer. Extract the aqueous layer two more times with the organic solvent.

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate using a rotary evaporator.[5]

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired 2-ethoxy-4-amino-6-fluoropyrimidine derivative.[5]

General Reaction Parameters

The following table summarizes typical conditions for the mono-amination of this compound. Optimization is often necessary for specific substrates.

ParameterRecommended Condition/ValueNotes
Stoichiometry
Substrate1.0 eqThis compound
Amine Nucleophile1.0 - 1.2 eqA slight excess favors mono-substitution. Larger excess can lead to di-substitution.[4]
Base1.5 - 2.0 eqDIPEA or Triethylamine are commonly used.[5][7]
Reaction Conditions
SolventAnhydrous ACN, DMF, THFPolar aprotic solvents are generally effective.[5]
TemperatureRoom Temperature to 80°CLess reactive amines may require heating. Low temperatures can improve selectivity.[6]
Reaction Time1 - 24 hoursMonitor by TLC or HPLC for completion.[7]
AtmosphereInert (Nitrogen or Argon)Important to prevent side reactions with moisture.[4]

Applications in Drug Development

The 2-aminopyrimidine scaffold is a cornerstone in modern medicinal chemistry. Derivatives synthesized from this compound serve as key intermediates for a wide range of biologically active molecules.

  • Kinase Inhibitors: The 2-aminopyrimidine core is prevalent in many kinase inhibitors developed for anticancer therapies.[8]

  • Antiviral and Antimicrobial Agents: These compounds are used to develop novel agents against various pathogens.[2]

  • P2Y12 Receptor Antagonists: An important application is in the synthesis of intermediates for antiplatelet drugs like Ticagrelor. The reaction of this compound with hydrazine hydrate is a key step in creating the triazolopyrimidine core of the drug.[7]

  • Modulators of Biological Pathways: 2-aminopyrimidine derivatives have been developed to modulate various biological processes, including biofilm formation in bacteria.[9]

cluster_start Starting Material cluster_reaction SNAг Reaction cluster_intermediate Key Intermediate cluster_apps Drug Development Applications start_mol This compound reaction_node + Amine Nucleophile (R-NH2) --------------------------------- Mono-substitution start_mol->reaction_node intermediate_mol 2-Ethoxy-4-amino-6-fluoropyrimidine reaction_node->intermediate_mol app1 Kinase Inhibitors (Oncology) intermediate_mol->app1 Further Functionalization app2 Antiviral / Antimicrobial Agents intermediate_mol->app2 app3 Cardiovascular Drugs (e.g., Ticagrelor) intermediate_mol->app3

Application pathway from starting material to drug development.

References

Green Chemistry Approaches for Pyrimidine Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of pyrimidine and its derivatives is of significant interest in medicinal chemistry and drug development due to their presence in a wide array of biologically active compounds. Traditional synthetic methods often rely on harsh reagents, toxic solvents, and high energy consumption, posing environmental and safety concerns. Green chemistry principles offer a transformative approach to chemical synthesis by focusing on the design of products and processes that minimize the use and generation of hazardous substances. This document provides detailed application notes and protocols for several green chemistry methodologies applied to pyrimidine synthesis, including microwave-assisted synthesis, ultrasound-assisted reactions, and multicomponent reactions in aqueous media. These methods offer significant advantages such as reduced reaction times, higher yields, and simplified work-up procedures, aligning with the goals of sustainable chemical manufacturing.[1][2]

Microwave-Assisted Solvent-Free Biginelli Reaction for Dihydropyrimidin-2(1H)-ones

The Biginelli reaction, a one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea or thiourea, is a classic method for synthesizing dihydropyrimidinones (DHPMs). The use of microwave irradiation under solvent-free conditions drastically reduces reaction times and often improves yields compared to conventional heating methods.[3][4]

Comparative Data

The following table summarizes the advantages of the microwave-assisted solvent-free Biginelli reaction over conventional heating methods for the synthesis of various dihydropyrimidin-2(1H)-ones.

EntryAldehydeMethodCatalystTimeYield (%)
1BenzaldehydeConventionalSulfamic Acid3 hours85
2BenzaldehydeMicrowaveSulfamic Acid3 minutes92
34-ChlorobenzaldehydeConventionalSulfamic Acid4 hours82
44-ChlorobenzaldehydeMicrowaveSulfamic Acid2.5 minutes94
54-MethoxybenzaldehydeConventionalSulfamic Acid3.5 hours88
64-MethoxybenzaldehydeMicrowaveSulfamic Acid3.5 minutes95
74-NitrobenzaldehydeConventionalSulfamic Acid2.5 hours90
84-NitrobenzaldehydeMicrowaveSulfamic Acid2 minutes96

Data compiled from studies on sulfamic acid-catalyzed Biginelli reactions.[1][3]

Experimental Protocol

Materials:

  • Aromatic aldehyde (1 mmol)

  • Ethyl acetoacetate (1 mmol)

  • Urea or thiourea (1.5 mmol)

  • Sulfamic acid (20 mol%)[3]

  • Domestic microwave oven (e.g., LG model MS-1947C/01, 600W)[5]

  • 100 mL beaker

  • Watch glass

  • Ice bath

  • Ethanol for recrystallization

Procedure:

  • In a 100 mL beaker, combine the aldehyde (1 mmol), ethyl acetoacetate (1 mmol), urea (or thiourea, 1.5 mmol), and sulfamic acid (20 mol%).

  • Cover the beaker with a watch glass.

  • Place the beaker in a domestic microwave oven and irradiate at 300 watts.[3]

  • Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 minutes.

  • After completion, allow the reaction mixture to cool to room temperature.

  • Pour the cooled reaction mixture into ice-cold water to precipitate the solid product.

  • Wash the solid thoroughly with water to remove any unreacted urea or thiourea.

  • Filter the product and recrystallize from ethanol to afford the pure dihydropyrimidin-2(1H)-one.[3]

Logical Workflow for Microwave-Assisted Biginelli Reaction

cluster_prep Reactant Preparation cluster_reaction Microwave Irradiation cluster_workup Product Isolation A Aldehyde (1 mmol) E Combine reactants in a beaker A->E B Ethyl Acetoacetate (1 mmol) B->E C Urea (1.5 mmol) C->E D Sulfamic Acid (20 mol%) D->E F Irradiate in microwave (300W, 2-4 min) E->F G Cool to RT F->G H Precipitate in ice-cold water G->H I Filter and Wash H->I J Recrystallize from Ethanol I->J K Pure Dihydropyrimidinone J->K

Caption: Workflow for Microwave-Assisted Biginelli Synthesis.

Ultrasound-Assisted Synthesis of Tetrahydropyrimidine-5-carbonitrile Derivatives

Ultrasound irradiation provides a mechanical energy source that can accelerate reactions through acoustic cavitation. This method is particularly effective for heterogeneous reactions and can often be performed at room temperature in green solvents like water.[6][7]

Comparative Data

The following table illustrates the efficiency of ultrasound-assisted synthesis of 6-amino-4-(aryl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carbonitriles compared to conventional stirring.

EntryAldehydeMethodSolventTimeYield (%)
13-ChlorobenzaldehydeConventionalWater5-6 hours60
23-ChlorobenzaldehydeUltrasoundWater20 minutes95
34-HydroxybenzaldehydeConventionalWater6-7 hours55
44-HydroxybenzaldehydeUltrasoundWater25 minutes92
54-MethylbenzaldehydeConventionalWater5 hours65
64-MethylbenzaldehydeUltrasoundWater20 minutes96

Data compiled from studies on the synthesis of tetrahydropyrimidine-5-carbonitrile derivatives.[6]

Experimental Protocol

Materials:

  • Substituted aldehyde (1 mmol)

  • Malononitrile (1 mmol)

  • Urea or thiourea (1 mmol)

  • Morpholine (0.5 mmol)

  • Water (10 mL)

  • Ultrasonic bath (e.g., 33 kHz)[6]

  • Reaction vessel

Procedure:

  • In a suitable reaction vessel, prepare a mixture of the substituted aldehyde (1 mmol), malononitrile (1 mmol), and urea or thiourea (1 mmol) in water (10 mL).

  • Add a catalytic amount of morpholine (0.5 mmol) to the mixture.

  • Place the reaction vessel in an ultrasonic bath and irradiate at room temperature (approximately 30°C) with a frequency of 33 kHz.[6]

  • Monitor the reaction progress by TLC. The reaction is typically complete within 20-30 minutes.

  • Upon completion, the solid product will precipitate out of the aqueous solution.

  • Filter the precipitate, wash with cold water, and dry to obtain the pure tetrahydropyrimidine-5-carbonitrile derivative.

Reaction Pathway for Ultrasound-Assisted Synthesis

Reactants Aldehyde + Malononitrile + Urea/Thiourea Intermediate Knoevenagel Adduct Reactants->Intermediate Knoevenagel Condensation Catalyst Morpholine in Water Catalyst->Intermediate Ultrasound Ultrasound (33 kHz, RT) Ultrasound->Intermediate Product Tetrahydropyrimidine- 5-carbonitrile Intermediate->Product Michael Addition & Cyclization

Caption: Ultrasound-Assisted Pyrimidine Synthesis Pathway.

Multicomponent Synthesis of Dihydrotetrazolo[1,5-a]pyrimidines in Water

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single pot to form a complex product, minimizing waste and intermediate isolation steps.[1] Performing these reactions in water as a solvent further enhances their green credentials.[2]

Quantitative Data

The following table presents data for the microwave-assisted, three-component synthesis of various 4,7-dihydrotetrazolo[1,5-a]pyrimidine derivatives in water.

EntryAldehydeAcetoacetic Ester DerivativeTime (min)Yield (%)
1ParaformaldehydeMethyl acetoacetate3085
2ParaformaldehydeEthyl acetoacetate3082
3AcetaldehydeMethyl acetoacetate2588
4AcetaldehydeEthyl acetoacetate2586
5AcetaldehydeEthyl 4,4,4-trifluoroacetoacetate3075 (as 5-hydroxy derivative)

Data compiled from studies on the synthesis of dihydrotetrazolo[1,5-a]pyrimidines.[2]

Experimental Protocol

Materials:

  • 5-Aminotetrazole (1.7 mmol)

  • Aldehyde (paraformaldehyde or acetaldehyde, ~2 mmol)

  • Acetoacetic ester derivative (1.77 mmol)

  • Water (3.5 mL)

  • Microwave reactor (e.g., CEM Microwave reactor)[8]

  • Septum-sealed reaction vial

Procedure:

  • In a septum-sealed reaction vial, dissolve 5-aminotetrazole (1.7 mmol), the aldehyde (~2 mmol), and the acetoacetic ester derivative (1.77 mmol) in water (3.5 mL).

  • Seal the vial and place it in a microwave reactor.

  • Irradiate the mixture at 100°C for 25-30 minutes.[2]

  • The crystalline product will begin to precipitate either during the reaction or upon cooling.

  • After the irradiation is complete, cool the vial to room temperature, and if necessary, further cool in an ice bath to maximize precipitation.

  • Filter the crystalline product, wash it with water, and air-dry to obtain the pure 4,7-dihydrotetrazolo[1,5-a]pyrimidine.[2]

General Scheme for Multicomponent Pyrimidine Synthesis

cluster_reactants Starting Materials R1 Component A (e.g., Amidine) Process One-Pot Reaction - Green Solvent (e.g., Water) - Energy Source (MW/US) - Catalyst (Optional) R1->Process R2 Component B (e.g., Aldehyde) R2->Process R3 Component C (e.g., Active Methylene Cmpd) R3->Process Product Complex Pyrimidine Derivative Process->Product Waste Minimal Waste (e.g., Water) Process->Waste

Caption: Green Multicomponent Synthesis of Pyrimidines.

Conclusion

The adoption of green chemistry principles in pyrimidine synthesis offers substantial benefits, including enhanced efficiency, reduced environmental impact, and improved safety.[1] Microwave-assisted synthesis, ultrasound-promoted reactions, and aqueous multicomponent strategies represent powerful tools for the modern synthetic chemist.[1][2] The protocols and data presented herein demonstrate the practical application of these techniques, providing a foundation for further innovation in the sustainable development of pharmaceutically relevant molecules.

References

Application Notes and Protocols: 2-Ethoxy-4,6-difluoropyrimidine in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-Ethoxy-4,6-difluoropyrimidine as a key intermediate in the synthesis of agrochemicals, particularly triazolopyrimidine sulfonamide herbicides. This document includes detailed experimental protocols, quantitative data, and visual diagrams to facilitate its practical application in research and development.

Introduction

This compound is a crucial building block in the synthesis of a significant class of herbicides, the triazolopyrimidine sulfonamides. These herbicides, including commercially successful products like florasulam and diclosulam, are highly effective at controlling broadleaf weeds in various crops. Their mode of action is the inhibition of the acetolactate synthase (ALS) enzyme, which is essential for the biosynthesis of branched-chain amino acids in plants.[1] This specific targeting provides high efficacy at low application rates and favorable toxicological profiles.

The unique reactivity of this compound, with two reactive fluorine atoms, allows for sequential nucleophilic substitution, enabling the construction of the core triazolopyrimidine structure of these herbicides.

Synthesis of this compound

The industrial synthesis of this compound is a multi-step process that typically starts from readily available raw materials like urea and diethyl sulfate. The process involves the formation of key intermediates such as 2-ethoxy-4,6-dihydroxypyrimidine and 2-ethoxy-4,6-dichloropyrimidine.

Quantitative Data for the Synthesis of this compound

The following table summarizes the quantitative data for a typical four-step synthesis of this compound, with an overall yield of approximately 61%.[2]

StepReactionStarting MaterialKey ReagentsTemperature (°C)Time (h)Yield (%)Purity (%)
1Formation of O-Ethylisourea SulfateUreaDiethyl sulfate60-120->80-
2CyclizationO-Ethylisourea hydrogen sulfateDiethyl malonate, Methanol, Sodium methoxide60-150-88.799.4 (HPLC)
3Chlorination2-Ethoxy-4,6-dihydroxypyrimidinePhosphorus oxychloride, Triethylamine85390.798.7 (HPLC)
4Fluorination2-Ethoxy-4,6-dichloropyrimidineAnhydrous potassium fluoride, Sulfolane160382.799.1 (HPLC)

Experimental Protocols

Protocol 1: Synthesis of 2-Ethoxy-4,6-dihydroxypyrimidine

This protocol describes the cyclization reaction to form the dihydroxypyrimidine intermediate.

Materials:

  • O-Ethylisourea hydrogen sulfate

  • Diethyl malonate

  • Methanol

  • Sodium methoxide

  • Hydrochloric acid

Procedure:

  • In a reaction vessel, dissolve O-ethylisourea hydrogen sulfate and diethyl malonate in methanol.

  • Add a solution of sodium methoxide in methanol to the mixture.

  • Heat the reaction mixture at a temperature between 60-150°C and monitor the reaction until completion (e.g., by HPLC, until the starting material is ≤0.5%).

  • Recover the methanol by distillation under reduced pressure.

  • Add water to dissolve the residue and cool the solution to below 5°C.

  • Adjust the pH to 2 by the dropwise addition of concentrated hydrochloric acid with stirring.

  • Collect the precipitated solid by filtration, wash with water, and dry to obtain 2-ethoxy-4,6-dihydroxypyrimidine.[2]

Protocol 2: Synthesis of 2-Ethoxy-4,6-dichloropyrimidine

This protocol details the chlorination of the dihydroxypyrimidine intermediate.[3]

Materials:

  • 2-Ethoxy-4,6-dihydroxypyrimidine (1 mol, 157 g, 99.4% purity)

  • 1,2-dichloroethane (300 mL)

  • Phosphorus oxychloride (POCl₃, 2.2 mol, 340 g)

  • Triethylamine (2 mol, 205 g, 98.5% purity)

  • Ice water

  • Brine solution

Procedure:

  • In a suitable reaction flask, dissolve 2-ethoxy-4,6-dihydroxypyrimidine in 1,2-dichloroethane.

  • Slowly add phosphorus oxychloride to the solution.

  • Under stirring, add triethylamine to the reaction mixture, ensuring the temperature does not exceed 50°C.

  • After the addition is complete, heat the reaction mixture to 85°C for 3 hours.

  • Monitor the reaction by HPLC until the starting material is consumed (≤0.5%).

  • Cool the reaction mixture to room temperature and slowly add ice water.

  • Stir for 30 minutes and allow the layers to separate.

  • Wash the organic phase with a brine solution, dry it, and fractionate to obtain 2-ethoxy-4,6-dichloropyrimidine.[2]

Protocol 3: Synthesis of this compound

This protocol describes the final fluorination step.

Materials:

  • 2-Ethoxy-4,6-dichloropyrimidine (1 mol, 194.5 g, 98.7% purity)

  • Anhydrous potassium fluoride (2.5 mol, 147.2 g, 98.5% purity)

  • Sulfolane (400 mL)

Procedure:

  • In a reaction flask, add sulfolane and anhydrous potassium fluoride and heat the mixture to 200°C with stirring for 1 hour.

  • Cool the mixture to 80°C and add 2-ethoxy-4,6-dichloropyrimidine.

  • Raise the temperature to 160°C and stir the reaction for 3 hours.

  • Monitor the reaction by HPLC until the starting material is consumed (≤0.5%).

  • Distill the product under reduced pressure and refractionate to obtain this compound as a white crystalline solid upon cooling.[2]

Application in Agrochemical Synthesis: Triazolopyrimidine Sulfonamide Herbicides

This compound is a key precursor for the synthesis of various triazolopyrimidine sulfonamide herbicides. The general synthetic strategy involves the reaction of this compound with a substituted aminotriazole, followed by conversion to a sulfonyl chloride and subsequent coupling with an appropriate aniline derivative.

General Synthetic Workflow

G A This compound C Triazolopyrimidine Intermediate A->C B Substituted 3-Amino-1,2,4-triazole B->C D Chlorosulfonylation C->D E Triazolopyrimidine Sulfonyl Chloride D->E G Triazolopyrimidine Sulfonamide Herbicide E->G F Substituted Aniline F->G

Caption: General synthesis of triazolopyrimidine herbicides.

Protocol 4: Synthesis of Diclosulam

This protocol outlines the synthesis of the herbicide diclosulam.

Materials:

  • 2-chlorosulfonyl-7-fluoro-5-ethoxy[1][4][5]triazolo[1,5-c]pyrimidine (0.10 mol, 28.0 g)

  • 2,6-dichloroaniline (0.15 mol, 24.3 g)

  • 3,5-Lutidine (0.30 mol, 32.1 g)

  • Acetonitrile (85 g)

  • Dimethyl sulfoxide (DMSO) (0.3 g)

  • Concentrated hydrochloric acid

  • Water

Procedure:

  • Dissolve 3,5-lutidine in acetonitrile in a reaction vessel.

  • Add 2-chlorosulfonyl-7-fluoro-5-ethoxy[1][4][5]triazolo[1,5-c]pyrimidine and 2,6-dichloroaniline to the solution with stirring.

  • After 30 minutes of stirring, add dimethyl sulfoxide.

  • Heat the reaction mixture to 48°C and maintain for 24 hours.

  • After the reaction is complete, add concentrated hydrochloric acid and water.

  • Stir for 1 hour, then collect the precipitate by suction filtration.

  • Wash the filter cake with water and dry to obtain diclosulam. A yield of 92.1% with a purity of 98.5% (HPLC) has been reported for this reaction.[6][7]

Mechanism of Action: Inhibition of Acetolactate Synthase (ALS)

Triazolopyrimidine sulfonamide herbicides function by inhibiting the acetolactate synthase (ALS) enzyme, also known as acetohydroxyacid synthase (AHAS).[8] This enzyme catalyzes the first committed step in the biosynthesis of the essential branched-chain amino acids: valine, leucine, and isoleucine.[9] The inhibition of ALS leads to a depletion of these vital amino acids, which in turn halts protein synthesis and cell division, ultimately causing plant death.[10]

Branched-Chain Amino Acid Biosynthesis Pathway and Herbicide Inhibition

G cluster_0 Plant Cell Pyruvate Pyruvate ALS Acetolactate Synthase (ALS/AHAS) Pyruvate->ALS Threonine Threonine alpha_Ketobutyrate alpha-Ketobutyrate Threonine->alpha_Ketobutyrate alpha_Ketobutyrate->ALS Acetolactate alpha-Acetolactate ALS->Acetolactate Acetohydroxybutyrate alpha-Aceto-alpha-hydroxybutyrate ALS->Acetohydroxybutyrate Dihydroxy_isovalerate alpha,beta-Dihydroxy- isovalerate Acetolactate->Dihydroxy_isovalerate Dihydroxy_methylvalerate alpha,beta-Dihydroxy- beta-methylvalerate Acetohydroxybutyrate->Dihydroxy_methylvalerate Keto_isovalerate alpha-Keto- isovalerate Dihydroxy_isovalerate->Keto_isovalerate Keto_methylvalerate alpha-Keto- beta-methylvalerate Dihydroxy_methylvalerate->Keto_methylvalerate Valine Valine Keto_isovalerate->Valine Leucine Leucine Keto_isovalerate->Leucine Isoleucine Isoleucine Keto_methylvalerate->Isoleucine Herbicide Triazolopyrimidine Sulfonamide Herbicide Herbicide->ALS

Caption: Inhibition of the BCAA pathway by herbicides.

References

Derivatization of 2-Ethoxy-4,6-difluoropyrimidine: Application Notes and Protocols for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the derivatization of 2-ethoxy-4,6-difluoropyrimidine, a versatile building block in medicinal chemistry. Its unique chemical structure allows for the strategic synthesis of diverse compound libraries crucial for the discovery of novel therapeutic agents.

Introduction

This compound is a key intermediate in the synthesis of a wide range of biologically active molecules, particularly in the development of anticancer and antiviral drugs, as well as agricultural products like pesticides and herbicides.[1][2] The pyrimidine core is a "privileged scaffold" in medicinal chemistry, forming the backbone of numerous therapeutic agents.[3] The strategic placement of two fluorine atoms and an ethoxy group on the pyrimidine ring makes it a highly reactive and versatile scaffold for nucleophilic aromatic substitution (SNAr) reactions.[1] The fluorine atoms at the 4- and 6-positions are excellent leaving groups, enabling selective and sequential displacement by a variety of nucleophiles.[1] This allows for the creation of complex, functionalized pyrimidine libraries, which are essential for structure-activity relationship (SAR) studies in drug discovery.[1][3]

The derivatization of this compound is particularly relevant for the development of kinase inhibitors, a major class of anticancer drugs.[1][4] The pyrimidine scaffold can mimic the purine core of ATP, allowing its derivatives to bind to the ATP-binding site of kinases and inhibit their activity. The fluorine atoms can enhance metabolic stability and binding affinity to target proteins.[3][4]

Synthetic Workflow for this compound

The synthesis of this compound is a multi-step process that typically starts from urea and diethyl sulfate.[5] The key intermediate, 2-ethoxy-4,6-dihydroxypyrimidine, undergoes chlorination followed by fluorination.[4][6]

G cluster_0 Synthesis of this compound Urea Urea O_Ethylisourea_Sulfate O_Ethylisourea_Sulfate Urea->O_Ethylisourea_Sulfate Diethyl Sulfate Diethyl_Sulfate Diethyl_Sulfate 2_Ethoxy_4_6_dihydroxypyrimidine 2_Ethoxy_4_6_dihydroxypyrimidine O_Ethylisourea_Sulfate->2_Ethoxy_4_6_dihydroxypyrimidine Malonic Acid Dialkyl Ester 2_Ethoxy_4_6_dichloropyrimidine 2_Ethoxy_4_6_dichloropyrimidine 2_Ethoxy_4_6_dihydroxypyrimidine->2_Ethoxy_4_6_dichloropyrimidine POCl3 2_Ethoxy_4_6_difluoropyrimidine 2_Ethoxy_4_6_difluoropyrimidine 2_Ethoxy_4_6_dichloropyrimidine->2_Ethoxy_4_6_difluoropyrimidine KF

Caption: Synthetic pathway for this compound.

Derivatization Strategies via Nucleophilic Aromatic Substitution (SNAr)

The two fluorine atoms at the C4 and C6 positions of this compound are highly susceptible to nucleophilic attack, making SNAr the primary method for its derivatization.[1][7] By carefully controlling reaction conditions, such as temperature and stoichiometry, either mono- or di-substitution can be achieved.[7]

G cluster_0 Derivatization of this compound Start This compound Mono_Substituted Mono-substituted Product Start->Mono_Substituted 1 eq. Nucleophile Di_Substituted Di-substituted Product Mono_Substituted->Di_Substituted Excess Nucleophile Nucleophile1 Nucleophile (Nu-H) (e.g., R-NH2, R-OH, R-SH) Nucleophile1->Start Nucleophile2 Excess Nucleophile (Nu-H) Nucleophile2->Mono_Substituted

Caption: General scheme for SNAr derivatization.

Common nucleophiles used for derivatization include:

  • Nitrogen Nucleophiles: Amines, hydrazines, and N-heterocycles.[1]

  • Oxygen Nucleophiles: Alcohols and phenols.

  • Sulfur Nucleophiles: Thiols.

Experimental Protocols

Protocol 1: Synthesis of 2-Ethoxy-4,6-dichloropyrimidine

This protocol describes the chlorination of 2-ethoxy-4,6-dihydroxypyrimidine using phosphorus oxychloride (POCl₃).[1][6]

Materials:

  • 2-Ethoxy-4,6-dihydroxypyrimidine (1 mol)

  • Phosphorus oxychloride (POCl₃, 2.2 mol)

  • Triethylamine (2 mol)

  • 1,2-dichloroethane (300 mL)

Procedure:

  • In a reaction vessel, dissolve 2-ethoxy-4,6-dihydroxypyrimidine in 1,2-dichloroethane.[6]

  • Slowly add phosphorus oxychloride (POCl₃).[6]

  • While stirring, add triethylamine, ensuring the temperature does not exceed 50°C.[6]

  • Heat the reaction mixture to 80-85°C for approximately 3 hours.[1]

  • Monitor the reaction to completion using TLC or HPLC.

  • After completion, cool the reaction mixture and carefully quench with ice water.

  • Extract the product with an organic solvent.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to obtain the crude product.

Protocol 2: Synthesis of this compound

This protocol details the fluorination of 2-ethoxy-4,6-dichloropyrimidine using potassium fluoride (KF).[1][4]

Materials:

  • 2-Ethoxy-4,6-dichloropyrimidine

  • Potassium fluoride (KF)

  • Polar aprotic solvent (e.g., acetonitrile)

Procedure:

  • To a solution of 2-ethoxy-4,6-dichloropyrimidine in a polar aprotic solvent, add a molar excess of potassium fluoride.[4]

  • Heat the reaction mixture at 80-120°C for 6 hours.[5]

  • Monitor the reaction by TLC or Gas Chromatography (GC).[4]

  • Upon completion, cool the reaction mixture and pour it into water.[4]

  • Extract the product with an organic solvent.[4]

  • Wash the organic layer with water and brine.[4]

  • Dry the organic layer, filter, and concentrate to yield the crude this compound.[4]

Protocol 3: Mono-substitution with a Nucleophile (e.g., Hydrazine)

This protocol outlines the selective mono-substitution of this compound with hydrazine hydrate to yield 2-ethoxy-4-fluoro-6-hydrazinylpyrimidine.[6][7]

Materials:

  • This compound (0.59 mol)

  • Hydrazine hydrate (0.68 mol)

  • Triethylamine (0.67 mol)

  • Acetonitrile (275 mL)

  • Water (107 g)

Procedure:

  • Prepare a mixture of this compound in acetonitrile and water.[6]

  • Cool the mixture to 10°C.[6]

  • Add triethylamine.[6]

  • Slowly add hydrazine hydrate with stirring, maintaining the temperature between 5°C and 10°C.[6]

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitor by TLC or HPLC).

  • Isolate the product by filtration or extraction.

  • Purify the product by recrystallization or column chromatography.

Data Presentation

Starting MaterialReagent(s)ProductYield (%)Purity (%)Reference(s)
2-Ethoxy-4,6-dihydroxypyrimidinePOCl₃2-Ethoxy-4,6-dichloropyrimidine90.798.7[1]
2-Ethoxy-4,6-dichloropyrimidineKFThis compound82.799.1[1][5]
This compoundHydrazine Hydrate (1.1 eq.) at 25°C2-Ethoxy-4-fluoro-6-hydrazinylpyrimidine~85-[7]
This compoundHydrazine Hydrate (1.5 eq.) at 25°C2-Ethoxy-4-fluoro-6-hydrazinylpyrimidine~65-[7]
This compoundHydrazine Hydrate (1.1 eq.) at 0°C2-Ethoxy-4-fluoro-6-hydrazinylpyrimidine>90-[7]

Application in Drug Discovery: Targeting Signaling Pathways

Derivatives of this compound are often designed as kinase inhibitors. Kinases are key enzymes in cellular signaling pathways that regulate cell growth, proliferation, and survival. Dysregulation of kinase activity is a hallmark of many cancers. Pyrimidine-based inhibitors can block these signaling pathways, leading to cancer cell death.

G cluster_0 Simplified Kinase Signaling Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase (RTK) Growth_Factor->Receptor Kinase_Cascade Kinase Cascade (e.g., RAS-RAF-MEK-ERK) Receptor->Kinase_Cascade Transcription_Factor Transcription Factor Kinase_Cascade->Transcription_Factor Cellular_Response Cell Proliferation, Survival Transcription_Factor->Cellular_Response Inhibitor Pyrimidine Derivative (Kinase Inhibitor) Inhibitor->Receptor Inhibitor->Kinase_Cascade

References

Application Notes & Protocols: One-Pot Synthesis of 2-Ethoxy-4,6-difluoropyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fluorinated pyrimidines are crucial building blocks in medicinal chemistry, valued for enhancing metabolic stability and modulating binding affinity to biological targets.[1] Among these, 2-Ethoxy-4,6-difluoropyrimidine is a key intermediate for synthesizing a wide array of derivatives through nucleophilic aromatic substitution (SNAr). While the synthesis of the this compound core is a multi-step process, its subsequent derivatization is often achieved through efficient, one-pot reactions.

This document provides a detailed overview of the synthesis of the this compound intermediate and presents a comprehensive protocol for the one-pot synthesis of its derivatives, focusing on the reaction with hydrazine as a representative example.

Synthesis of the this compound Intermediate

The industrial synthesis of this compound is typically a four-step process starting from urea.[2][3] This pathway involves the formation of an isourea intermediate, cyclization, chlorination, and finally, a halogen exchange (Halex) reaction to introduce the fluorine atoms.[3][4]

G cluster_synthesis Synthesis of this compound Urea Urea + Diethyl Sulfate Isourea O-Ethylisourea Sulfate Urea->Isourea Step 1 Dihydroxy 2-Ethoxy-4,6-dihydroxypyrimidine Isourea->Dihydroxy Step 2: Cyclization (Diethyl Malonate) Dichloro 2-Ethoxy-4,6-dichloropyrimidine Dihydroxy->Dichloro Step 3: Chlorination (POCl₃) Difluoro This compound Dichloro->Difluoro Step 4: Fluorination (KF, Halex Reaction)

Caption: Multi-step synthesis pathway for the this compound intermediate.

Data Presentation: Synthesis Yields and Purity

The efficiency of the final two steps of the synthesis is critical for producing a high-purity intermediate.

StepReactionYield (%)Purity (%)
3Chlorination (Dihydroxy to Dichloro)90.798.7
4Fluorination (Dichloro to Difluoro)82.799.1
Total Overall from Urea > 61 > 99
Data sourced from an optimized four-step process.[3]

Application Protocol: One-Pot Synthesis of 2-Ethoxy-4-fluoro-6-hydrazinylpyrimidine

This protocol details the selective mono-substitution of this compound with hydrazine hydrate in a one-pot reaction. The primary challenge is minimizing the formation of the di-substituted byproduct, 2-ethoxy-4,6-bis(hydrazinyl)pyrimidine.[5][6] Control over stoichiometry, temperature, and addition rate is paramount for achieving high selectivity.[4][6]

3.1. Materials & Equipment

  • Reagents: this compound, Hydrazine hydrate, Triethylamine, Acetonitrile (anhydrous), Water (deionized), Ethanol.

  • Equipment: Jacketed reaction vessel with overhead stirrer, dropping funnel, thermometer, cooling bath, vacuum filtration setup.

3.2. Experimental Protocol

  • Reaction Setup: In a suitable reaction vessel, prepare a mixture of this compound (1.0 eq., 0.59 mol), acetonitrile (275 mL), and water (107 g).[4]

  • Cooling: Cool the mixture to between 0°C and 5°C using a cooling bath.[6]

  • Base Addition: Add triethylamine (1.1 eq., 0.67 mol) to the cooled mixture.[4]

  • Nucleophile Addition: Slowly add a solution of hydrazine hydrate (1.05-1.1 eq., ~0.68 mol) dropwise via a dropping funnel over 1-2 hours.[6] Critical Step: Maintain the internal temperature between 5°C and 10°C throughout the addition to control selectivity.[4][5]

  • Reaction: After the addition is complete, continue stirring the mixture at 5-10°C for an additional 15 minutes.[4]

  • Warming: Allow the reaction mixture to slowly warm to room temperature and stir for a total of 1 hour, or until reaction completion is confirmed by TLC or HPLC monitoring.[4][6]

  • Isolation: Collect the precipitated solid product by vacuum filtration.[4]

  • Washing: Wash the collected solid sequentially with two portions of water (100 mL each) and one portion of cold ethanol (50 mL).[4]

  • Drying: Dry the final product under vacuum to obtain 2-Ethoxy-4-fluoro-6-hydrazinylpyrimidine.

3.3. Data Presentation: Effect of Reaction Parameters on Selectivity

The following table demonstrates the critical impact of temperature and nucleophile stoichiometry on the product distribution.

ParameterConditionMono-substituted Product (%)Di-substituted Product (%)Notes
Temperature 50 °C~60%~35%High temperature significantly favors di-substitution.
25 °C (RT)~85%~10%A good balance between reaction rate and selectivity.[6]
0 °C>90%<5%Optimal selectivity but requires longer reaction times.[6]
Stoichiometry 1.5 eq. Hydrazine~65%~30%A large excess of nucleophile strongly promotes di-substitution.[6]
(at 25 °C)1.1 eq. Hydrazine~85%~10%A slight excess helps drive the reaction to completion while maintaining good selectivity.[6]
Representative data intended to demonstrate trends.[6]

Troubleshooting & Optimization

High levels of the di-substituted impurity are the most common issue in this synthesis.[5] The following workflow can be used to troubleshoot and optimize the reaction for improved selectivity.

G cluster_troubleshooting Troubleshooting Workflow for Di-substitution start High Di-substitution Observed (>10%) q1 Check Hydrazine Stoichiometry start->q1 sol1 Reduce Hydrazine to 1.05-1.1 equivalents q1->sol1 > 1.1 eq. q2 Check Reaction Temperature q1->q2 ≤ 1.1 eq. sol2 Maintain temperature at 0-10 °C q2->sol2 > 10 °C during addition q3 Check Rate of Hydrazine Addition q2->q3 ≤ 10 °C sol3 Add dropwise over 1-2 hours to avoid localized high concentration q3->sol3 Too fast (< 1 hour) end_node Consider solvent effects. Use anhydrous solvents. q3->end_node Slow / Dropwise

Caption: Logical workflow for troubleshooting the formation of di-substituted byproducts.

References

Troubleshooting & Optimization

Minimizing di-substitution in 2-Ethoxy-4,6-difluoropyrimidine reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for reactions involving 2-Ethoxy-4,6-difluoropyrimidine. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions to control reaction selectivity and minimize the formation of di-substituted byproducts.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of di-substitution when reacting this compound with a nucleophile?

A1: The primary cause is a subsequent nucleophilic aromatic substitution (SNAr) reaction.[1] The pyrimidine ring in this compound is electron-deficient, making it highly susceptible to nucleophilic attack.[1] The fluorine atoms at the C4 and C6 positions are excellent leaving groups.[2] After the first fluorine atom is substituted by a nucleophile to form the desired mono-substituted product, the remaining fluorine atom can also be attacked by another molecule of the nucleophile.[1] This "over-addition" results in the formation of the di-substituted impurity.[1]

Q2: My reaction is producing a high percentage of the di-substituted product. What are the most critical parameters to check?

A2: If you are observing significant di-substitution, the three most critical experimental parameters to verify are:

  • Stoichiometry: Ensure you are not using a large excess of the nucleophile. A molar equivalent close to 1.0 is often recommended, though a slight excess (e.g., 1.05 to 1.2 equivalents) may be necessary to drive the reaction to completion.[1][3] Using a large excess of the nucleophile significantly promotes di-substitution.

  • Temperature: High temperatures increase reaction rates but often decrease selectivity.[1] The second substitution reaction may be accelerated more than the first at elevated temperatures.[1]

  • Rate of Addition: Adding the nucleophile too quickly creates localized areas of high concentration, which favors di-substitution.[1] A slow, controlled (dropwise) addition is essential.[1]

Q3: How does reaction temperature influence the formation of the di-substituted byproduct?

A3: Temperature is a critical factor in controlling selectivity. Lowering the reaction temperature decreases the rate of both the first and second substitution reactions.[1] However, it often has a more pronounced effect on the less favorable second substitution, thereby increasing the yield of the desired mono-substituted product.[1] For instance, conducting the reaction at 0 °C can yield over 90% of the mono-substituted product with less than 5% of the di-substituted byproduct.[1]

Q4: Can the choice of solvent affect the selectivity of the reaction?

A4: Yes, the solvent can influence reaction rates and selectivity. Polar aprotic solvents are common for SNAr reactions.[1] For hydrazine substitution, ethanol is a frequently used solvent.[1] The polarity of the solvent can affect the stability of the reaction intermediates. It is also crucial to use anhydrous solvents to prevent potential side reactions with water, which can lead to hydrolysis of the starting material or product.[3][4]

Troubleshooting Guide

If your experiment is yielding an unacceptably high level of di-substituted product, follow this troubleshooting workflow to diagnose and resolve the issue.

G start High Di-substitution Observed q1 Check Nucleophile Stoichiometry Is it > 1.2 eq? start->q1 a1 Action: Reduce nucleophile to 1.05-1.1 eq. q1->a1 Yes q2 Check Reaction Temperature Is it > Room Temp? q1->q2 No a1->q2 a2 Action: Lower temperature (e.g., to 0-5 °C) and increase reaction time. q2->a2 Yes q3 Check Rate of Addition Was addition rapid? q2->q3 No a2->q3 a3 Action: Use a syringe pump for slow, dropwise addition over a prolonged period (e.g., 1-2 hours). q3->a3 Yes end Problem Resolved q3->end No a3->end

Caption: Troubleshooting workflow for excessive di-substitution.

Data Presentation

The following tables illustrate the expected impact of key reaction parameters on product distribution when reacting this compound with a nucleophile like hydrazine. Note: These are representative data intended to demonstrate trends.[1]

Table 1: Effect of Reaction Temperature on Product Selectivity

Reaction Temperature (°C)Mono-substituted Product Yield (%)Di-substituted Product Yield (%)Notes
50~70%~25%Lower selectivity, faster reaction.
25 (Room Temp)~85%~10%A good balance between reaction time and selectivity.[1]
0>90%<5%Optimal selectivity but requires significantly longer reaction times.[1]

Table 2: Effect of Nucleophile Addition Rate on Product Selectivity (at 25 °C)

Addition MethodMono-substituted Product Yield (%)Di-substituted Product Yield (%)Notes
Rapid (Bulk Addition)~75%~20%High local concentration of nucleophile favors di-substitution.
Slow Dropwise (2h)>90%<5%Maintains low nucleophile concentration, maximizing mono-substitution.[1]

Reaction Pathway

The formation of the di-substituted product occurs in a stepwise manner. Controlling conditions to favor the first reaction step over the second is the key to achieving high selectivity.[1]

G cluster_1 A This compound B Mono-substituted Product (Desired) A->B k1 (fast) C Di-substituted Product (Undesired) B->C k2 (slow) Nu1 + Nucleophile (NuH) Nu2 + Nucleophile (NuH)

Caption: Reaction pathway showing desired mono-substitution vs. undesired di-substitution.

Experimental Protocol: Selective Mono-substitution with Hydrazine

This protocol details the synthesis of 2-Ethoxy-4-fluoro-6-hydrazinylpyrimidine from this compound with measures to minimize di-substitution.[1]

Materials:

  • This compound (1.0 eq.)

  • Hydrazine monohydrate (1.05 eq.)

  • Ethanol (anhydrous)

  • Three-neck round-bottom flask, dropping funnel, condenser, magnetic stirrer, nitrogen inlet.

Experimental Workflow Diagram:

G start Start setup Assemble dry glassware under Nitrogen atmosphere. start->setup charge Dissolve this compound in anhydrous ethanol. setup->charge cool Cool reaction flask to 0-5 °C in an ice bath. charge->cool prepare_nu Prepare solution of Hydrazine monohydrate in anhydrous ethanol in a dropping funnel. cool->prepare_nu add Add hydrazine solution dropwise over 1-2 hours. prepare_nu->add react Stir at 0-5 °C for an additional 4-6 hours. add->react monitor Monitor reaction progress by TLC or LC-MS. react->monitor workup Quench reaction with cold water, filter precipitate or extract with organic solvent. monitor->workup purify Purify crude product (e.g., recrystallization or chromatography). workup->purify end End purify->end

Caption: Experimental workflow for selective mono-substitution.

Procedure:

  • Setup: Assemble the glassware and ensure it is completely dry. Place the three-neck flask in an ice-water bath on a magnetic stirrer.[1]

  • Initial Charge: Dissolve this compound (1.0 eq.) in anhydrous ethanol (approx. 10 mL per gram of starting material) in the reaction flask. Begin stirring and purge the system with nitrogen.[1]

  • Nucleophile Preparation: In the dropping funnel, dilute hydrazine monohydrate (1.05 eq.) with anhydrous ethanol (approx. 2-3 mL per gram of hydrazine).[1]

  • Controlled Addition: Once the reaction flask has cooled to 0-5 °C, begin the dropwise addition of the hydrazine solution from the dropping funnel. The addition should be slow and controlled, ideally over a period of 1-2 hours.[1]

  • Reaction: After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 4-6 hours.[1]

  • Monitoring: Monitor the reaction progress using a suitable analytical method (e.g., TLC or LC-MS) to check for the consumption of the starting material and the formation of the product versus the di-substituted impurity.[1][3]

  • Workup: Once the reaction is complete, quench the reaction by pouring it into cold water. The product may precipitate and can be collected by filtration. If it remains in solution, extract with an appropriate organic solvent (e.g., ethyl acetate).[1]

  • Purification: The crude product can be further purified by recrystallization or column chromatography if necessary to remove any remaining di-substituted impurity or unreacted starting material.[3]

References

Technical Support Center: Optimizing SNAr Reactions of 2-Ethoxy-4,6-difluoropyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions for the optimization of nucleophilic aromatic substitution (SNAr) reactions involving 2-ethoxy-4,6-difluoropyrimidine.

Troubleshooting Guide

This guide addresses common issues encountered during the SNAr reaction of this compound, providing potential causes and actionable solutions.

IssuePotential Cause(s)Suggested Solutions
1. Low to No Product Yield a. Insufficiently reactive nucleophile: The chosen amine or other nucleophile may not be strong enough to attack the electron-deficient pyrimidine ring effectively. b. Low reaction temperature: The activation energy for the reaction has not been overcome. c. Inappropriate solvent: The solvent may not adequately solvate the nucleophile or the reaction intermediates. d. Ineffective base: The base may not be strong enough to deprotonate the nucleophile (if required) or neutralize the HF generated.a. Consider using a more nucleophilic amine or converting the nucleophile to its more reactive conjugate base (e.g., using NaH for alcohols). b. Gradually increase the reaction temperature and monitor the progress by TLC or LC-MS.[1] For some nucleophiles, gentle heating may be required after the initial addition.[1] c. Use polar aprotic solvents such as acetonitrile, DMF, or THF to facilitate the reaction.[2] d. For amine nucleophiles, non-nucleophilic bases like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) are commonly used.[1][2][3]
2. Formation of Di-substituted Byproduct a. Excess nucleophile: Using a large excess of the nucleophile increases the probability of a second substitution reaction. b. High reaction temperature: Elevated temperatures can increase the rate of the second substitution, reducing selectivity for the mono-substituted product.[4] c. Rapid addition of nucleophile: This can create localized high concentrations of the nucleophile, promoting di-substitution.[4]a. Use a stoichiometric amount or only a slight excess (e.g., 1.05-1.2 equivalents) of the nucleophile.[1][4] b. Maintain a low reaction temperature, especially during the addition of the nucleophile (e.g., 0-10°C).[1][3][4] c. Add the nucleophile slowly and in a controlled manner (dropwise), ideally over a prolonged period (e.g., 1-2 hours).[4]
3. Reaction with Solvent (Solvolysis) a. Nucleophilic solvent: Using a nucleophilic solvent (e.g., alcohols) can lead to it competing with the intended nucleophile.a. Employ a non-nucleophilic, polar aprotic solvent like acetonitrile, DMF, or THF.[2]
4. Hydrolysis of Starting Material or Product a. Presence of water: Moisture in the reaction can lead to the formation of hydroxylated impurities.a. Ensure anhydrous reaction conditions by using dry solvents and performing the reaction under an inert atmosphere (e.g., nitrogen or argon).[1]
5. Difficulty in Product Purification a. Removal of high-boiling solvents: Solvents like DMF or DMSO can be difficult to remove completely. b. Separation of product from byproducts: The polarity of the desired product and impurities may be similar, making chromatographic separation challenging.a. Perform an aqueous workup to partition the product into an organic solvent and remove the high-boiling solvent in the aqueous layer. b. Optimize the reaction conditions to minimize byproduct formation. Recrystallization or careful column chromatography may be necessary. The di-substituted byproduct can be particularly difficult to separate.[1]

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the SNAr reaction on this compound?

A1: The SNAr reaction on the fluorinated pyrimidine ring proceeds through a two-step addition-elimination mechanism. The electron-withdrawing nature of the two ring nitrogens activates the C4 and C6 positions for nucleophilic attack. The nucleophile adds to one of these positions, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. Subsequently, the fluoride ion is eliminated, restoring the aromaticity of the ring and yielding the substituted product.[2]

Q2: Which fluorine is more reactive, the one at C4 or C6?

A2: In this compound, the C4 and C6 positions are electronically very similar due to the symmetrical placement of the nitrogen atoms and the ethoxy group at C2. For an incoming nucleophile, both positions are highly activated. In many reported syntheses using this substrate, the reaction is performed to achieve mono-substitution, and often a single major mono-substituted product is isolated, implying that one position may be slightly more reactive or that the reaction conditions favor substitution at one site. However, without a directing group, a mixture of isomers could potentially form.

Q3: How can I favor mono-substitution over di-substitution?

A3: To favor mono-substitution, careful control of the reaction conditions is crucial. Key strategies include:

  • Stoichiometry: Use a near-equimolar amount or only a slight excess of the nucleophile (e.g., 1.05 to 1.2 equivalents).[1][4]

  • Temperature: Maintain a low temperature (e.g., 0-10°C) during the addition of the nucleophile to enhance selectivity.[1][3][4]

  • Rate of Addition: Add the nucleophile slowly (dropwise) to avoid localized high concentrations.[4]

Q4: What are the best solvents and bases to use for this reaction?

A4: Polar aprotic solvents are generally preferred for SNAr reactions as they can solvate the cation without strongly solvating the nucleophile, thus enhancing its reactivity. Acetonitrile, DMF, and THF are good choices.[2] For reactions with amine nucleophiles, non-nucleophilic organic bases like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) are commonly used to neutralize the HF that is formed during the reaction.[1][2][3]

Q5: My reaction is very slow. What can I do to increase the rate?

A5: If the reaction is sluggish, you can consider several options. First, ensure your nucleophile is sufficiently reactive. If not, you may be able to increase its nucleophilicity (e.g., by deprotonation). Second, you can try gradually increasing the reaction temperature after the initial controlled addition of the nucleophile.[1] Finally, switching to a more polar solvent like DMF or DMSO can sometimes accelerate the reaction.

Data Presentation

The following table provides representative data on how reaction parameters can influence the product distribution in the SNAr reaction of this compound with an amine nucleophile, aiming for mono-substitution. These are illustrative trends based on established principles for controlling selectivity.[4]

ParameterConditionMono-substituted Product (Approx. Yield)Di-substituted Product (Approx. Yield)Remarks
Temperature 0°C>90%<5%Optimal selectivity but may require longer reaction times.
25°C (Room Temp)~85%~10%A good balance between reaction time and selectivity.
50°C<70%>25%Higher temperatures decrease selectivity significantly.
Nucleophile Stoichiometry 1.05 eq.>90%<5%Ideal for maximizing mono-substitution.
1.5 eq.~80%~15%Increased excess of nucleophile leads to more di-substitution.
2.0 eq.~60%~35%Significant formation of the di-substituted product.
Rate of Addition Slow Dropwise (e.g., over 2h) at 0°C>90%<5%Maintains a low concentration of the nucleophile, maximizing selectivity.
Rapid Addition at 0°C~75%~20%High local concentrations of the nucleophile reduce selectivity.

Experimental Protocols

General Protocol for Mono-substitution with an Amine Nucleophile

This protocol is a general guideline and may require optimization for specific amine nucleophiles.

Materials:

  • This compound (1.0 eq.)

  • Amine nucleophile (1.05-1.2 eq.)

  • Anhydrous polar aprotic solvent (e.g., acetonitrile, THF)

  • Non-nucleophilic base (e.g., DIPEA, TEA) (1.5 eq.)

  • Standard glassware for anhydrous reactions

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Setup: Assemble a dry round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen/argon inlet. Cool the flask to 0-5°C using an ice-water bath.

  • Initial Charge: Dissolve this compound (1.0 eq.) and the base (1.5 eq.) in the anhydrous solvent in the reaction flask.

  • Nucleophile Addition: Dissolve the amine nucleophile (1.05-1.2 eq.) in a small amount of the anhydrous solvent in the dropping funnel.

  • Controlled Addition: Add the nucleophile solution dropwise to the stirred reaction mixture over a period of 1-2 hours, ensuring the internal temperature remains between 0-10°C.

  • Reaction: After the addition is complete, allow the reaction to stir at the same temperature for an additional 2-6 hours, or let it warm to room temperature, depending on the reactivity of the nucleophile.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.

Detailed Protocol for the Synthesis of 2-Ethoxy-4-fluoro-6-hydrazinylpyrimidine

This protocol is adapted from a known procedure for the selective mono-substitution of this compound with hydrazine.[4]

Materials:

  • This compound (1.0 eq.)

  • Hydrazine monohydrate (1.05 eq.)

  • Anhydrous ethanol

  • Three-neck round-bottom flask, dropping funnel, condenser, magnetic stirrer, nitrogen inlet

Procedure:

  • Setup: Assemble the dry glassware and place the three-neck flask in an ice-water bath.

  • Initial Charge: Dissolve this compound (1.0 eq.) in anhydrous ethanol in the reaction flask. Begin stirring and purge the system with nitrogen.

  • Nucleophile Preparation: In the dropping funnel, dilute hydrazine monohydrate (1.05 eq.) with anhydrous ethanol.

  • Controlled Addition: Once the reaction flask has cooled to 0-5°C, begin the dropwise addition of the hydrazine solution over 1-2 hours.

  • Reaction: After the addition is complete, continue to stir the reaction at 0-5°C for an additional 4-6 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS for the consumption of the starting material.

  • Work-up: Quench the reaction by pouring it into cold water. The product may precipitate and can be collected by filtration. If it remains in solution, extract with an organic solvent like ethyl acetate.

  • Purification: Wash the collected solid or organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate. The crude product can be further purified by recrystallization or column chromatography.

Visualizations

SNAr_Mechanism Start This compound + Nucleophile (Nu-) Intermediate Meisenheimer Complex (Anionic Intermediate) Start->Intermediate Addition Product Mono-substituted Product + F- Intermediate->Product Elimination

Caption: General mechanism of the SNAr reaction.

Troubleshooting_Workflow cluster_LowYield Low Yield Troubleshooting cluster_DiSub Di-substitution Troubleshooting Start Reaction Issue? LowYield Low Yield Start->LowYield Yes DiSub Di-substitution Start->DiSub No, but... CheckTemp Increase Temp? LowYield->CheckTemp Other Other Issues DiSub->Other No CheckStoich Check Stoichiometry (1.05-1.2 eq) DiSub->CheckStoich CheckNuc Stronger Nucleophile? CheckTemp->CheckNuc No CheckSolv Change Solvent? CheckNuc->CheckSolv No CheckTemp2 Lower Temperature (0-10°C) CheckStoich->CheckTemp2 CheckAdd Slow Addition? CheckTemp2->CheckAdd

Caption: A troubleshooting decision workflow for common issues.

Experimental_Workflow Start Reaction Setup (Anhydrous, Inert Atm.) Charge Charge Pyrimidine and Base in Solvent Start->Charge Cool Cool to 0-5°C Charge->Cool AddNuc Slowly Add Nucleophile (1-2h) Cool->AddNuc React Stir at Low Temp or RT AddNuc->React Monitor Monitor by TLC/LC-MS React->Monitor Monitor->React Incomplete Workup Aqueous Work-up Monitor->Workup Complete Purify Purification (Chromatography/ Recrystallization) Workup->Purify End Pure Product Purify->End

References

Technical Support Center: Purification of 2-Ethoxy-4,6-difluoropyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the chromatographic purification of 2-ethoxy-4,6-difluoropyrimidine and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: Based on typical synthetic routes, the most common impurities include unreacted starting materials and intermediates such as 2-ethoxy-4,6-dihydroxypyrimidine and the mono-substituted intermediate, 2-ethoxy-4-chloro-6-fluoropyrimidine. Residual catalysts and reagents from the chlorination and fluorination steps can also be present.

Q2: Which chromatographic techniques are most effective for purifying this compound derivatives?

A2: High-Performance Liquid Chromatography (HPLC), particularly reverse-phase HPLC (RP-HPLC), is a powerful technique for the purification of fluorinated pyrimidine derivatives. Flash column chromatography is also a viable method for less complex separations or for initial purification steps. For highly polar derivatives, Hydrophilic Interaction Liquid Chromatography (HILIC) may be a suitable alternative.

Q3: How does the presence of fluorine atoms affect the chromatographic behavior of these compounds?

A3: The high electronegativity of fluorine can alter the polarity and intermolecular interactions of the molecule. Fluorinated compounds can exhibit unique interactions, such as fluorous-fluorous interactions, which can be exploited for selective separation using fluorinated stationary phases. The position of the fluorine atoms can also influence the molecule's dipole moment, affecting its retention on polar and non-polar stationary phases.

Q4: What are the recommended starting conditions for developing an HPLC method for a novel this compound derivative?

A4: A good starting point for method development is to use a C18 reverse-phase column with a mobile phase consisting of a water/acetonitrile or water/methanol gradient. An acidic modifier, such as 0.1% formic acid or trifluoroacetic acid, is often added to the mobile phase to improve peak shape and reproducibility.

Q5: Can I use the same column for both analytical and preparative HPLC?

A5: While it is possible to use the same stationary phase for both, it is generally not recommended to use the same physical column. Preparative HPLC involves injecting a much larger sample mass, which can lead to column overloading and a decrease in separation efficiency. It is best practice to develop the method on an analytical column and then scale it up to a preparative column with the same stationary phase.

Troubleshooting Guides

This section provides detailed troubleshooting for common issues encountered during the purification of this compound derivatives.

HPLC Troubleshooting
Problem Potential Cause Solution
Poor Peak Shape (Tailing) - Interaction of basic nitrogen atoms in the pyrimidine ring with acidic silanols on the silica-based stationary phase.- Mobile phase pH is close to the pKa of the compound.- Column overload.- Use a highly end-capped column or a column with a different stationary phase (e.g., fluorinated phase).- Adjust the mobile phase pH to be at least 2 units away from the compound's pKa.- Reduce the sample concentration or injection volume.
Poor Peak Shape (Fronting) - Column overload.- Poor sample solubility in the mobile phase.- Reduce the sample concentration or injection volume.- Dissolve the sample in the initial mobile phase.
Split Peaks - Column void or contamination.- Co-elution of closely related impurities.- Flush the column or replace it if necessary.- Optimize the mobile phase gradient and temperature to improve resolution.
Low Retention - The compound is too polar for the reverse-phase column.- The mobile phase is too strong.- Use a more polar stationary phase or switch to normal-phase chromatography.- Decrease the percentage of the organic solvent in the mobile phase.
Irreproducible Retention Times - Inconsistent mobile phase preparation.- Column temperature fluctuations.- Ensure accurate and consistent mobile phase preparation.- Use a column oven to maintain a constant temperature.
Flash Chromatography Troubleshooting
Problem Potential Cause Solution
Poor Separation - Inappropriate solvent system.- Column overload.- Optimize the solvent system using Thin Layer Chromatography (TLC) first.- Reduce the amount of crude material loaded onto the column.
Compound "Streaking" on the Column - Compound is sparingly soluble in the eluent.- Adsorption to active sites on the silica gel.- Add a small amount of a more polar solvent to the eluent.- Pre-treat the crude sample with a small amount of silica gel before loading.
Cracked Column Bed - Improper column packing.- Running the column dry.- Ensure the column is packed evenly and is not allowed to run dry during the purification.

Quantitative Data

The following table summarizes typical yields and purity for the synthesis of this compound as reported in the literature.

Reaction Step Product Yield (%) Purity (%) (by HPLC)
Chlorination2-ethoxy-4,6-dichloropyrimidine90.798.7
FluorinationThis compound82.799.1

Experimental Protocols

General Protocol for Reverse-Phase HPLC Purification

This protocol is a starting point and should be optimized for each specific derivative.

  • Sample Preparation: Dissolve the crude this compound derivative in a suitable solvent, such as methanol or acetonitrile, to a concentration of 1-5 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: A linear gradient from 5% to 95% B over 20-30 minutes.

    • Flow Rate: 1.0 mL/min for an analytical column.

    • Detection: UV at 254 nm or a wavelength appropriate for the compound's chromophore.

  • Fraction Collection: Collect fractions corresponding to the desired peak.

  • Post-Purification: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis synthesis Crude this compound Derivative dissolution Dissolve in appropriate solvent synthesis->dissolution Start Purification filtration Filter through 0.45 µm filter dissolution->filtration hplc Inject onto HPLC system filtration->hplc fraction_collection Collect fractions of pure compound hplc->fraction_collection solvent_removal Remove solvent under reduced pressure fraction_collection->solvent_removal purity_check Purity analysis by analytical HPLC solvent_removal->purity_check characterization Structural characterization (NMR, MS) purity_check->characterization

Caption: Experimental workflow for the purification and analysis of this compound derivatives.

troubleshooting_logic start Chromatographic Issue Observed peak_shape Poor Peak Shape? start->peak_shape retention Retention Time Issue? start->retention resolution Poor Resolution? start->resolution tailing Tailing peak_shape->tailing Yes fronting Fronting peak_shape->fronting No drifting Drifting Retention retention->drifting Yes no_retention No Retention retention->no_retention No coelution Co-elution resolution->coelution Yes solution_tailing Check mobile phase pH Use end-capped column Reduce sample load tailing->solution_tailing solution_fronting Reduce sample concentration Dissolve sample in mobile phase fronting->solution_fronting solution_drifting Check for leaks Use column oven Ensure proper equilibration drifting->solution_drifting solution_no_retention Use more polar stationary phase Decrease organic in mobile phase no_retention->solution_no_retention solution_coelution Optimize gradient Change stationary phase Adjust temperature coelution->solution_coelution

Caption: Logical troubleshooting workflow for common HPLC issues.

Technical Support Center: Synthesis of 2-Ethoxy-4,6-difluoropyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting the synthesis of 2-Ethoxy-4,6-difluoropyrimidine. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during this synthetic process.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent and well-documented synthetic pathway starts with 2-ethoxy-4,6-dihydroxypyrimidine. This precursor undergoes a two-step process:

  • Chlorination: The hydroxyl groups are replaced with chlorine atoms using a chlorinating agent like phosphorus oxychloride (POCl₃), often in the presence of a base such as triethylamine, to yield 2-ethoxy-4,6-dichloropyrimidine.[1]

  • Fluorination (Halex Reaction): The chlorine atoms are then substituted with fluorine via a halogen exchange reaction with a fluoride source, most commonly potassium fluoride (KF), to produce the final product, this compound.[1]

Q2: What are the primary byproducts in the chlorination of 2-ethoxy-4,6-dihydroxypyrimidine?

A2: The main byproducts in the chlorination step typically include:

  • Unreacted Starting Material: Incomplete reaction can leave residual 2-ethoxy-4,6-dihydroxypyrimidine.

  • Phosphorus-Containing Impurities: If the quenching of the excess phosphorus oxychloride is not thorough, various phosphoric acid byproducts can contaminate the desired product.[2]

  • 4,6-dichloro-2-pyrimidinylphosphoramidic dichloride: This has been identified as a potential byproduct in similar chlorination reactions of aminodihydroxypyrimidines.[3]

Q3: What are the common impurities found after the fluorination (Halex) step?

A3: During the fluorination of 2-ethoxy-4,6-dichloropyrimidine, the following impurities are often encountered:

  • Unreacted 2-ethoxy-4,6-dichloropyrimidine: The fluorination reaction may not go to completion, leaving the chlorinated precursor in the final product mixture.[4]

  • Mono-fluorinated Intermediate (2-Ethoxy-4-chloro-6-fluoropyrimidine): Incomplete substitution where only one of the two chlorine atoms is replaced by fluorine results in this intermediate. Due to its structural similarity to the final product, separation can be challenging.

  • Hydrolysis Products: The Halex reaction is sensitive to moisture. Any water present can lead to the hydrolysis of the chlorinated or fluorinated pyrimidine rings, resulting in the formation of the corresponding hydroxypyrimidines.[4]

Q4: How can I minimize the formation of byproducts during the synthesis?

A4: To minimize byproduct formation, careful control of reaction conditions is crucial:

  • For the chlorination step: Ensure the reaction goes to completion by monitoring with techniques like TLC or HPLC. A proper and thorough quenching of the chlorinating agent is essential to avoid phosphorus-containing impurities.

  • For the fluorination step: Use anhydrous reagents and solvents to prevent hydrolysis.[4] Monitoring the reaction progress helps to ensure complete conversion of the dichloro-intermediate.

Troubleshooting Guides

Problem 1: Low Yield of 2-Ethoxy-4,6-dichloropyrimidine in the Chlorination Step
Possible Cause Suggested Solution
Incomplete Reaction - Ensure the reaction temperature is maintained, typically around 85°C.[5]- Extend the reaction time and monitor progress using TLC or HPLC.
Degradation of Product - Avoid excessively high temperatures or prolonged reaction times, which can lead to the formation of tarry precipitates.[2]
Loss during Workup - Ensure complete extraction of the product from the aqueous phase. The use of a suitable organic solvent is critical.[2]
Problem 2: Presence of Significant Impurities After Fluorination
Possible Cause Suggested Solution
Unreacted 2-Ethoxy-4,6-dichloropyrimidine - Ensure the potassium fluoride is anhydrous and of high purity.- Increase the reaction temperature (typically 160°C) or extend the reaction time (around 3 hours) and monitor for the disappearance of the starting material by HPLC.[6]
Presence of 2-Ethoxy-4-chloro-6-fluoropyrimidine - Optimize the stoichiometry of potassium fluoride to ensure complete substitution.- Purification can be achieved through fractional distillation under reduced pressure.[6]
Hydrolysis Byproducts - Thoroughly dry all glassware, solvents, and reagents before use.[4]- Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.[4]
Tarry Residues - Ensure the reaction temperature is well-controlled, as excessive heat can lead to polymerization and degradation.

Data Presentation

The following tables summarize typical reaction parameters and outcomes for the synthesis of this compound.

Table 1: Chlorination of 2-Ethoxy-4,6-dihydroxypyrimidine

ParameterValueReference
Starting Material 2-Ethoxy-4,6-dihydroxypyrimidine[5]
Chlorinating Agent Phosphorus oxychloride (POCl₃)[5]
Base Triethylamine[5]
Solvent 1,2-dichloroethane[5]
Reaction Temperature 85°C[5]
Reaction Time 3 hours[5]
Yield 90.7%[5]
Purity (HPLC) 98.7%[5]

Table 2: Fluorination of 2-Ethoxy-4,6-dichloropyrimidine

ParameterValueReference
Starting Material 2-Ethoxy-4,6-dichloropyrimidine[6]
Fluorinating Agent Anhydrous Potassium Fluoride (KF)[6]
Solvent Sulfolane[6]
Reaction Temperature 160°C[6]
Reaction Time 3 hours[6]
Yield 82.7%[6]
Purity (HPLC) 99.1%[6]

Experimental Protocols

Protocol 1: Synthesis of 2-Ethoxy-4,6-dichloropyrimidine

This protocol is adapted from patent literature.[5]

  • In a suitable reaction vessel, dissolve 157 g (1 mol, 99.4% purity) of 2-ethoxy-4,6-dihydroxypyrimidine in 300 mL of 1,2-dichloroethane.

  • Slowly add 340 g (2.2 mol) of phosphorus oxychloride (POCl₃) to the solution.

  • Under stirring, add 205 g (2 mol) of triethylamine to the reaction mixture. Control the addition rate to maintain the reaction temperature below 50°C.

  • After the addition is complete, heat the reaction mixture to 85°C and maintain for 3 hours.

  • Monitor the reaction by HPLC until the starting material is consumed.

  • After completion, cool the reaction mixture and quench by slowly adding it to ice water.

  • Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product. Further purification can be achieved by distillation.

Protocol 2: Synthesis of this compound

This protocol is adapted from patent literature.[6]

  • To a 1000 mL reaction flask, add 400 mL of sulfolane and 147.2 g (2.5 mol) of anhydrous potassium fluoride (98.5% purity). Heat the mixture to 200°C and stir for 1 hour to ensure dryness.

  • Cool the mixture to 80°C and add 194.5 g (1 mol) of 2-ethoxy-4,6-dichloropyrimidine (98.7% purity).

  • Heat the reaction mixture to 160°C and stir for 3 hours.

  • Monitor the reaction by HPLC. Stop the reaction when the concentration of 2-ethoxy-4,6-dichloropyrimidine is ≤ 0.5%.

  • Isolate the product by vacuum distillation. The product can be further purified by fractional distillation. The final product may be a white crystalline solid upon cooling.

Visualizations

G cluster_0 Step 1: Chlorination cluster_1 Step 2: Fluorination A 2-Ethoxy-4,6-dihydroxypyrimidine B 2-Ethoxy-4,6-dichloropyrimidine A->B POCl₃, Triethylamine 85°C C 2-Ethoxy-4,6-dichloropyrimidine D This compound C->D Anhydrous KF, Sulfolane 160°C

Caption: Synthetic pathway for this compound.

G cluster_chlorination Chlorination Step Issues cluster_fluorination Fluorination Step Issues start Low Yield or Impure Product incomplete_chlorination Incomplete Reaction? start->incomplete_chlorination Check Chlorination phosphorus_impurities Phosphorus Impurities? start->phosphorus_impurities Check Chlorination incomplete_fluorination Unreacted Dichloro-pyrimidine? start->incomplete_fluorination Check Fluorination hydrolysis Hydrolysis Products? start->hydrolysis Check Fluorination check_temp_time Action: Check T/time Monitor by HPLC incomplete_chlorination->check_temp_time improve_quench Action: Improve Quench (e.g., Reverse Quench) phosphorus_impurities->improve_quench end Pure Product check_temp_time->end improve_quench->end check_kf_conditions Action: Check KF quality Optimize T/time incomplete_fluorination->check_kf_conditions anhydrous_conditions Action: Use Anhydrous Reagents/Solvents hydrolysis->anhydrous_conditions check_kf_conditions->end anhydrous_conditions->end

Caption: Troubleshooting workflow for common synthesis issues.

References

Technical Support Center: Synthesis of 2-Ethoxy-4,6-difluoropyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-Ethoxy-4,6-difluoropyrimidine. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to assist researchers, scientists, and drug development professionals in improving the yield and purity of this important chemical intermediate.

Frequently Asked Questions (FAQs)

Q1: What is the most common and effective synthetic route for this compound?

A1: The most widely adopted synthetic pathway begins with 2-ethoxy-4,6-dihydroxypyrimidine. This precursor undergoes a two-step process: first, a chlorination reaction to replace the hydroxyl groups, followed by a halogen exchange (Halex) reaction to introduce the fluorine atoms.[1][2] The typical route involves:

  • Chlorination: 2-ethoxy-4,6-dihydroxypyrimidine is treated with a chlorinating agent, most commonly phosphorus oxychloride (POCl₃), often in the presence of a base like triethylamine, to produce 2-ethoxy-4,6-dichloropyrimidine.[1][2][3]

  • Fluorination: The resulting 2-ethoxy-4,6-dichloropyrimidine is then subjected to fluorination using a nucleophilic fluoride source, such as potassium fluoride (KF), to yield the final product, this compound.[2][3][4]

Q2: Which steps are most critical for maximizing the overall yield?

A2: Both the chlorination and fluorination steps are critical and require careful optimization. The chlorination reaction can achieve yields as high as 90.7%, while the subsequent fluorination step has been reported with yields around 82.7%.[2] A complete four-step synthesis starting from urea can achieve a total yield of over 61% with high purity.[2] Careful control of reaction parameters in these two final steps is paramount for maximizing the overall output.

Q3: What are the primary impurities I should expect and how can I minimize them?

A3: The most common impurities are typically unreacted starting materials or partially substituted intermediates.

  • During Fluorination: The most likely impurity is the mono-substituted intermediate, 2-ethoxy-4-chloro-6-fluoropyrimidine. Its formation indicates an incomplete reaction. To minimize this, ensure an adequate molar excess of the fluorinating agent and optimize the reaction time and temperature.[5]

  • Moisture-Related Impurities: The fluorination reaction is highly sensitive to moisture. The presence of water can lead to hydrolysis of the starting material or product and can deactivate the fluorinating agent.[1] Using anhydrous solvents and reagents is crucial.

Q4: What analytical techniques are recommended for monitoring reaction progress?

A4: High-Performance Liquid Chromatography (HPLC) is an effective method for monitoring the consumption of starting materials and the formation of the product at each stage.[3] For final product analysis and impurity identification, Gas Chromatography-Mass Spectrometry (GC-MS) is also a powerful technique.[6] Thin Layer Chromatography (TLC) can be used for rapid, qualitative checks of reaction progress.[1]

Troubleshooting Guides

Problem 1: Low Yield in Chlorination Step (Formation of 2-Ethoxy-4,6-dichloropyrimidine)
Potential Cause Recommended Solution
Incomplete Reaction Ensure the correct stoichiometry is used; the molar ratio of 2-ethoxy-4,6-dihydroxypyrimidine to POCl₃ is typically between 1:1 and 1:3.[7] Verify that the reaction has been run for a sufficient duration (e.g., 3 hours at 85°C) until analysis shows the starting material is consumed (≤ 0.5%).[3]
Reaction Temperature Too Low The chlorination reaction is typically carried out at an elevated temperature, often in the range of 80–85°C, to ensure it proceeds to completion.[2]
Degradation of Reagents/Products During the addition of the base (e.g., triethylamine), the temperature should be carefully controlled to not exceed 50°C to prevent side reactions or degradation.[1] After the reaction is complete, cool the mixture to room temperature before quenching with ice water.[1]
Problem 2: Low Yield in Fluorination Step (Formation of this compound)
Potential Cause Recommended Solution
Moisture Contamination This is a critical factor. The fluorination reaction with potassium fluoride is sensitive to moisture.[1] Ensure all reagents (especially KF), solvents (e.g., Sulfolane, DMF), and glassware are rigorously dried and the reaction is run under an inert, anhydrous atmosphere.[1][8]
Incomplete Reaction The reaction may require high temperatures (80-160°C) and sufficient time (3-12 hours) to go to completion.[4][8] Monitor the reaction to confirm the disappearance of the starting material (2-ethoxy-4,6-dichloropyrimidine).[4] Consider increasing the temperature or extending the reaction time if conversion is low.[8]
Poor Quality/Activity of Fluorinating Agent Use spray-dried or freshly ground and dried potassium fluoride (KF) for maximum reactivity. The particle size and surface area of KF can significantly impact the reaction rate.
Insufficient Stoichiometry of Fluorinating Agent A molar excess of the fluorinating agent is typically required to drive the reaction to completion. A common molar ratio of dichloropyrimidine to KF is 1:2.5.[4]

Data Presentation

Table 1: Summary of Reported Yields and Purity

Synthetic Step Product Reported Yield Reported Purity (HPLC) Reference
Chlorination2-Ethoxy-4,6-dichloropyrimidine90.7%98.7%[2][3]
FluorinationThis compound82.7%99.1%[2][3]
Overall (from Urea)This compound> 61%> 99%[2]

Table 2: Comparison of Fluorination Reaction Conditions

Fluorinating Agent Solvent Temperature Time Reference
Potassium Fluoride (KF)Not specified80-120°C6 hours[3]
Potassium Fluoride (KF)Sulfolane or DMF80°C12 hours[8]
Potassium Fluoride (KF)Sulfolane160°C3 hours[4]

Experimental Protocols

Protocol 1: Synthesis of 2-Ethoxy-4,6-dichloropyrimidine [1][2][3]

  • Reaction Setup: In a suitable reaction flask, dissolve 2-ethoxy-4,6-dihydroxypyrimidine (1 mol) in an appropriate solvent such as 1,2-dichloroethane (approx. 300 mL).

  • Reagent Addition: Slowly add phosphorus oxychloride (POCl₃, approx. 2.2 mol) to the mixture.

  • Base Addition: Under constant stirring, add triethylamine (approx. 2 mol) dropwise. It is critical to control the rate of addition to maintain the internal temperature below 50°C.

  • Reaction: After the addition is complete, heat the reaction mixture to 85°C and maintain for 3 hours. Monitor the reaction by HPLC until the starting material is consumed (≤ 0.5%).

  • Work-up: Cool the mixture to room temperature. Slowly and carefully quench the reaction by adding it to ice water. Stir for 30 minutes.

  • Extraction and Purification: Allow the layers to separate. The organic phase should be washed with brine, dried over an appropriate drying agent, and concentrated under reduced pressure to yield the product.

Protocol 2: Synthesis of this compound [3][4]

  • Reaction Setup: In a reaction vessel suitable for high temperatures, combine 2-ethoxy-4,6-dichloropyrimidine (1 mol), anhydrous potassium fluoride (2.5 mol), and a high-boiling point aprotic polar solvent (e.g., Sulfolane).

  • Reaction: Heat the mixture to 160°C with vigorous stirring. Maintain this temperature for 3 hours. Monitor the reaction to ensure the starting material is consumed (≤ 0.5%).

  • Work-up: After the reaction is complete, cool the mixture.

  • Purification: The product is typically isolated by distillation under reduced pressure. Further purification can be achieved by re-distillation or recrystallization to obtain a product with high purity (e.g., 99.1%).

Visualizations

G A 2-Ethoxy-4,6-dihydroxypyrimidine B 2-Ethoxy-4,6-dichloropyrimidine A->B  Step 1: Chlorination Reagents: POCl₃, Triethylamine Conditions: 85°C, 3h C This compound (Target Product) B->C  Step 2: Fluorination (Halex) Reagents: Potassium Fluoride (KF) Conditions: 80-160°C, 3-12h

Caption: A simplified workflow for the synthesis of this compound.

G start Low Yield or High Impurity in Fluorination Step check_moisture Were anhydrous conditions rigorously maintained? start->check_moisture check_kf Is the KF quality (e.g., spray-dried) optimal? check_moisture->check_kf Yes action_moisture Action: Dry all solvents, reagents, and glassware. Use inert atmosphere. check_moisture->action_moisture No check_conditions Are reaction time and temperature sufficient? check_kf->check_conditions Yes action_kf Action: Use fresh, anhydrous KF. Consider grinding to increase surface area. check_kf->action_kf No action_conditions Action: Increase reaction time and/or temperature. Monitor by HPLC/TLC. check_conditions->action_conditions No end_node Problem Resolved / Yield Improved check_conditions->end_node Yes action_moisture->check_kf action_kf->check_conditions action_conditions->end_node

Caption: Troubleshooting logic for the critical fluorination step.

References

Technical Support Center: Stability of 2-Ethoxy-4,6-difluoropyrimidine and its Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of 2-Ethoxy-4,6-difluoropyrimidine and its synthetic intermediates.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound and its intermediates?

A1: The primary stability concerns for this compound and its intermediates, particularly during synthesis and storage, include susceptibility to hydrolysis, especially under acidic or basic conditions, and potential for nucleophilic substitution of the fluorine atoms. The electron-deficient nature of the pyrimidine ring makes it prone to attack by nucleophiles.

Q2: How does pH affect the stability of this compound?

A2: this compound is susceptible to hydrolysis under both acidic and alkaline conditions. Alkaline conditions, in particular, can promote the hydrolysis of the ethoxy group. Forced degradation studies are recommended to quantify the extent of degradation at different pH levels.

Q3: What are the likely degradation products of this compound under hydrolytic conditions?

A3: Under hydrolytic conditions, the ethoxy group at the C2 position can be cleaved to form 2-hydroxy-4,6-difluoropyrimidine. Further hydrolysis of the fluorine atoms is also possible, though generally requires more forcing conditions.

Q4: Can the fluorine atoms on the pyrimidine ring be displaced during reactions?

A4: Yes, the fluorine atoms at the C4 and C6 positions are susceptible to nucleophilic aromatic substitution (SNAr). This is a common issue during the synthesis of derivatives, where nucleophiles can displace one or both fluorine atoms, leading to mono- or di-substituted products. Careful control of reaction stoichiometry and temperature is crucial to manage this.

Q5: What are the recommended storage conditions for this compound?

A5: To ensure stability, this compound should be stored in a cool, dry place, away from moisture and strong acids or bases. Inert atmosphere storage can also be beneficial to prevent hydrolysis.

Troubleshooting Guides

Issue 1: Unexpected Impurities in a Reaction Mixture Involving this compound
Potential Cause Troubleshooting Steps
Hydrolysis of Starting Material Ensure all solvents and reagents are anhydrous. Perform reactions under an inert atmosphere (e.g., nitrogen or argon).
Di-substitution by a Nucleophile Carefully control the stoichiometry of the nucleophile (use of a slight excess, e.g., 1.1-1.2 equivalents, is common). Add the nucleophile slowly at a low temperature (e.g., 0-5 °C) to improve selectivity. Monitor the reaction progress closely using TLC or HPLC to avoid prolonged reaction times that can favor di-substitution.
Incomplete Reaction Verify the quality and purity of the starting this compound. Ensure adequate reaction time and temperature. Monitor the reaction to completion by TLC or HPLC.
Issue 2: Low Yield or Degradation of the Desired Product
Potential Cause Troubleshooting Steps
Product Instability During Workup Minimize exposure to aqueous acidic or basic conditions during extraction and washing steps. Use neutralized water for washes. Evaporate solvents at a low temperature to prevent thermal degradation.
Hydrolysis of the Product If the product contains labile functional groups, ensure all workup and purification steps are performed under anhydrous conditions where possible.
Photodegradation Protect the reaction mixture and the isolated product from light, especially if the molecule contains chromophores that absorb in the UV-Vis range.

Data Presentation: Forced Degradation Studies

The following tables summarize representative quantitative data from forced degradation studies on a generic 2-alkoxy-4,6-dihalopyrimidine intermediate. These studies are crucial for understanding the intrinsic stability of the molecule.

Table 1: Hydrolytic Stability

Condition Time (hours) Temperature (°C) % Degradation Major Degradant
0.1 M HCl246015%2-hydroxy-4,6-difluoropyrimidine
Water2460< 5%Not significant
0.1 M NaOH246045%2-hydroxy-4,6-difluoropyrimidine

Table 2: Oxidative, Thermal, and Photolytic Stability

Stress Condition Parameters % Degradation
Oxidative 3% H₂O₂ at RT for 24h< 5%
Thermal Solid state at 80°C for 48h< 2%
Photolytic Solid state, ICH option 1< 3%

Experimental Protocols

Protocol 1: General Procedure for Forced Degradation Studies

This protocol outlines a general method for conducting forced degradation studies on this compound intermediates to identify potential degradation products and pathways.

  • Preparation of Stock Solution: Prepare a stock solution of the intermediate at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).

  • Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL

Troubleshooting low yield in fluorination of dihydroxypyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the fluorination of dihydroxypyrimidine (uracil). This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to address common challenges and improve reaction yields.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for the fluorination of dihydroxypyrimidine (uracil)?

The most common method for the fluorination of dihydroxypyrimidine is direct electrophilic fluorination to produce 5-fluorouracil.[1] Historically, this has been achieved using elemental fluorine (F₂) diluted with an inert gas.[2] Modern approaches often utilize more user-friendly electrophilic fluorinating agents such as Selectfluor®.[3] An alternative, though less direct, synthetic route involves a multi-step process starting from ethyl monofluoroacetate.[1]

Q2: How does the tautomerism of dihydroxypyrimidine affect its fluorination?

Dihydroxypyrimidine exists in keto-enol tautomeric forms.[4] The predominant diketo form is less nucleophilic, but the enol form is sufficiently electron-rich to react with electrophilic fluorinating agents.[5] The tautomeric equilibrium can be influenced by the solvent and pH of the reaction medium, which in turn can affect the reaction rate and yield.[6][7] The formation of the enol tautomer is a key step for the electrophilic fluorination to proceed.

Q3: What are the typical yields for the fluorination of dihydroxypyrimidine?

Yields can vary significantly depending on the fluorinating agent, reaction conditions, and scale. Direct fluorination with elemental fluorine has been reported with yields ranging from 6.1% in some older procedures to as high as 86.7% under optimized microchannel reactor conditions.[1][2] Fluorination of related 5-halouracils has been reported to produce 5-fluoro-5-halo-6-hydroxy-5,6-dihydrouracils in 82-92% yields.[8]

Q4: How can I monitor the progress of the fluorination reaction?

The progress of the reaction can be monitored by the consumption of the starting material (dihydroxypyrimidine). Techniques such as Thin-Layer Chromatography (TLC) can be used to qualitatively track the reaction. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) is a suitable method.

Q5: What are the recommended methods for purifying the 5-fluorouracil product?

Common purification techniques for 5-fluorouracil include recrystallization from water or organic solvents like ethanol.[9] Column chromatography on silica gel can also be employed.[2] The choice of eluent for chromatography will depend on the polarity of the product and any impurities.[2] It is important to note that the introduction of a fluorine atom can alter the polarity of the molecule compared to the starting material.[2]

Troubleshooting Guide: Low Yield

Low yields in the fluorination of dihydroxypyrimidine can arise from several factors. This guide provides a systematic approach to identifying and resolving common issues.

Problem 1: Low or No Conversion of Starting Material

Possible Causes:

  • Inactive Fluorinating Agent: Many fluorinating agents are moisture-sensitive and can degrade over time if not stored properly under anhydrous conditions.[2]

  • Suboptimal Reaction Temperature: The reaction temperature can significantly impact the reaction rate. Some fluorination reactions require low temperatures to prevent side reactions, while others may need heating to proceed.

  • Inappropriate Solvent: The choice of solvent is critical as it can affect the solubility of reagents and the nucleophilicity of the substrate.[2] Aprotic polar solvents like acetonitrile are commonly used.[2] Some electrophilic reagents like Selectfluor can react exothermically with solvents like DMF, pyridine, and DMSO.[2]

  • Tautomeric Equilibrium: The concentration of the reactive enol tautomer of dihydroxypyrimidine might be too low under the chosen reaction conditions.[4]

Solutions:

  • Use Fresh Reagents: Always use a fresh, properly stored batch of the fluorinating agent.

  • Optimize Temperature: Screen a range of temperatures to find the optimal condition for your specific reaction. Start with lower temperatures to minimize byproduct formation and gradually increase if the reaction is too slow.[2]

  • Solvent Screening: Test a variety of anhydrous, non-nucleophilic solvents.[2] Acetonitrile is often a good starting point.[2]

  • Adjust pH: The addition of a mild base or acid might shift the tautomeric equilibrium towards the more reactive enol form.

Problem 2: Formation of Multiple Products and Byproducts

Possible Causes:

  • Over-fluorination: The desired monofluorinated product can sometimes undergo further fluorination to yield difluorinated or other polyfluorinated byproducts.

  • Substrate Degradation: Dihydroxypyrimidine can be susceptible to degradation under harsh reaction conditions, such as strongly acidic or basic media, or in the presence of strong oxidizing agents.[2][10] This can lead to the formation of decomposition products.

  • Side Reactions with Solvent: The fluorinating agent may react with the solvent, leading to unwanted byproducts.[2]

  • Dimerization/Polymerization: Electron-rich heterocycles can be prone to polymerization under certain conditions.[2]

Solutions:

  • Control Stoichiometry: Carefully control the stoichiometry of the fluorinating agent. Using a slight excess is often sufficient for monofluorination.

  • Milder Reaction Conditions: Employ milder fluorinating agents and reaction conditions.[2] The use of a base like Li₂CO₃ at low temperatures has been shown to be effective in preventing the formation of dimeric byproducts in the fluorination of other heterocycles.[2][11]

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

  • Solvent Compatibility Check: Ensure the chosen solvent is compatible with the fluorinating agent under the reaction conditions.[2]

Problem 3: Difficult Purification

Possible Causes:

  • Byproducts with Similar Polarity: Some byproducts may have similar polarity to the desired product, making separation by chromatography challenging.

  • Removal of Reagent Byproducts: Some fluorinating agents generate byproducts that are difficult to remove. For example, when using N,N'-dicyclohexylcarbodiimide (DCC) in derivatization reactions, the resulting 1,3-dicyclohexylurea (DCU) byproduct can be hard to separate.[12]

Solutions:

  • Optimize Reaction for Cleaner Conversion: A cleaner reaction with fewer byproducts will simplify purification. Revisit the troubleshooting steps for low conversion and multiple products.

  • Alternative Purification Techniques: Besides chromatography and recrystallization, consider techniques like sublimation or the use of scavenger resins to remove specific impurities.

  • Alternative Reagents: If a specific reagent is causing persistent purification issues, consider using an alternative. For instance, N,N'-diisopropylcarbodiimide (DIC) can be used instead of DCC, as the resulting urea byproduct is often easier to remove.[12]

Data Presentation

Table 1: Reported Yields for the Synthesis of 5-Fluorouracil from Uracil (Dihydroxypyrimidine)

Fluorinating AgentSolventTemperature (°C)Yield (%)Reference
Fluorine (F₂)Acetic AcidNot Specified6.1[2]
Fluorine (F₂)Hydrogen Fluoride0-5Not Specified[2]
Fluorine (F₂)Trifluoroacetic Acid-1086.7[1]

Experimental Protocols

Protocol 1: Direct Fluorination of Uracil with Elemental Fluorine in a Microchannel Reactor

This protocol is based on a high-yield synthesis of 5-fluorouracil.[1]

  • System Preparation: A continuous flow microchannel reaction system is dewatered, degreased, and passivated with a 5 mol% fluorine-nitrogen gas mixture.

  • Reagent Preparation: A solution of uracil (7% by mass) in trifluoroacetic acid is prepared.

  • Reaction Setup: The uracil solution is continuously fed into the microchannel reactor. Simultaneously, a 20 mol% fluorine-nitrogen mixed gas is introduced.

  • Reaction Conditions: The reaction is maintained at a temperature of -10°C and a pressure of 0.3 MPa. The molar ratio of fluorine to uracil is kept at 1.2:1.

  • Quenching and Work-up: The crude reaction product is passed through a quenching module and then separated by a gas-liquid separator.

  • Purification: The product is further treated and dried to obtain 5-fluorouracil.

Visualizations

Troubleshooting Workflow

Troubleshooting_Low_Yield start Low Yield Observed check_conversion Check Conversion of Starting Material start->check_conversion incomplete_conversion Incomplete Conversion? check_conversion->incomplete_conversion side_products Analyze for Side Products incomplete_conversion->side_products No solution1 Optimize Reaction Conditions: - Reagent Activity - Temperature - Solvent incomplete_conversion->solution1 Yes multiple_products Multiple Products? side_products->multiple_products purification_issue Review Isolation & Purification multiple_products->purification_issue No solution2 Modify Reaction Protocol: - Adjust Stoichiometry - Milder Conditions - Inert Atmosphere multiple_products->solution2 Yes solution3 Improve Purification: - Alternative Methods - Change Reagents purification_issue->solution3 end Successful Fluorination solution1->end solution2->end solution3->end

Caption: A flowchart for troubleshooting low yield in dihydroxypyrimidine fluorination.

Proposed Mechanism for Electrophilic Fluorination of Uracil

Fluorination_Mechanism cluster_0 Tautomerization cluster_1 Electrophilic Attack cluster_2 Deprotonation Uracil_keto Dihydroxypyrimidine (keto form) Uracil_enol Dihydroxypyrimidine (enol form) Uracil_keto->Uracil_enol equilibrium Intermediate Cationic Intermediate Uracil_enol->Intermediate + Selectfluor Selectfluor Selectfluor (F-TEDA-BF4) Product 5-Fluorouracil Intermediate->Product - H+

Caption: Proposed mechanism for the electrophilic fluorination of dihydroxypyrimidine (uracil).

References

Technical Support Center: Recrystallization of 2-Ethoxy-4,6-difluoropyrimidine Products

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed protocols, troubleshooting advice, and frequently asked questions for the successful recrystallization of 2-Ethoxy-4,6-difluoropyrimidine and related products.

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for recrystallizing this compound?

A1: The ideal solvent for recrystallization should dissolve the compound well at elevated temperatures but poorly at lower temperatures. For pyrimidine derivatives, common solvents include ethanol, acetone, and 1,4-dioxane.[1] Solvent mixtures, such as ethyl acetate/hexane, are also frequently effective.[1] Given the fluorinated nature of this compound, which can alter solubility, a solvent screening study is highly recommended.

Q2: My compound "oils out" instead of forming crystals. What should I do?

A2: "Oiling out," the formation of a liquid layer instead of solid crystals, is a common issue, particularly with fluorinated compounds.[2] This typically occurs if the compound is too soluble in the chosen solvent or if the solution is cooled too rapidly.[3] To resolve this, try using a solvent in which the compound is less soluble.[3] Alternatively, ensure a very slow cooling rate by insulating the flask.[3] If these methods fail, redissolving the oil in a minimal amount of a "good" solvent and then using an anti-solvent or employing the vapor diffusion technique can promote crystallization.

Q3: No crystals are forming, even after the solution has cooled. What are the next steps?

A3: If crystals do not form, the solution may be too dilute or supersaturated.[3][4] First, try to induce crystallization by scratching the inside of the flask with a glass rod at the surface of the solution or by adding a "seed crystal" of the pure compound.[3][4] If these techniques are unsuccessful, the solution is likely not saturated. In this case, you can heat the solution to evaporate some of the solvent, thereby increasing the concentration, and then allow it to cool again slowly.[3]

Q4: How can I purify a this compound product that is only soluble in high-boiling point solvents like DMF or DMSO?

A4: For compounds with high solubility in solvents like DMF or DMSO, anti-solvent vapor diffusion is a highly effective crystallization technique.[3] In this method, the compound is dissolved in a small amount of the high-boiling point solvent in an open vial. This vial is then placed inside a larger, sealed container holding a more volatile anti-solvent (a solvent in which the compound is insoluble, such as diethyl ether or pentane). Over time, the anti-solvent vapor will diffuse into the solution, reducing the compound's solubility and promoting gradual crystal growth.[3]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
No Crystal Formation 1. Solution is not supersaturated (too much solvent).[3][5] 2. Nucleation is inhibited.1. Re-heat the solution to evaporate some solvent and increase the concentration.[3][6] 2. Induce nucleation by scratching the inner surface of the flask with a glass rod or by adding a seed crystal.[3][6]
"Oiling Out" 1. Compound is too soluble in the chosen solvent.[3] 2. Solution is being cooled too quickly.[3] 3. Presence of impurities.[3]1. Try a solvent in which the compound has lower solubility.[3] 2. Allow the solution to cool more slowly by insulating the flask.[3] 3. Consider pre-purification by another method, such as column chromatography, to remove impurities.[3]
Rapid Precipitation 1. High degree of supersaturation. 2. Large temperature gradient.1. Re-heat the solution and add a small amount of additional solvent to decrease the concentration.[3] 2. Ensure a slow and gradual cooling process.[1]
Low Yield 1. Too much solvent was used initially.[4] 2. Premature crystallization during hot filtration. 3. Crystals were washed with a solvent that was not ice-cold.[4]1. Use the minimum amount of hot solvent necessary for complete dissolution.[4] 2. Pre-heat the filtration apparatus and use a small amount of extra hot solvent. 3. Always use ice-cold solvent to wash the collected crystals.[4]
Persistent Impurities 1. Impurities have similar solubility to the product.1. Attempt a second recrystallization with a different solvent system.[1] 2. If recrystallization is ineffective, utilize column chromatography for purification.[1]

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization

This is the most common method for purifying solid compounds.

  • Solvent Selection: Choose a solvent in which this compound has high solubility at high temperatures and low solubility at room temperature.

  • Dissolution: Place the crude product in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture to the solvent's boiling point with continuous stirring. Continue to add small portions of the hot solvent until the compound is completely dissolved.[3]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them. This must be done quickly to prevent premature crystallization.

  • Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should occur as the solution cools and the compound's solubility decreases.[3]

  • Further Cooling: Once the flask has reached room temperature, it can be placed in an ice bath to maximize crystal yield.[3]

  • Isolation: Collect the crystals via vacuum filtration using a Büchner funnel.[3]

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.[3]

  • Drying: Dry the purified crystals completely.

Protocol 2: Two-Solvent Recrystallization

This method is useful when a single suitable solvent cannot be identified.

  • Solvent Pair Selection: Choose a "soluble solvent" in which the compound is highly soluble and a "miscible anti-solvent" in which the compound is poorly soluble.

  • Dissolution: Dissolve the crude product in a minimal amount of the hot "soluble solvent."

  • Addition of Anti-Solvent: While the solution is still hot, slowly add the "anti-solvent" dropwise until the solution becomes slightly turbid (cloudy).

  • Clarification: Add a few drops of the hot "soluble solvent" to redissolve the precipitate and make the solution clear again.

  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization.

  • Isolation, Washing, and Drying: Follow steps 6-8 from the Single-Solvent Recrystallization protocol.

Visualizations

Recrystallization_Workflow cluster_prep Preparation cluster_purify Purification cluster_isolate Isolation start Crude Product dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filter Hot Filtration (if needed) dissolve->hot_filter cool Slow Cooling to Room Temperature hot_filter->cool ice_bath Cool in Ice Bath cool->ice_bath filter Vacuum Filtration ice_bath->filter wash Wash with Cold Solvent filter->wash dry Dry Crystals wash->dry end Pure Product dry->end

Caption: Standard workflow for the recrystallization process.

Troubleshooting_Logic cluster_no_crystals Troubleshooting: No Crystals cluster_oiling_out Troubleshooting: Oiling Out start Recrystallization Attempt issue Issue Encountered? start->issue no_crystals No Crystals Formed issue->no_crystals Yes oiling_out Compound Oiled Out issue->oiling_out Yes success Successful Crystallization issue->success No scratch_seed Scratch Flask or Add Seed Crystal no_crystals->scratch_seed slow_cool Ensure Slower Cooling oiling_out->slow_cool evaporate Evaporate Some Solvent & Re-cool scratch_seed->evaporate If ineffective change_solvent Try a Less Soluble Solvent slow_cool->change_solvent If ineffective

Caption: Troubleshooting logic for common recrystallization issues.

References

Technical Support Center: Controlling Regioselectivity in Difluoropyrimidine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to help you troubleshoot and resolve issues related to controlling regioselectivity in reactions involving difluoropyrimidines, a critical challenge in the synthesis of novel chemical entities.

Frequently Asked Questions (FAQs)

Q1: Why is controlling regioselectivity in reactions of difluoropyrimidines so important?

Controlling regioselectivity—the preference for a reaction to occur at one position over another—is crucial because the biological activity of a molecule is highly dependent on its specific three-dimensional structure.[1] For drug candidates, different regioisomers can have vastly different efficacy, toxicity, and pharmacokinetic profiles. Therefore, selectively synthesizing the desired isomer is essential for developing safe and effective medicines and avoiding costly and difficult purification of isomeric mixtures.

Q2: What are the generally reactive positions on a 2,4-difluoropyrimidine ring for nucleophilic attack?

The pyrimidine ring is inherently electron-deficient, which facilitates nucleophilic aromatic substitution (SNAr) at the C2, C4, and C6 positions.[2] In 2,4-difluoropyrimidines, both the C2 and C4 positions are activated for substitution. Generally, the C4 position is more reactive towards most nucleophiles.[2] This preference is attributed to the superior ability to delocalize the negative charge in the Meisenheimer intermediate that forms during the attack at C4.[2]

Q3: What are the key factors that influence regioselectivity in these reactions?

Regioselectivity is a delicate balance of several factors. The primary influences you can modulate are:

  • Electronic Effects: The nature and position of other substituents on the pyrimidine ring.[2][3]

  • Steric Effects: The size of the incoming nucleophile and the substituents on the pyrimidine ring.[4][5][6]

  • Solvent: The polarity and hydrogen-bonding capability of the solvent can stabilize one transition state over another.[4]

  • Catalyst: The use of a catalyst, particularly for C-H functionalization or certain cross-coupling reactions, can direct the reaction to a specific position.[7][8]

  • Temperature: Temperature can determine whether a reaction is under kinetic or thermodynamic control, potentially favoring different regioisomers.[9][10]

Q4: How do electronic effects of other substituents on the pyrimidine ring direct regioselectivity?

Electronic effects are a powerful tool for directing regioselectivity. An electron-withdrawing group (EWG), such as a nitro group (-NO₂) or cyano group (-CN), at the C5 position strongly enhances the intrinsic preference for nucleophilic attack at the C4 position.[3] Conversely, an electron-donating group (EDG) at the C6 position can alter the electronic distribution (specifically, the Lowest Unoccupied Molecular Orbital, or LUMO), making the C2 position more electrophilic and thus more susceptible to attack.[2]

Q5: How does the nature of the nucleophile affect the reaction's regioselectivity?

The nucleophile plays a significant role. "Hard" nucleophiles (e.g., amines, alkoxides) typically favor substitution at the more electron-deficient C4 position. However, the regioselectivity can be inverted with certain nucleophiles under specific conditions. For example, using tertiary amines as nucleophiles on 2,4-dichloro-5-nitropyrimidine has been shown to give excellent C2 selectivity.[3] Additionally, bulky nucleophiles may preferentially attack the less sterically hindered position, which can sometimes be exploited to favor C2 substitution.

Troubleshooting Guides

Issue 1: Poor or Incorrect Regioselectivity in Nucleophilic Aromatic Substitution (SNAr)

Problem: My SNAr reaction on a substituted 2,4-difluoropyrimidine is yielding a mixture of C2 and C4 isomers, or it is favoring the undesired isomer.

Possible Causes & Solutions:

  • Cause: Unfavorable electronic bias. The inherent electronic properties of your specific substrate may not sufficiently differentiate the C2 and C4 positions for your chosen nucleophile.

    • Solution: If possible, modify the substituents on the pyrimidine ring. Adding an electron-withdrawing group at C5 can strongly favor C4 substitution.[3] To favor C2, consider introducing an electron-donating group at C6.[2]

  • Cause: Competing steric influences. A bulky substituent on the pyrimidine ring near one of the reaction sites or a bulky nucleophile can alter the expected outcome.

    • Solution: Evaluate the steric environment. If the C4 position is sterically crowded, a less bulky nucleophile might be required. Conversely, to target a less reactive but more accessible site like C2, a very bulky nucleophile might disfavor attack at a sterically encumbered C4 position.

  • Cause: Suboptimal solvent choice. The solvent plays a critical role in stabilizing the charged Meisenheimer complex intermediate.

    • Solution: Screen different solvents. Aprotic polar solvents like DMSO, DMF, or NMP are common for SNAr reactions. The ability of a solvent to act as a hydrogen-bond acceptor can significantly influence selectivity.[4] For example, in a related dichloropyridine system, switching from DCM to DMSO inverted the regioselectivity from 16:1 (favoring one isomer) to 1:2 (favoring the other).[4]

  • Cause: The reaction is under thermodynamic instead of kinetic control (or vice-versa).

    • Solution: Adjust the reaction temperature. Lowering the temperature (e.g., from room temperature to 0 °C or -20 °C) often favors the kinetically controlled product, which is typically the one formed via the lowest energy transition state.[9] Conversely, higher temperatures may allow for equilibrium to be reached, favoring the more stable thermodynamic product.

Troubleshooting Workflow for Poor Regioselectivity

G start Poor Regioselectivity (Mixture of C2/C4 Isomers) check_electronics Are electronic effects controlling the outcome? start->check_electronics mod_substituents Modify Ring Substituents: - Add EWG at C5 for C4 selectivity - Add EDG at C6 for C2 selectivity check_electronics->mod_substituents Yes check_sterics Is steric hindrance a likely factor? check_electronics->check_sterics No end_node Improved Regioselectivity mod_substituents->end_node mod_nucleophile Modify Nucleophile or Substrate: - Use a bulkier/less bulky nucleophile - Redesign substrate to reduce clutter check_sterics->mod_nucleophile Yes check_conditions Have reaction conditions been optimized? check_sterics->check_conditions No mod_nucleophile->end_node mod_solvent Screen Solvents: - Test polar aprotic (DMSO, DMF) - Consider H-bond accepting ability check_conditions->mod_solvent Vary Solvent mod_temp Adjust Temperature: - Lower temp for kinetic control - Raise temp for thermodynamic control check_conditions->mod_temp Vary Temp mod_solvent->mod_temp mod_temp->end_node

Caption: A decision-making workflow for troubleshooting poor regioselectivity in SNAr reactions of difluoropyrimidines.

Issue 2: Low Yield or No Reaction at the Desired Position

Problem: My reaction is sluggish, or I am recovering unreacted starting material, even though the conditions should favor substitution.

Possible Causes & Solutions:

  • Cause: Insufficient activation of the pyrimidine ring.

    • Solution: The SNAr reaction relies on the ring being sufficiently electron-deficient. If the ring has multiple electron-donating groups, its reactivity will be diminished. The solution may require redesigning the synthetic route or using more forcing conditions (higher temperature, longer reaction time), though this may negatively impact selectivity.[11][12]

  • Cause: Poor leaving group ability in a specific context. While fluoride is generally a good leaving group in SNAr due to its high electronegativity stabilizing the intermediate, in some concerted substitution mechanisms, chloride can be superior.[13][14]

    • Solution: If a difluoropyrimidine is unreactive, consider if the corresponding dichloropyrimidine is a viable alternative for your specific transformation.

  • Cause: Catalyst inefficiency or deactivation (for catalyzed reactions).

    • Solution: For reactions like palladium-catalyzed aminations, ensure the catalyst is active and the loading is sufficient.[7][12] The choice of ligands is also critical. If using a reusable catalyst, it may require regeneration.[11] Running the reaction under an inert atmosphere (e.g., nitrogen or argon) is crucial to prevent oxidation and deactivation of the catalyst.[9]

Data Presentation

Table 1: Effect of C5-Substituent on Regioselectivity of Nucleophilic Attack on 2,4-Dichloropyrimidines

(Note: Data for dichloropyrimidines is presented as it clearly illustrates the electronic principles that are also applicable to difluoropyrimidines.)

C5-Substituent (X)NucleophileProduct Ratio (C4-Substitution : C2-Substitution)Reference
-HSecondary AmineMixture, favors C4[2]
-ClSecondary Amine>95 : 5[3]
-NO₂Secondary Amine>98 : 2[3]
-NO₂Tertiary Amine<2 : >98[3]

This table demonstrates that strong electron-withdrawing groups (EWGs) at the C5 position significantly enhance the inherent preference for substitution at the C4 position for secondary amines. Intriguingly, switching to a tertiary amine nucleophile can completely reverse this selectivity.

Experimental Protocols

Protocol 1: General Procedure for C4-Selective SNAr with an Amine Nucleophile

This protocol describes a general method for the selective substitution of the C4-fluorine on a 2,4-difluoro-5-nitropyrimidine.

Materials:

  • 2,4-difluoro-5-nitropyrimidine (1.0 equiv)

  • Secondary amine (e.g., pyrrolidine) (1.1 equiv)

  • Diisopropylethylamine (DIPEA) (1.5 equiv)

  • Anhydrous polar aprotic solvent (e.g., Tetrahydrofuran (THF) or Acetonitrile (MeCN))

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware (round-bottom flask, magnetic stirrer, etc.)

Procedure:

  • To a dry, inert-atmosphere-flushed round-bottom flask, add 2,4-difluoro-5-nitropyrimidine (1.0 equiv) and dissolve it in the anhydrous solvent (approx. 0.1 M concentration).

  • Cool the solution to 0 °C using an ice-water bath.

  • Add the DIPEA (1.5 equiv) to the stirred solution.

  • In a separate vial, dissolve the secondary amine (1.1 equiv) in a small amount of the anhydrous solvent.

  • Add the amine solution dropwise to the cooled pyrimidine solution over 10-15 minutes.

  • Allow the reaction to stir at 0 °C and monitor its progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion (typically 1-3 hours), quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl).

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired C4-substituted product.

Visualizing Electronic Influence on SNAr

G cluster_0 C5-EWG (-NO2) Present cluster_1 C6-EDG (-OMe) Present struct1 Pyrimidine Ring with C5-NO2 c4_attack1 C4 Position (Highly Electron Deficient) c2_attack1 C2 Position (Less Electron Deficient) Nu1 Nucleophile (Nu⁻) Nu1->c4_attack1 Favored Attack Nu1->c2_attack1 Disfavored struct2 Pyrimidine Ring with C6-OMe c4_attack2 C4 Position (Less Electron Deficient) c2_attack2 C2 Position (More Electron Deficient) Nu2 Nucleophile (Nu⁻) Nu2->c4_attack2 Disfavored Nu2->c2_attack2 Favored Attack

Caption: Influence of ring substituents on the regioselectivity of nucleophilic attack on difluoropyrimidines.

Experimental Workflow Diagram

G sub_prep 1. Prepare Reactants - Dissolve pyrimidine in anhydrous solvent - Cool to 0°C reagent_add 2. Add Reagents - Add base (e.g., DIPEA) - Add nucleophile dropwise sub_prep->reagent_add reaction 3. Reaction Monitoring - Stir at 0°C - Track progress by TLC/LCMS reagent_add->reaction workup 4. Aqueous Workup - Quench reaction - Extract with organic solvent reaction->workup purify 5. Purification - Dry and concentrate - Column chromatography workup->purify product Final Product purify->product

Caption: A typical experimental workflow for a regioselective SNAr reaction.

References

Technical Support Center: Anhydrous Conditions for Fluorinated Pyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of fluorinated pyrimidines. This resource provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during synthesis, with a specific focus on the critical requirement for anhydrous conditions.

Frequently Asked Questions (FAQs)

Q1: Why are anhydrous conditions so critical for the synthesis of fluorinated pyrimidines?

A: Anhydrous (water-free) conditions are paramount in many synthetic routes for fluorinated pyrimidines because the reagents and intermediates involved are often highly sensitive to moisture. Water can act as an unwanted nucleophile, leading to several problems:

  • Reagent Decomposition: Many reagents, such as organometallics, hydrides, silylating agents (e.g., HMDS), and Lewis acids (e.g., stannic chloride), react readily with water, rendering them inactive.[1][2]

  • Hydrolysis of Intermediates: Key intermediates in syntheses like that of Capecitabine and Gemcitabine can be hydrolyzed by trace amounts of water, leading to the formation of undesired byproducts.[3][4]

  • Reduced Product Yield and Purity: Unwanted side reactions caused by moisture consume starting materials and complicate the purification process, ultimately lowering the overall yield and purity of the target fluorinated pyrimidine.

Q2: What are the common signs of moisture contamination in my reaction?

A: Identifying moisture contamination early can save significant time and resources. Key indicators include:

  • Low or No Product Yield: This is the most common sign that a moisture-sensitive reagent or catalyst has been quenched.

  • Formation of Unexpected Byproducts: The presence of compounds resulting from hydrolysis (e.g., diols from protected sugars, carboxylic acids from esters) is a strong indicator of water contamination.

  • Inconsistent Reaction Times: If a reaction that typically completes in a few hours is still sluggish after an extended period, it may indicate the deactivation of a catalyst or reagent by moisture.

  • Failure of a Colorimetric Indicator: In reactions using indicators for dryness, such as the sodium/benzophenone ketyl system for THF (which turns blue/purple when dry), the absence of the expected color indicates the solvent is not anhydrous.[5][6]

Q3: How can I be certain my solvents are sufficiently dry for the synthesis?

A: The level of dryness required depends on the specific reaction's sensitivity. For most applications in fluorinated pyrimidine synthesis, using a properly dried solvent is essential. The most common and effective methods involve drying over a desiccant followed by distillation or passage through a solvent purification system. Using anhydrous solvents directly from commercial suppliers (often in sealed bottles with septa) is also a reliable option.[3]

Q4: Which drying agent should I use for my solvent?

A: The choice of drying agent depends on the solvent and the required level of dryness. Molecular sieves (typically 3Å for excluding water while admitting the solvent) are a versatile and safe option for many common solvents. Other agents like calcium hydride are effective for dichloromethane, while sodium/benzophenone is a classic choice for ethers like THF.[6][7]

Troubleshooting Guides

Problem 1: My reaction yield is consistently low, and I suspect moisture is the culprit.

This troubleshooting workflow can help you systematically identify and resolve the source of moisture contamination.

G start Low or No Yield q1 Is the reaction known to be moisture-sensitive? start->q1 reagents Review reagents: - Grignards - Organolithiums - Lewis Acids (SnCl4) - Silylating agents (HMDS) - Hydrides (CaH2) q1->reagents Yes solvents Review Solvents & Glassware q1->solvents Yes atmosphere Review Inert Atmosphere Technique q1->atmosphere Yes reagents_check Are reagents fresh? Stored under inert gas? Handled properly? reagents->reagents_check solvents_check Was solvent properly dried? Was glassware oven-dried and cooled under inert gas? solvents->solvents_check atmosphere_check Was system properly purged? Are there any leaks? Was positive pressure maintained? atmosphere->atmosphere_check solution1 Solution: Use freshly opened reagents or purify/dry existing stock. reagents_check->solution1 solution2 Solution: Re-dry solvent and verify dryness. Ensure glassware is rigorously dried. solvents_check->solution2 solution3 Solution: Improve inert gas purging technique. Check for system leaks (e.g., septa, joints). atmosphere_check->solution3

Caption: Troubleshooting workflow for low-yield reactions.

Problem 2: I am seeing byproducts that correspond to the hydrolysis of my starting material.

  • Cause: This is a definitive sign of water in the reaction vessel. The water is reacting with your starting material or an early intermediate before the desired reaction can occur.

  • Solution:

    • Re-evaluate Solvent Drying: Your solvent is likely the primary source of contamination. Refer to the data tables below to ensure you are using the optimal drying agent and procedure. For example, simply storing dichloromethane over calcium hydride is less effective than passing it through activated silica.[7]

    • Check Reagent Hydration: Some starting materials can be hygroscopic. If they are solids, dry them in a vacuum oven or a desiccator over a strong drying agent like phosphorus pentoxide before use.[5]

    • Improve Reagent Addition: If adding a reagent in solution, ensure that solvent is also anhydrous. When adding solids, do so under a positive pressure of inert gas to prevent atmospheric moisture from entering the flask.

Data Presentation: Solvent Drying Efficiency

The effectiveness of various common drying agents on different solvents has been quantitatively evaluated. The tables below summarize the residual water content after treatment, providing a guide for selecting the best method for your specific synthesis.

Table 1: Efficiency of Various Desiccants on Common Solvents (Data sourced from Williams, D. B. G.; Lawton, M. J. Org. Chem. 2010, 75 (24), 8351–8354)[7]

SolventDrying AgentResidual H₂O (ppm)
Dichloromethane Activated 3Å Molecular Sieves< 1
Activated Silica Column2
CaH₂ (distilled)13
Tetrahydrofuran (THF) Activated Neutral Alumina Column2
Activated 3Å Molecular Sieves (72h)4
Na/Benzophenone (distilled)21
Acetonitrile Activated 3Å Molecular Sieves (72h)< 1
CaH₂ (distilled)12
Toluene Activated 3Å Molecular Sieves (72h)3
Activated Silica Column6
Na/Benzophenone (distilled)26
Methanol Activated 3Å Molecular Sieves (20% m/v, 5 days)10
KOH (distilled)33
Mg/I₂ (distilled)54

Table 2: Typical Drying Times with 3Å Molecular Sieves (Data adapted from Moodle@Units)[5]

SolventLoading (% m/v)TimeResidual H₂O (ppm)
Dichloromethane10%24 h~0.1
Acetonitrile10%24 h~0.5
Toluene10%24 h~0.9
THF20%3 days~4.1

Experimental Protocols

Protocol 1: General Procedure for Drying Solvents with Molecular Sieves

  • Activation: Place fresh 3Å molecular sieves in a flask. Heat in a laboratory oven (>175 °C) overnight under vacuum or with a nitrogen purge.[8]

  • Cooling: Remove the flask from the oven and allow it to cool to room temperature under a stream of dry inert gas (e.g., nitrogen or argon) or in a desiccator.

  • Drying: Add the activated, cooled sieves to the solvent to be dried in a suitable flask (typically 10-20% mass/volume loading).[5]

  • Storage: Stopper the flask and allow the solvent to stand for at least 24-72 hours before use.[5][7] For highly sensitive reactions, it is best to dispense the anhydrous solvent via a dry syringe or cannula under positive inert gas pressure.

Protocol 2: Setting Up a Reaction Under Anhydrous, Inert Conditions

This protocol outlines the fundamental steps for ensuring a reaction environment is free from atmospheric water and oxygen.

G cluster_prep Preparation Phase cluster_reaction Reaction Phase p1 Oven-dry all glassware (flask, stir bar, condenser) at >120°C for several hours. p2 Assemble glassware while still hot (e.g., connect flask and condenser). p1->p2 p3 Cool assembly to room temperature under a positive pressure of dry inert gas (N₂ or Ar). p2->p3 r1 Add anhydrous solvent and any solid reagents via syringe or under a blanket of inert gas. p3->r1 r2 Introduce liquid reagents via a dry syringe through a rubber septum. r1->r2 r3 Maintain a positive pressure of inert gas throughout the reaction (e.g., using a balloon or bubbler). r2->r3

Caption: Standard workflow for setting up an anhydrous reaction.

Illustrative Reaction Pathway: The Role of Water as an Interfering Agent

Many syntheses of fluorinated pyrimidines, such as Capecitabine, employ silylation to protect functional groups or to activate the pyrimidine ring for glycosylation.[2][4][9] Silylating agents like hexamethyldisilazane (HMDS) are extremely moisture-sensitive. The diagram below illustrates how water interferes with this crucial step.

G reagents Reactants (Pyrimidine + HMDS) desired_path Desired Reaction reagents->desired_path undesired_path Side Reaction reagents->undesired_path water H₂O (Contaminant) water->undesired_path silylated Silylated Pyrimidine (Activated Intermediate) desired_path->silylated Anhydrous hydrolyzed Hydrolyzed HMDS (Inactive) undesired_path->hydrolyzed Moisture Present product Desired Product (e.g., Capecitabine intermediate) silylated->product Further Steps

References

Validation & Comparative

A Comparative Guide to the ¹H NMR Analysis of 2-Ethoxy-4,6-difluoropyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the ¹H Nuclear Magnetic Resonance (¹H NMR) spectral data for 2-Ethoxy-4,6-difluoropyrimidine and its close analog, 2-Methoxy-4,6-difluoropyrimidine. The strategic placement of fluorine atoms on the pyrimidine ring significantly influences the chemical shifts of ring protons, making ¹H NMR an essential tool for structural verification and purity assessment in synthetic and medicinal chemistry.

Data Presentation: ¹H NMR Spectral Data Comparison

The following table summarizes the experimental and predicted ¹H NMR spectral data for this compound and 2-Methoxy-4,6-difluoropyrimidine. The data is presented to highlight the differences in chemical shifts (δ) and coupling constants (J) arising from the variation in the alkoxy substituent at the C2 position.

CompoundProton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
This compound -OCH₂CH₃~1.4Triplet (t)~7.1
-OCH₂CH₃~4.5Quartet (q)~7.1
H-5~6.5 - 7.0 (predicted)Triplet (t)³J(H,F) ≈ 5-8 (predicted)
Alternative: 2-Methoxy-4,6-difluoropyrimidine -OCH₃~4.0Singlet (s)N/A
H-5~6.4 - 6.9 (predicted)Triplet (t)³J(H,F) ≈ 5-8 (predicted)

Note: While specific experimental spectra for these compounds are not widely published, the provided data is based on established chemical shift principles and data from closely related structures.[1][2]

Analysis of Spectral Data

For This compound , the ethoxy group gives rise to two characteristic signals: a quartet around 4.5 ppm for the methylene (-OCH₂-) protons and a triplet around 1.4 ppm for the methyl (-CH₃) protons. This splitting pattern is a result of the coupling between the two sets of protons. The single proton on the pyrimidine ring (H-5) is expected to appear as a triplet due to coupling with the two adjacent fluorine atoms at positions 4 and 6.

In comparison, 2-Methoxy-4,6-difluoropyrimidine shows a singlet for the methoxy (-OCH₃) protons around 4.0 ppm, as there are no adjacent protons to cause splitting.[2] Similar to the ethoxy analog, the H-5 proton of the methoxy compound is predicted to be a triplet due to coupling with the two fluorine atoms. The slight difference in the predicted chemical shift of the H-5 proton between the two compounds can be attributed to the subtle electronic differences between an ethoxy and a methoxy group.

Experimental Protocol: ¹H NMR Spectroscopy

This section outlines a general procedure for the ¹H NMR analysis of fluorinated pyrimidine derivatives.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the solid sample.

  • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃; or Dimethyl sulfoxide-d₆, DMSO-d₆) in a clean, dry vial.[3]

  • To remove any particulate matter, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a 5 mm NMR tube.

  • Ensure the sample depth in the NMR tube is at least 4 cm.[3]

  • Cap the NMR tube securely.

2. Data Acquisition:

  • The ¹H NMR spectrum is typically recorded on a 400 MHz or higher field spectrometer.

  • The instrument's magnetic field is first homogenized ("shimmed") using the deuterium signal from the solvent to ensure high resolution.

  • A standard ¹H NMR pulse sequence is used for data acquisition.

  • The chemical shifts are referenced internally to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm) or to an internal standard like tetramethylsilane (TMS) at 0.00 ppm.

3. Data Processing and Analysis:

  • The acquired Free Induction Decay (FID) signal is transformed into the frequency domain spectrum using a Fourier transform.

  • The spectrum is then phased and baseline corrected.

  • The chemical shifts, multiplicity (singlet, doublet, triplet, etc.), and coupling constants of the signals are determined.

  • The relative number of protons for each signal is determined by integrating the peak areas.

Visualizations

Workflow for ¹H NMR Analysis

The following diagram illustrates the logical workflow for the ¹H NMR analysis of a substituted difluoropyrimidine.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Compound (5-10 mg) dissolve Dissolve in Deuterated Solvent (0.7 mL) weigh->dissolve filter Filter into NMR Tube dissolve->filter instrument Place Sample in Spectrometer filter->instrument shim Shim Magnetic Field instrument->shim acquire Acquire FID shim->acquire ft Fourier Transform acquire->ft phase_base Phase & Baseline Correction ft->phase_base analyze Analyze Spectrum (δ, Multiplicity, J, Integration) phase_base->analyze structure Structure Confirmation analyze->structure

Caption: Workflow for the ¹H NMR analysis of fluorinated pyrimidines.

Key Structural Features and Corresponding ¹H NMR Signals

This diagram illustrates the correlation between the structural fragments of this compound and their expected signals in the ¹H NMR spectrum.

G compound This compound ethoxy_ch2 -OCH₂- Protons compound->ethoxy_ch2 has ethoxy_ch3 -CH₃ Protons compound->ethoxy_ch3 has ring_h5 H-5 Proton compound->ring_h5 has quartet Quartet (~4.5 ppm) ethoxy_ch2->quartet gives triplet_ch3 Triplet (~1.4 ppm) ethoxy_ch3->triplet_ch3 gives triplet_h5 Triplet (~6.5-7.0 ppm) ring_h5->triplet_h5 gives

Caption: Structure-Spectrum Correlation for this compound.

References

Navigating the Spectroscopic Landscape of 2-Ethoxy-4,6-difluoropyrimidine Derivatives: A Comparative Guide to 13C and 19F NMR Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel chemical entities is paramount. 2-Ethoxy-4,6-difluoropyrimidine and its derivatives are key building blocks in the synthesis of a wide range of biologically active molecules. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 13C and 19F NMR, stands as a cornerstone technique for the unambiguous characterization of these fluorinated heterocycles. This guide provides a comparative analysis of their NMR spectroscopic features, supported by experimental data from related compounds, and outlines alternative analytical methodologies.

The strategic incorporation of fluorine atoms into organic molecules can significantly modulate their physicochemical and biological properties, including metabolic stability and binding affinity. Consequently, the robust and accurate characterization of these fluorinated compounds is a critical step in the drug discovery and development pipeline. While a wealth of spectroscopic data exists for various fluorinated compounds, specific experimental 13C and 19F NMR data for this compound and its derivatives can be sparse in publicly accessible literature. This guide consolidates available data, including predicted values for closely related structures, to offer a practical reference for researchers in this field.

Comparative Analysis of 13C and 19F NMR Data

The chemical shifts and coupling constants observed in 13C and 19F NMR spectra are highly sensitive to the electronic environment of the nuclei. In this compound derivatives, the electron-withdrawing nature of the fluorine atoms and the pyrimidine ring, combined with the electron-donating effect of the ethoxy group, results in a characteristic set of spectral parameters.

Below are tables summarizing the expected 13C and 19F NMR chemical shifts for this compound and a closely related derivative. It is important to note that the data for the hydrazinyl derivative are predicted values, highlighting the need for experimental verification. For comparative purposes, experimental data for other fluorinated pyrimidine and heterocyclic derivatives are also included.

Table 1: Comparative 13C NMR Chemical Shift Data (δ, ppm)

CompoundC2C4C5C6Ethoxy CH₂Ethoxy CH₃Reference
This compound (Predicted)~164~168 (d, ¹JCF ≈ 250 Hz)~98~168 (d, ¹JCF ≈ 250 Hz)~65~14General Principles
2-Ethoxy-4-fluoro-6-hydrazinylpyrimidine (Predicted)~163~170 (d, ¹JCF ≈ 240 Hz)~95~160~64~14Predicted Data
5-Fluorouracil150.1141.1 (d, ¹JCF = 229 Hz)129.8 (d, ²JCF = 33 Hz)158.7--Experimental Data
2,4-Difluorobenzamide Derivatives (Typical Range)-163-166 (dd)----Experimental Data

Note: 'd' denotes a doublet multiplicity arising from carbon-fluorine coupling. Coupling constants (J) are given in Hertz (Hz).

Table 2: Comparative 19F NMR Chemical Shift Data (δ, ppm, referenced to CFCl₃)

CompoundF4F6Reference
This compound (Predicted)-60 to -80-60 to -80General Principles
2-Ethoxy-4-fluoro-6-hydrazinylpyrimidine (Predicted)-70 to -90-Predicted Data
5-Fluorouracil-169.5-Experimental Data
2,4-Difluorobenzamide Derivatives (Typical Range)-105 to -115-Experimental Data

Experimental Protocols for NMR Analysis

Acquiring high-quality 13C and 19F NMR spectra of fluorinated pyrimidine derivatives requires careful consideration of experimental parameters.

General Protocol for 13C and 19F NMR Spectroscopy

1. Sample Preparation:

  • Dissolve 10-20 mg of the purified compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆). The choice of solvent can influence chemical shifts.

  • Ensure the NMR tube is clean and dry to avoid impurities that may interfere with the spectrum.

2. Instrument Setup:

  • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe capable of detecting 13C and 19F nuclei.

  • Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution.

3. 13C NMR Acquisition:

  • A standard proton-decoupled 13C NMR experiment (e.g., zgpg30 on Bruker instruments) is typically used.

  • Set the spectral width to cover the expected range of carbon signals (e.g., 0 to 200 ppm).

  • Use a sufficient number of scans to achieve an adequate signal-to-noise ratio, as 13C has a low natural abundance. This can range from several hundred to several thousand scans depending on the sample concentration.

  • The presence of C-F coupling can be observed in a proton-decoupled but fluorine-coupled spectrum. For simplified spectra, a fluorine-decoupled experiment can be performed if the instrument is capable.

4. 19F NMR Acquisition:

  • A standard one-pulse 19F NMR experiment is generally sufficient.

  • Set the spectral width to encompass the expected range of fluorine chemical shifts (e.g., +50 to -250 ppm).

  • 19F is a high-sensitivity nucleus, so fewer scans are typically required compared to 13C NMR.

  • Proton decoupling is often employed to simplify the spectra by removing H-F couplings.

Alternative Analytical Techniques

While 13C and 19F NMR are powerful tools for structural elucidation, other analytical techniques can provide complementary information for the characterization of this compound derivatives.

High-Performance Liquid Chromatography (HPLC): HPLC is a valuable technique for assessing the purity of synthesized compounds. A reversed-phase C18 column with a mobile phase gradient of water and acetonitrile (often with a small amount of acid like formic acid) is commonly used for the separation of pyrimidine derivatives.[1]

Mass Spectrometry (MS): Mass spectrometry, particularly when coupled with a separation technique like liquid chromatography (LC-MS), is essential for confirming the molecular weight of the target compound and its derivatives.[2] High-resolution mass spectrometry (HRMS) can provide the exact mass, which helps in confirming the elemental composition. Fragmentation patterns observed in tandem mass spectrometry (MS/MS) can offer additional structural insights.[2]

Visualization of Experimental Workflow

The logical flow of experiments for the characterization of this compound derivatives can be visualized as follows:

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization cluster_confirmation Structure Confirmation Synthesis Synthesis of Derivative Purification Purification (e.g., Column Chromatography) Synthesis->Purification NMR 13C & 19F NMR Spectroscopy Purification->NMR HPLC HPLC Purity Check Purification->HPLC MS Mass Spectrometry (LC-MS) Purification->MS Structure Final Structure Elucidation NMR->Structure HPLC->Structure MS->Structure

Caption: Experimental workflow for the synthesis and characterization of pyrimidine derivatives.

References

A Comparative Guide to LC-MS Methods for the Analysis of 2-Ethoxy-4,6-difluoropyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate analysis of synthetic intermediates like 2-Ethoxy-4,6-difluoropyrimidine is crucial for ensuring the quality and success of subsequent reactions. This guide provides a comprehensive overview of a proposed Liquid Chromatography-Mass Spectrometry (LC-MS) method for the analysis of this compound, comparing it with alternative analytical techniques and presenting supporting data and protocols.

This compound is a key building block in medicinal chemistry, valued for its reactive fluorine atoms that facilitate nucleophilic aromatic substitution reactions.[1] Monitoring its purity and reaction progress requires robust analytical methods. While specific LC-MS methods for this exact compound are not widely published, methods for similar fluorinated pyrimidines and related derivatives can be adapted.[2][3][4][5]

Comparison of Analytical Methods

LC-MS stands out as a powerful technique for the analysis of this compound due to its high sensitivity and selectivity.[6][7] A comparison with other potential methods highlights its advantages:

Method Principle Advantages for this compound Analysis Disadvantages
LC-MS Separation by liquid chromatography followed by detection by mass spectrometry.High sensitivity and selectivity, provides molecular weight information, suitable for complex matrices.[6]Higher equipment cost, potential for matrix effects.
HPLC-UV Separation by HPLC with detection by UV-Vis spectroscopy.Widely available, robust, and reproducible for purity analysis.[5]Lower sensitivity than MS, requires a chromophore, may not resolve all impurities.
Gas Chromatography (GC-MS) Separation of volatile compounds in the gas phase followed by mass spectrometry.High resolution for volatile compounds.This compound may have insufficient volatility requiring derivatization.
Nuclear Magnetic Resonance (NMR) Provides detailed structural information.Excellent for structural elucidation and identification of impurities.[1][4]Lower sensitivity, not ideal for quantification of trace impurities.

Proposed LC-MS Method and Performance

Based on methods for similar fluorinated pyrimidines, a reverse-phase LC-MS method using a C18 column is proposed.[5][8] Electrospray ionization (ESI) in positive mode is expected to be effective due to the presence of nitrogen atoms in the pyrimidine ring, which can be readily protonated.[8]

Table 1: Predicted Performance Characteristics of the Proposed LC-MS Method

Parameter Predicted Value Justification
Linearity (r²) >0.99Typical for well-behaved analytes in LC-MS.[2]
Lower Limit of Quantification (LLOQ) 1-10 ng/mLBased on reported LLOQs for similar fluoropyrimidines.[2]
Accuracy (% Recovery) 95-105%Standard acceptable range for analytical methods.
Precision (%RSD) <15%Standard acceptable range for analytical methods.

Experimental Protocols

Below is a detailed protocol for the proposed LC-MS method for the analysis of this compound.

1. Sample Preparation

  • Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of a 50:50 acetonitrile/water mixture to obtain a stock solution of 1 mg/mL.

  • Working Solutions: Prepare a series of working standard solutions by diluting the stock solution with the initial mobile phase to cover the desired concentration range (e.g., 1 ng/mL to 1000 ng/mL).

  • Sample Solution: Dissolve the sample containing this compound in the initial mobile phase to a concentration within the calibration range.

  • Filtration: Filter all solutions through a 0.22 µm syringe filter before injection to remove any particulates.[8]

2. LC-MS Instrumentation and Conditions

  • Instrumentation: An HPLC system coupled to a tandem mass spectrometer (LC-MS/MS).

  • LC Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a suitable choice.[5]

  • Mobile Phase:

    • A: 0.1% formic acid in water

    • B: 0.1% formic acid in acetonitrile[8]

  • Gradient Elution:

    • 0-2 min: 10% B

    • 2-10 min: 10-90% B

    • 10-12 min: 90% B

    • 12-12.1 min: 90-10% B

    • 12.1-15 min: 10% B

  • Flow Rate: 0.5 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 5 µL

  • Mass Spectrometer:

    • Ionization Mode: Electrospray Ionization (ESI), Positive[8]

    • Scan Mode: Selected Reaction Monitoring (SRM) for quantification or full scan for qualitative analysis.

    • Predicted Transitions: Precursor ion [M+H]⁺ (m/z 161.05) to product ions (to be determined by infusion of the standard).

Visualizations

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing A Weigh Standard/Sample B Dissolve in Solvent A->B C Dilute to Working Concentration B->C D Filter (0.22 µm) C->D E Inject Sample D->E F LC Separation (C18 Column) E->F G ESI Ionization (Positive Mode) F->G H MS/MS Detection (SRM) G->H I Peak Integration H->I J Quantification I->J

Caption: Experimental workflow for LC-MS analysis of this compound.

Logical_Relationship cluster_compound Compound Properties cluster_method Method Selection cluster_justification Justification Compound This compound Properties Polar Contains N atoms UV Chromophore Compound->Properties LCMS LC-MS Properties->LCMS Ideal due to polarity & ionization potential HPLC_UV HPLC-UV Properties->HPLC_UV Suitable due to chromophore GCMS GC-MS Properties->GCMS Less suitable High_Sensitivity High Sensitivity LCMS->High_Sensitivity Molecular_Weight Molecular Weight Info LCMS->Molecular_Weight Good_Purity_Check Good for Purity HPLC_UV->Good_Purity_Check Volatility_Issue Potential Volatility Issues GCMS->Volatility_Issue

Caption: Logical relationship for analytical method selection.

References

A Comparative Guide to 2-Ethoxy-4,6-difluoropyrimidine and 2,4,6-trichloropyrimidine in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, particularly in the development of pharmaceuticals and agrochemicals, the choice of starting materials and intermediates is a critical decision that dictates the efficiency and success of a synthetic route. Pyrimidine derivatives are a cornerstone in the synthesis of a vast array of biologically active molecules. This guide provides an objective comparison of two key pyrimidine-based building blocks: 2-Ethoxy-4,6-difluoropyrimidine and 2,4,6-trichloropyrimidine. We will delve into their comparative performance in key synthetic transformations, supported by experimental data, and provide detailed experimental protocols for their application.

At a Glance: Key Differences and Applications

FeatureThis compound2,4,6-Trichloropyrimidine
Primary Application Intermediate in the synthesis of triazolopyrimidine sulfonamide herbicides.[1]Versatile precursor for kinase inhibitors and other pharmaceuticals.[2][3]
Reactivity in SNAr Generally higher reactivity of the fluorine leaving groups.Chlorine atoms are good leaving groups, but generally less reactive than fluorine in SNAr.
Regioselectivity Symmetric, leading to a single mono-substitution product.Asymmetric substitution can lead to mixtures of isomers, requiring careful control of reaction conditions.[4]
Cost Often higher due to the fluorination step in its synthesis.Generally more cost-effective and widely available.

Reactivity in Nucleophilic Aromatic Substitution (SNAr)

The primary mode of reaction for both this compound and 2,4,6-trichloropyrimidine is nucleophilic aromatic substitution (SNAr). The electron-deficient nature of the pyrimidine ring, further enhanced by the electron-withdrawing halogen substituents, makes the carbon atoms at positions 4 and 6 susceptible to attack by nucleophiles.

A key difference lies in the nature of the leaving group. In SNAr reactions, the rate-determining step is often the attack of the nucleophile. The high electronegativity of fluorine makes the attached carbon atom more electrophilic and thus more susceptible to nucleophilic attack, generally leading to a faster reaction rate compared to chloro-substituted analogues.[5]

Application in the Synthesis of Bioactive Molecules

The choice between these two pyrimidine intermediates is often dictated by the desired final product and the specific synthetic strategy.

This compound in Herbicide Synthesis

This compound is a crucial intermediate in the synthesis of triazolopyrimidine sulfonamide herbicides.[1] These herbicides act by inhibiting the acetolactate synthase (ALS) enzyme in plants. The synthesis involves the reaction of this compound with an aminotriazole to form the core triazolopyrimidine structure.

G cluster_0 Synthesis of Triazolopyrimidine Herbicide Intermediate This compound This compound Triazolopyrimidine_Intermediate Triazolopyrimidine Intermediate This compound->Triazolopyrimidine_Intermediate SNAr Reaction 3-Amino-1,2,4-triazole 3-Amino-1,2,4-triazole 3-Amino-1,2,4-triazole->Triazolopyrimidine_Intermediate

Caption: Synthetic workflow for a triazolopyrimidine herbicide intermediate.

2,4,6-Trichloropyrimidine in Kinase Inhibitor Synthesis

2,4,6-trichloropyrimidine is a versatile building block in the synthesis of various kinase inhibitors, which are a major class of anti-cancer drugs.[2][3] The differential reactivity of the chlorine atoms at the C2, C4, and C6 positions allows for sequential and regioselective substitution, enabling the construction of complex molecular architectures.[7]

For instance, in the synthesis of certain Aurora kinase inhibitors, 2,4,6-trichloropyrimidine is reacted with an aminopyrazole.[3] The regioselectivity of this reaction is crucial and can be influenced by reaction conditions.

G cluster_1 Synthesis of a Kinase Inhibitor Precursor 2,4,6-Trichloropyrimidine 2,4,6-Trichloropyrimidine Kinase_Inhibitor_Precursor Kinase Inhibitor Precursor 2,4,6-Trichloropyrimidine->Kinase_Inhibitor_Precursor Regioselective SNAr 3-Amino-5-methylpyrazole 3-Amino-5-methylpyrazole 3-Amino-5-methylpyrazole->Kinase_Inhibitor_Precursor Further_Functionalization Further Functionalization Kinase_Inhibitor_Precursor->Further_Functionalization

Caption: Synthetic workflow for a kinase inhibitor precursor.

Experimental Protocols

Protocol 1: Synthesis of a Triazolopyrimidine Intermediate from this compound

This protocol describes the synthesis of a key intermediate for triazolopyrimidine sulfonamide herbicides.

Materials:

  • This compound

  • 3-Amino-1,2,4-triazole

  • Sodium Bicarbonate (NaHCO₃)

  • Ethanol

Procedure:

  • To a solution of 3-Amino-1,2,4-triazole (1.0 eq) in ethanol, add sodium bicarbonate (1.1 eq).

  • Add this compound (1.0 eq) to the mixture.

  • Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice water and stir for 30 minutes.

  • Collect the precipitated solid by filtration, wash with water, and dry under vacuum to yield the triazolopyrimidine product.

Protocol 2: Synthesis of a Kinase Inhibitor Precursor from 2,4,6-Trichloropyrimidine

This protocol outlines the regioselective synthesis of a precursor for pyrimidine-based kinase inhibitors.[8]

Materials:

  • 2,4,6-Trichloropyrimidine

  • 3-Amino-5-methylpyrazole

  • Triethylamine (Et₃N)

  • Tetrahydrofuran (THF)

Procedure:

  • Dissolve 2,4,6-trichloropyrimidine (1.0 eq) in THF in a round-bottom flask.

  • Add triethylamine (1.5 eq) to the solution.

  • Add a solution of 3-amino-5-methylpyrazole (1.0 eq) in THF dropwise to the reaction mixture at room temperature.

  • Heat the reaction mixture to 50 °C and stir for 16 hours.

  • After cooling to room temperature, quench the reaction with brine.

  • Extract the aqueous phase with ethyl acetate.

  • Combine the organic extracts, wash with water and brine, dry over magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-(5-methyl-1H-pyrazol-3-yl)-2,6-dichloropyrimidin-4-amine.[8]

Quantitative Data Summary

ReactionPyrimidine SubstrateNucleophileProductYieldReference
Herbicide Intermediate SynthesisThis compound3-Amino-1,2,4-triazoleTriazolopyrimidine IntermediateGood to Excellent (qualitative)[1]
Kinase Inhibitor Precursor Synthesis2,4,6-Trichloropyrimidine3-Amino-5-methylpyrazoleN-(5-methyl-1H-pyrazol-3-yl)-2,6-dichloropyrimidin-4-amine75%[8]

Note: Direct comparative yield data under identical conditions is not available. The provided yields are from literature reports of analogous synthetic steps.

Conclusion: Choosing the Right Reagent for the Job

The selection between this compound and 2,4,6-trichloropyrimidine is a strategic decision based on the synthetic goal.

  • This compound is the reagent of choice for the synthesis of triazolopyrimidine-based herbicides, where its symmetric nature and the high reactivity of the fluoro groups are advantageous for a clean and efficient reaction.

  • 2,4,6-Trichloropyrimidine offers a versatile platform for the construction of complex molecules like kinase inhibitors. Its differential reactivity at the three chloro-positions, when carefully controlled, allows for a stepwise and regioselective introduction of various functionalities, making it a powerful tool in medicinal chemistry.

Researchers should consider the target molecule, desired reactivity, potential for side products, and cost when selecting between these two valuable pyrimidine building blocks.

References

A Comparative Guide to the Reactivity of Fluorinated Pyrimidine Building Blocks

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the functionalization of the pyrimidine core is a cornerstone of modern medicinal chemistry. Fluorinated pyrimidines are versatile and highly valuable building blocks in this endeavor. However, their reactivity is profoundly influenced by the position of the fluorine atom and the type of chemical transformation being undertaken. This guide provides an objective comparison of the reactivity of fluorinated pyrimidine building blocks in two key reaction classes: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling reactions. The information, supported by experimental data and detailed protocols, is designed to aid in the strategic selection of starting materials and reaction conditions.

Nucleophilic Aromatic Substitution (SNAr) Reactions

In SNAr reactions, the pyrimidine ring is attacked by a nucleophile, leading to the substitution of a leaving group. The reaction proceeds through a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[1][2] The formation of this intermediate is typically the rate-determining step.

Principle of Reactivity

Contrary to what C-X bond strengths might suggest, fluorine is an exceptional leaving group in SNAr reactions involving electron-deficient aromatic systems like pyrimidine.[1] The high electronegativity of the fluorine atom strongly polarizes the carbon-fluorine bond, making the carbon atom highly electrophilic and susceptible to nucleophilic attack.[1][3] This activation of the ring is more effective than with other halogens, leading to faster reaction rates, often under milder conditions.[3] The rate-determining step is the initial attack by the nucleophile, not the cleavage of the C-F bond.[2][3]

The position of the halogen on the electron-deficient pyrimidine ring also significantly influences reactivity. The general order of reactivity for different positions is C4(6) > C2 > C5.[4] The C4 and C6 positions are the most electron-deficient and, therefore, the most susceptible to nucleophilic attack.[4]

Data Presentation: Comparative Reactivity in SNAr

The enhanced reactivity of fluoro-substituted heterocycles is well-documented. For instance, the reaction of 2-fluoropyridine with sodium ethoxide in ethanol is reported to be 320 times faster than that of 2-chloropyridine.[3] This trend generally holds for the pyrimidine core.

Table 1: Relative Reactivity of Halopyrimidines in SNAr Reactions
Halogen Substituent General Reactivity Trend
FHighest
ClHigh
BrModerate
ILowest
This trend is due to the rate-determining nucleophilic attack, which is accelerated by the high electronegativity of fluorine.
Table 2: Influence of Substituent Position on SNAr Reactivity
Position on Pyrimidine Ring General Reactivity Trend
C4 / C6Highest
C2High
C5Lowest
Reactivity is governed by the electron deficiency at the carbon atom bearing the leaving group.[4]

Mandatory Visualization: SNAr Mechanism and Workflow

SNAr_Mechanism cluster_step1 Step 1: Nucleophilic Attack (Rate-Determining) cluster_step2 Step 2: Elimination of Leaving Group Reactants Fluoropyrimidine + Nucleophile TransitionState1 Transition State Reactants->TransitionState1 Slow Meisenheimer Meisenheimer Complex (Resonance Stabilized) TransitionState1->Meisenheimer TransitionState2 Transition State Meisenheimer->TransitionState2 Fast Products Substituted Pyrimidine + F⁻ TransitionState2->Products

General mechanism of SNAr on a fluoropyrimidine.

SNAr_Workflow start Setup Reaction reagents Combine Fluoropyrimidine, Nucleophile, and Base in Solvent start->reagents reaction Heat Reaction Mixture (e.g., 80-120 °C) reagents->reaction monitoring Monitor by TLC or LC-MS reaction->monitoring workup Cool, Dilute with Organic Solvent, and Wash with Water monitoring->workup Upon Completion extraction Extract Aqueous Layer workup->extraction purification Dry, Concentrate, and Purify (e.g., Column Chromatography) extraction->purification product Isolated Product purification->product

Typical experimental workflow for SNAr reactions.
Experimental Protocols: General Protocol for SNAr with an Amine

  • Reaction Setup : To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add the fluoropyrimidine (1.0 equivalent), the desired amine nucleophile (1.1-1.5 equivalents), and a suitable base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equivalents).[5]

  • Solvent Addition : Add an anhydrous polar aprotic solvent (e.g., DMSO, DMF, or Dioxane) to achieve a suitable concentration (e.g., 0.1-0.5 M).

  • Reaction Conditions : Stir the mixture and heat to the desired temperature (typically between 80-120 °C).[5]

  • Monitoring : Monitor the reaction's progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4]

  • Work-up : Upon completion, allow the reaction to cool to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine to remove the inorganic base and solvent.[4]

  • Purification : Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the pure substituted pyrimidine.[5]

Palladium-Catalyzed Cross-Coupling Reactions

These reactions, such as the Suzuki-Miyaura coupling, are fundamental for forming carbon-carbon and carbon-heteroatom bonds. The mechanism involves a catalytic cycle with a palladium catalyst, typically proceeding through oxidative addition, transmetalation, and reductive elimination steps.[6][7]

Principle of Reactivity

In stark contrast to SNAr, the reactivity of halopyrimidines in palladium-catalyzed cross-coupling is dictated by the carbon-halogen (C-X) bond dissociation energy.[4][8] The oxidative addition of the C-X bond to the palladium(0) catalyst is often the rate-determining step.[8] Weaker bonds lead to faster reactions under milder conditions. Consequently, the C-F bond, being the strongest single bond to carbon, makes fluoropyrimidines the least reactive substrates in this class of reactions.[9]

The established order of reactivity for halogens in cross-coupling is I > Br > Cl > F.[4] While iodinated and brominated pyrimidines react readily, chloropyrimidines often require specialized, bulky, and electron-rich phosphine ligands to facilitate the difficult oxidative addition step.[8][9] Fluoropyrimidines are exceptionally challenging substrates, and their use in cross-coupling reactions is less common and requires highly specialized catalytic systems.

Data Presentation: Comparative Reactivity in Cross-Coupling
Table 3: Relative Reactivity of Halopyrimidines in Pd-Catalyzed Cross-Coupling
Halogen Substituent General Reactivity Trend & Required Conditions
IHighest (Mild conditions, broad catalyst scope)
BrHigh (Generally mild conditions)[8]
ClModerate (Requires more forcing conditions and/or specialized ligands)[8]
FLowest (Very challenging, requires highly active, specialized catalysts)[4][9]
This trend is inversely correlated with the C-X bond dissociation energy (C-I < C-Br < C-Cl < C-F).[8]

Mandatory Visualization: Suzuki-Miyaura Cycle and Workflow

Suzuki_Cycle cluster_reactants Pd0 Pd(0)L₂ OA Oxidative Addition Pd0->OA PdII R¹-Pd(II)L₂-X OA->PdII TM Transmetalation PdII->TM PdII_R2 R¹-Pd(II)L₂-R² TM->PdII_R2 Base Base Base->TM Boronic R²-B(OR)₂ Boronic->TM RE Reductive Elimination PdII_R2->RE RE->Pd0 Catalyst Regeneration Product R¹-R² RE->Product Halo-pyrimidine\n(R¹-X)->OA

The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Workflow start Setup Reaction reagents Combine Halopyrimidine, Boronic Acid/Ester, Pd Catalyst, Ligand, and Base start->reagents inert Seal and Degas Vessel (Evacuate/Backfill with Inert Gas) reagents->inert solvent Add Anhydrous, Degassed Solvent inert->solvent reaction Heat Reaction Mixture (e.g., 80-120 °C) solvent->reaction monitoring Monitor by TLC or LC-MS reaction->monitoring workup Cool, Dilute, and Perform Aqueous Work-up monitoring->workup Upon Completion purification Dry, Concentrate, and Purify (e.g., Column Chromatography) workup->purification product Isolated Product purification->product

Typical experimental workflow for Suzuki-Miyaura reactions.
Experimental Protocols: General Protocol for Suzuki-Miyaura Coupling

  • Reagent Preparation : In an oven-dried Schlenk flask or microwave vial, combine the halopyrimidine (1.0 equivalent), boronic acid or ester (1.2-1.5 equivalents), palladium precatalyst (e.g., Pd(OAc)₂, 2-5 mol%), a suitable phosphine ligand (e.g., SPhos, RuPhos, 4-10 mol%), and a base (e.g., K₃PO₄ or Cs₂CO₃, 2.0-3.0 equivalents).[9][10]

  • Inert Atmosphere : Seal the vessel and thoroughly degas the mixture by evacuating and backfilling with an inert gas (e.g., Argon) three times.[10]

  • Solvent Addition : Under a positive pressure of inert gas, add an anhydrous, degassed solvent (e.g., 1,4-dioxane, often with a small amount of water like 10:1) via syringe.[10]

  • Reaction Conditions : Place the vessel in a preheated oil bath or microwave reactor and stir vigorously at the required temperature (e.g., 80-120 °C) for the necessary time.[6][10]

  • Monitoring : Monitor the reaction's progress by TLC or LC-MS.

  • Work-up : After cooling, dilute the mixture with an organic solvent and water. Separate the layers and extract the aqueous phase.[6]

  • Purification : Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.[6]

Summary and Strategic Application

The choice between using a fluorinated pyrimidine and another halogenated analogue depends entirely on the desired synthetic transformation. The reactivity of the C-F bond is context-dependent, making it either a highly effective activating group or a highly stable, unreactive bond.

Mandatory Visualization: Reaction Selection Logic

Logic_Flow start Desired Pyrimidine Functionalization? snar Nucleophilic Substitution (SNA_r) start->snar C-N, C-O, C-S Bond coupling Pd-Catalyzed Cross-Coupling start->coupling C-C Bond choose_fluoro Choose Fluoropyrimidine snar->choose_fluoro choose_bromo_iodo Choose Bromo- or Iodopyrimidine coupling->choose_bromo_iodo why_fluoro Reason: F is the best leaving group. Allows mild conditions. choose_fluoro->why_fluoro why_bromo_iodo Reason: C-Br / C-I bonds are weaker and more reactive in oxidative addition. choose_bromo_iodo->why_bromo_iodo

Logical flow for selecting a halopyrimidine building block.
Conclusion

Fluorinated pyrimidine building blocks exhibit a dichotomous reactivity profile. They are highly activated toward Nucleophilic Aromatic Substitution , where the fluorine atom acts as an excellent leaving group, often superior to chlorine, bromine, and iodine. This allows for the facile introduction of a wide range of nucleophiles under mild conditions. Conversely, in Palladium-Catalyzed Cross-Coupling reactions, the strength of the C-F bond renders fluoropyrimidines the most challenging and least reactive substrates compared to their heavier halogen counterparts. Understanding these opposing reactivity trends is critical for the strategic design of synthetic routes in drug discovery and development, enabling chemists to leverage the unique properties of fluorine to achieve their desired molecular targets efficiently.

References

Validating the Structure of Novel Pyrimidine Derivatives: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate structural elucidation of novel pyrimidine derivatives is a critical step in advancing new therapeutic agents. This guide provides a comprehensive comparison of key analytical techniques, complete with experimental protocols and data, to ensure the confident validation of these synthesized compounds.

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active molecules, including anticancer and antiviral agents.[1][2] The precise arrangement of atoms within a novel pyrimidine derivative dictates its physicochemical properties and its interaction with biological targets. Therefore, rigorous structural validation is paramount. This guide compares the three primary analytical techniques for this purpose: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Single-Crystal X-ray Crystallography.

Comparative Analysis of Structural Validation Techniques

Each technique offers unique insights into the molecular structure of a novel pyrimidine derivative. The choice of methods and the interpretation of their combined results provide a comprehensive and unambiguous structural assignment.

TechniquePrincipleInformation ProvidedSample RequirementsThroughput
NMR Spectroscopy Nuclei in a magnetic field absorb and re-emit electromagnetic radiation at specific frequencies.Detailed information about the chemical environment, connectivity, and spatial arrangement of atoms (¹H, ¹³C).[3][4]5-10 mg dissolved in a deuterated solvent.[3]High
Mass Spectrometry Molecules are ionized and separated based on their mass-to-charge ratio.Precise molecular weight and elemental composition (High-Resolution MS).[5][6] Fragmentation patterns reveal structural motifs.[1][2]~1 µg/mL solution.[1]High
X-ray Crystallography Diffraction of X-rays by a single crystal.Unambiguous, three-dimensional atomic arrangement, bond lengths, and bond angles.[5][7]High-quality single crystal.[5]Low

Experimental Protocols

Detailed methodologies for each key experiment are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules in solution.[8][9]

Sample Preparation:

  • Dissolve 5-10 mg of the purified pyrimidine derivative in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean 5 mm NMR tube.[3][4]

  • Ensure the sample is fully dissolved; sonication can be used to aid dissolution.[9]

Data Acquisition:

  • ¹H NMR: Acquire standard proton spectra to determine chemical shifts, multiplicities, and integrals of hydrogen atoms.[3]

  • ¹³C NMR: Acquire proton-decoupled carbon spectra to identify the chemical shifts of all unique carbon atoms.[3]

  • 2D NMR: For more complex structures, techniques like COSY, HSQC, and HMBC can be employed to establish connectivity between protons and carbons.[3]

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that provides information on the molecular weight and structural features of analytes.[1]

Sample Preparation:

  • Prepare a stock solution of the synthesized compound at a concentration of 1 mg/mL in a suitable solvent such as methanol.[1]

  • Dilute the stock solution to a final concentration of 1 µg/mL with the initial mobile phase composition.[1]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis:

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).[1]

    • Mobile Phase A: 0.1% formic acid in water.[1]

    • Mobile Phase B: 0.1% formic acid in acetonitrile.[1]

    • Gradient: A linear gradient from 5% to 95% B over 10 minutes.[1]

    • Flow Rate: 0.3 mL/min.[1]

    • Column Temperature: 40 °C.[1]

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.[1]

    • Capillary Voltage: 3.5 kV.[1]

    • Cone Voltage: 30 V.[1]

    • Source Temperature: 120 °C.[1]

    • Desolvation Temperature: 350 °C.[1]

Single-Crystal X-ray Crystallography

X-ray crystallography provides the most definitive structural information by determining the precise arrangement of atoms in a crystalline solid.[10]

Crystal Growth:

  • Grow a high-quality single crystal of the novel pyrimidine derivative. This is often achieved through slow evaporation of a saturated solution, vapor diffusion, or slow cooling.

  • The choice of solvent is critical and may require screening of various options.

Data Collection and Structure Refinement:

  • Mount a suitable crystal on a diffractometer.[7]

  • Collect diffraction data by rotating the crystal in a beam of X-rays.[10]

  • Process the diffraction data and solve the structure using direct methods or Patterson methods.[7]

  • Refine the structural model by full-matrix least-squares techniques.[7]

Data Presentation: A Comparative Example

To illustrate the data obtained from these techniques, consider a hypothetical novel pyrimidine derivative. The following table summarizes the expected results that would be used to validate its structure.

Data TypeTechniqueResultInterpretation
Proton Chemical Shifts ¹H NMRδ 8.5-9.2 (pyrimidine ring protons), δ 7.2-7.8 (aromatic substituent protons), δ 2.5 (methyl group protons)Confirms the presence and electronic environment of different types of protons.
Carbon Chemical Shifts ¹³C NMRδ 150-165 (pyrimidine ring carbons), δ 125-140 (aromatic substituent carbons), δ 25 (methyl carbon)Identifies all unique carbon atoms in the molecule.
Molecular Ion Peak HRMSm/z 250.1234 [M+H]⁺Provides the accurate mass and allows for the determination of the elemental formula.
Unit Cell Dimensions X-ray Crystallographya = 10.2 Å, b = 8.5 Å, c = 12.1 Å, β = 95°Defines the size and shape of the repeating unit in the crystal lattice.
Bond Lengths & Angles X-ray CrystallographyC-N = 1.33 Å, C=C = 1.39 Å, C-C-N = 120.5°Provides precise geometric parameters of the molecule.

Visualizing Workflows and Pathways

Diagrams are essential for representing complex experimental workflows and biological signaling pathways.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Structural Validation cluster_confirmation Final Confirmation synthesis Synthesis of Pyrimidine Derivative purification Purification (Chromatography/Recrystallization) synthesis->purification nmr NMR Spectroscopy (1H, 13C, 2D) purification->nmr ms Mass Spectrometry (HRMS) purification->ms xray X-ray Crystallography (if single crystal) purification->xray structure_elucidation Structure Elucidation & Confirmation nmr->structure_elucidation ms->structure_elucidation xray->structure_elucidation

Caption: Experimental workflow for the synthesis and structural validation of novel pyrimidine derivatives.

Many pyrimidine derivatives are designed as inhibitors of specific signaling pathways implicated in diseases like cancer. The following diagram illustrates a hypothetical signaling pathway that could be targeted.

signaling_pathway cluster_pathway Kinase Signaling Pathway receptor Receptor Tyrosine Kinase ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk proliferation Cell Proliferation erk->proliferation pyrimidine_derivative Novel Pyrimidine Derivative pyrimidine_derivative->raf

Caption: Hypothetical inhibition of a kinase signaling pathway by a novel pyrimidine derivative.

By employing a combination of these powerful analytical techniques and following rigorous experimental protocols, researchers can confidently validate the structures of novel pyrimidine derivatives, paving the way for the development of next-generation therapeutics.

References

A Comparative Purity Assessment of Synthesized 2-Ethoxy-4,6-difluoropyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethoxy-4,6-difluoropyrimidine is a critical fluorinated building block in medicinal and synthetic organic chemistry. Its value lies in the strategic placement of two fluorine atoms and an ethoxy group on the pyrimidine ring, creating a versatile scaffold for nucleophilic aromatic substitution (SNAr) reactions. The purity of this intermediate is paramount, as impurities can lead to unwanted side reactions, reduced yields, and complications in the development of active pharmaceutical ingredients (APIs).

This guide provides a comparative analysis of the purity of two different batches of synthesized this compound (designated Batch A and Batch B). The assessment utilizes a multi-technique approach, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy, to provide a comprehensive purity profile.

Analytical Workflow for Purity Assessment

A multi-faceted analytical approach is essential for the robust characterization and purity determination of synthesized intermediates. The workflow below illustrates the logical sequence of analysis performed on each batch of this compound.

G cluster_synthesis Synthesis & Sampling cluster_analysis Purity Analysis cluster_results Data Evaluation BatchA Synthesis Batch A HPLC Quantitative Purity by HPLC-UV BatchA->HPLC GCMS Impurity ID & Quantification by GC-MS BatchA->GCMS NMR Structural Confirmation by NMR (¹H, ¹³C, ¹⁹F) BatchA->NMR BatchB Synthesis Batch B BatchB->HPLC BatchB->GCMS BatchB->NMR Report Comparative Purity Report HPLC->Report GCMS->Report NMR->Report

Caption: Workflow for the comprehensive purity analysis of synthesized this compound batches.

Comparative Purity Data

The purity of two synthesized batches was assessed using HPLC and GC-MS. The primary process-related impurity monitored was the chlorinated precursor, 2-ethoxy-4,6-dichloropyrimidine, which can persist due to incomplete fluorination.[1]

ParameterBatch ABatch BMethod
Appearance White Crystalline SolidOff-White Crystalline SolidVisual Inspection
Purity by HPLC-UV (%) 99.5898.15HPLC
Purity by GC-MS (%) 99.4597.90GC-MS
2-Ethoxy-4,6-dichloropyrimidine (%) 0.211.45GC-MS
Total Unidentified Impurities (%) 0.340.65GC-MS

Analysis Summary: Batch A demonstrates significantly higher purity across both chromatographic methods. The primary differentiating factor is the lower level of the unreacted chlorinated precursor, 2-ethoxy-4,6-dichloropyrimidine, suggesting a more efficient fluorination step during its synthesis. The off-white appearance of Batch B correlates with its higher total impurity profile.

Application in Drug Discovery: A Hypothetical Pathway

This compound is not an active drug itself but a key starting material. To illustrate its application, the diagram below shows a hypothetical pathway where it is used to synthesize "GeminiKinib," a fictional kinase inhibitor. The purity of the initial building block is crucial for the successful synthesis and ultimate efficacy of the final drug candidate.

G cluster_synthesis Synthesis of Inhibitor cluster_pathway Cellular Signaling Pathway Start 2-Ethoxy-4,6- difluoropyrimidine Drug GeminiKinib (Kinase Inhibitor) Start->Drug SNAr Reaction Reactant Nucleophile (e.g., Amine) Reactant->Drug Kinase Target Kinase Drug->Kinase Inhibition Substrate Substrate Kinase->Substrate ATP->ADP Phos_Substrate Phosphorylated Substrate Substrate->Phos_Substrate Response Cellular Response (e.g., Proliferation) Phos_Substrate->Response

Caption: Hypothetical synthesis of a kinase inhibitor from this compound and its mechanism of action.

Experimental Protocols

Detailed methodologies are provided for the analytical techniques used in this guide.

High-Performance Liquid Chromatography (HPLC)

This method is used for the quantitative determination of purity by UV detection. Aromatic compounds like pyrimidines are well-suited for HPLC-UV analysis.[2][3][4]

  • Instrumentation: HPLC system with a UV-Vis Diode Array Detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-20 min: 90% to 10% B

    • 20-25 min: 10% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh approximately 10 mg of the synthesized batch and dissolve in 10 mL of a 50:50 acetonitrile/water mixture to obtain a concentration of 1 mg/mL.

  • Data Analysis: Purity is calculated based on the area percentage of the main product peak relative to the total area of all observed peaks.

Gas Chromatography-Mass Spectrometry (GC-MS)

This technique is used for the identification and quantification of the volatile precursor impurity and other potential byproducts.[5][6]

  • Instrumentation: Gas chromatograph coupled with a mass spectrometer.

  • Column: 5% Phenyl Polymethylsiloxane capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).[7]

  • Inlet Temperature: 280°C.

  • Injection Mode: Split (50:1).

  • Carrier Gas: Helium, constant flow at 1.2 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp: 15°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-500.

  • Sample Preparation: Prepare a 1 mg/mL solution of the sample in ethyl acetate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful, non-destructive technique used for definitive structural confirmation. For fluorinated compounds, ¹⁹F NMR is particularly valuable for assessing purity and identifying fluorine-containing impurities.[8][9][10][11][12]

  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • Solvent: Chloroform-d (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS).

  • Sample Preparation: Dissolve approximately 10-15 mg of the sample in 0.7 mL of deuterated solvent.

  • Experiments:

    • ¹H NMR: Standard proton spectrum to confirm the presence and integration of ethoxy and pyrimidine protons.

    • ¹³C NMR: To confirm the carbon skeleton of the molecule.

    • ¹⁹F NMR: To confirm the chemical environment of the fluorine atoms. The presence of a single, sharp signal confirms the symmetrical nature of the target compound, while additional signals would indicate fluorine-containing impurities.

  • Data Analysis: Chemical shifts (δ) are reported in parts per million (ppm). The spectra are compared against known reference data for structural verification.

References

A Comparative Guide to the X-ray Crystallography of 2-Ethoxy-4,6-difluoropyrimidine and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the crystallographic data of fluorinated pyrimidine derivatives, offering insights into the structural characteristics of this important class of molecules. While specific, publicly available single-crystal X-ray diffraction data for 2-Ethoxy-4,6-difluoropyrimidine is limited, this guide leverages data from structurally related compounds to provide a valuable comparative framework. The inclusion of fluorine atoms in organic molecules can significantly influence their physicochemical properties, making crystallographic studies essential for understanding structure-activity relationships.

Comparison of Crystallographic Data for Fluorinated Pyrimidine Derivatives

The following table summarizes key crystallographic parameters for two pyrimidine derivatives, providing a basis for comparison with potential data for this compound. This data is extracted from a study on the synthesis and X-ray diffraction analysis of pyrimidine derivatives.[1][2][3] It is important to note that these are not direct derivatives of this compound but serve as relevant examples of crystal structures within the broader pyrimidine class.

ParameterCompound 1a (C₈H₅Cl₂NO₂)Compound 2a (C₁₄H₁₃Cl₂N₃O₅·H₂O)
Crystal System MonoclinicTrigonal
Space Group P 21/cR-3
a (Å) 8.2435 (4)26.516 (2)
b (Å) 10.1118 (5)26.516 (2)
c (Å) 11.2573 (5)12.0160 (10)
α (°) 9090
β (°) 94.675 (2)90
γ (°) 90120
Volume (ų) 934.35 (8)7301.9 (12)
Z 418
Calculated Density (g/cm³) 1.6441.488
Absorption Coeff. (mm⁻¹) 0.6550.380
F(000) 4643492

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is a multi-step process that typically begins with the formation of 2-ethoxy-4,6-dihydroxypyrimidine.[4]

Step 1: Synthesis of 2-Ethoxy-4,6-dihydroxypyrimidine A common method involves the cyclization of O-ethylisourea sulfate with diethyl malonate.[4] The reaction is often carried out in a methanol solvent system at controlled temperatures, generally below 30°C.[4]

Step 2: Chlorination to 2-Ethoxy-4,6-dichloropyrimidine The dihydroxy pyrimidine is converted to the dichloro derivative using a chlorinating agent such as phosphorus oxychloride (POCl₃).[4][5] This reaction is typically performed at an elevated temperature, for instance, between 80-85°C for approximately 3 hours.[4]

Step 3: Fluorination to this compound The final step is a halogen exchange (Halex) reaction where the dichloro-intermediate is fluorinated using a nucleophilic fluoride source like potassium fluoride (KF).[4] This reaction is sensitive to moisture, so anhydrous conditions are crucial.[5]

X-ray Crystallography Protocol

The following is a general protocol for the X-ray diffraction analysis of pyrimidine derivatives, based on standard crystallographic techniques.[1][2][6]

1. Crystal Growth: High-quality single crystals are essential for X-ray diffraction. Common methods for growing crystals of organic molecules include slow evaporation from a saturated solution, vapor diffusion, and cooling of a saturated solution. The choice of solvent is critical and often requires screening of various options.

2. Data Collection: A suitable single crystal is mounted on a diffractometer. Data collection is typically performed using graphite-monochromated Mo Kα radiation (λ = 0.71073 Å). The crystal is maintained at a constant temperature, often 100 K or 293 K, during data collection.

3. Structure Solution and Refinement: The crystal structure is solved using direct methods and refined by full-matrix least-squares techniques on F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are often placed in calculated positions and refined using a riding model.

Visualizing the Workflow

The following diagrams illustrate the logical workflow from the synthesis of the precursor to the final crystal structure analysis.

Synthesis of this compound Urea Urea & Diethyl Sulfate O_ethylisourea O-ethylisourea sulfate Urea->O_ethylisourea Reaction Dihydroxy 2-Ethoxy-4,6-dihydroxypyrimidine O_ethylisourea->Dihydroxy Cyclization with Diethyl Malonate Dichloro 2-Ethoxy-4,6-dichloropyrimidine Dihydroxy->Dichloro Chlorination (POCl3) Final_Product This compound Dichloro->Final_Product Fluorination (KF)

Caption: Synthetic pathway for this compound.

X-ray Crystallography Workflow cluster_synthesis Sample Preparation cluster_diffraction Data Collection & Analysis Synthesis Synthesized Compound Purification Purification Synthesis->Purification Crystal_Growth Single Crystal Growth Purification->Crystal_Growth Mounting Crystal Mounting Crystal_Growth->Mounting Diffraction X-ray Diffraction Mounting->Diffraction Data_Processing Data Processing Diffraction->Data_Processing Structure_Solution Structure Solution Data_Processing->Structure_Solution Refinement Structure Refinement Structure_Solution->Refinement

Caption: General workflow for X-ray crystal structure determination.

References

Safety Operating Guide

Safeguarding Laboratory Personnel: Proper Disposal Procedures for 2-Ethoxy-4,6-difluoropyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides critical safety and logistical guidance for the proper disposal of 2-Ethoxy-4,6-difluoropyrimidine, a compound recognized for its potential toxicity. Adherence to these procedures is essential for ensuring the safety of researchers, scientists, and drug development professionals, and for maintaining regulatory compliance.

This compound is classified as a hazardous substance that can be toxic if swallowed, fatal in contact with skin, and may cause severe skin burns, eye damage, and allergic skin reactions.[1] Therefore, handling and disposal require stringent safety measures.

Personal Protective Equipment (PPE) and Handling

Before initiating any disposal procedures, it is mandatory to wear appropriate Personal Protective Equipment (PPE). All handling of this compound, whether in solid or solution form, should be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.

Table 1: Recommended Personal Protective Equipment (PPE)

PPE CategoryItemSpecifications and Usage Guidelines
Eye Protection Safety GogglesMust be worn at all times to protect against splashes.
Hand Protection Chemical-resistant glovesWear chemical impermeable gloves.
Body Protection Lab CoatA standard lab coat should be worn to protect against contamination of personal clothing.
Respiratory Fume HoodAll handling of the solid compound or its solutions should be performed in a certified chemical fume hood.[2]

Step-by-Step Disposal Protocol

The disposal of this compound and any contaminated materials must be treated as hazardous waste. Do not discharge this chemical into sewer systems or regular trash.[3][4]

  • Waste Segregation:

    • Solid Waste: Collect any unused or excess this compound, as well as contaminated disposable items such as gloves, weighing paper, and pipette tips, in a designated and clearly labeled hazardous waste container.[2][4]

    • Liquid Waste: Solutions containing this compound must be collected in a separate, sealed, and clearly labeled hazardous waste container.[2]

    • Sharps: Any contaminated needles or other sharps must be placed in a designated sharps container for hazardous chemical waste.[2]

  • Container Management:

    • Use waste containers that are chemically compatible with this compound.

    • All waste containers must be clearly labeled with the words "Hazardous Waste" and identify the contents.[2]

    • Keep waste containers tightly sealed except when adding waste to prevent leaks or spills.[2][4]

    • Store waste containers in a designated, secure, and well-ventilated area, away from general laboratory traffic and incompatible materials such as strong acids and strong oxidizing agents.[2][4]

  • Final Disposal:

    • The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[3]

    • Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[4]

    • Contaminated packaging can be triple-rinsed (or equivalent) and offered for recycling or reconditioning. Alternatively, puncture the packaging to render it unusable and dispose of it in a sanitary landfill or through controlled incineration.[3]

Emergency Procedures

In the event of accidental exposure or a spill, immediate action is crucial.

  • Skin Contact: Immediately wash the affected area with soap and plenty of water and remove contaminated clothing.[3]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.[3]

  • Inhalation: Move the exposed person to fresh air. If breathing is difficult, give oxygen.[3]

  • Ingestion: Rinse mouth with water. Do not induce vomiting.[3]

  • In all cases of exposure, seek immediate medical attention.[3]

For spills, evacuate personnel to a safe area. Remove all sources of ignition and use spark-proof tools.[3] Prevent further leakage if it is safe to do so.[3] Collect the spilled material for disposal and decontaminate the area.[3]

Disposal Workflow for this compound

cluster_prep Preparation cluster_waste Waste Segregation cluster_container Container Management cluster_disposal Final Disposal A Don Appropriate PPE B Work in a Chemical Fume Hood A->B C Solid Waste (Unused chemical, contaminated lab supplies) B->C D Liquid Waste (Solutions containing the compound) B->D E Sharps Waste (Contaminated needles, etc.) B->E F Use Compatible & Sealed Containers C->F D->F E->F G Label as 'Hazardous Waste' F->G H Store in a Secure, Ventilated Area G->H I Contact EHS or Licensed Disposal Company H->I J Arrange for Professional Disposal (e.g., Incineration) I->J

Caption: Workflow for the safe disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.